molecular formula C13H12FNO B112007 2-(Benzyloxy)-4-fluoroaniline CAS No. 159471-73-5

2-(Benzyloxy)-4-fluoroaniline

Número de catálogo: B112007
Número CAS: 159471-73-5
Peso molecular: 217.24 g/mol
Clave InChI: CUNIXMCXONNGMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Benzyloxy)-4-fluoroaniline is a fluorinated aromatic amine that serves as a versatile chemical building block in medicinal chemistry and drug discovery research . The presence of both a benzyl-protected phenol and an amine group on a fluorinated benzene ring makes it a valuable intermediate for constructing more complex molecules . Its primary research application is in the synthesis of pharmaceuticals, particularly in the development of fluorinated aromatic compounds that exhibit biological activity . The fluorine atom is a key feature in modern drug design, as it can significantly influence a molecule's properties by enhancing binding selectivity towards biological targets and improving metabolic stability . Furthermore, this scaffold is commonly employed in the preparation of kinase inhibitors and other bioactive molecules, underlining its utility in the discovery of new therapeutic agents . As a multifunctional intermediate, it enables researchers to explore novel chemical space in the development of agrochemicals and specialized dyes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-fluoro-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNIXMCXONNGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Benzyloxy)-4-fluoroaniline, a substituted aniline derivative of interest in medicinal chemistry and drug discovery. This document details its structural characteristics, summarizes available and predicted physicochemical data, outlines a plausible synthetic route with experimental protocols, and discusses its potential, though currently underexplored, biological significance.

Introduction

This compound is a synthetic organic compound featuring a fluoro-substituted aniline core with a benzyloxy group at the ortho-position. Its structure combines the chemical functionalities of an aromatic amine, a benzyl ether, and an organofluorine compound. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's metabolic stability, binding affinity, and bioavailability, while the benzyloxy group can be involved in key binding interactions or serve as a handle for further chemical modification.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Due to a lack of extensive experimental data in publicly available literature, some values are predicted based on computational models.

PropertyValueReference / Method
IUPAC Name This compound
Synonyms 4-fluoro-2-(phenylmethoxy)benzenamine, 2-(Benzyloxy)-4-fluorophenylamine[1]
CAS Number 159471-73-5[1]
Molecular Formula C₁₃H₁₂FNO[1][2]
Molecular Weight 217.24 g/mol [1][2]
Physical State Solid[3]
Melting Point Data not available
Boiling Point Data not available
Water Solubility Prediction: Low solubilityGeneral properties of similar aromatic compounds
pKa (acidic, NH₂) Prediction: ~3-4Predicted based on substituted anilines
logP (Octanol-Water) Prediction: ~3.5-4.0Predicted based on molecular structure

Experimental Protocols

Synthesis Workflow

The logical workflow for the synthesis of this compound is outlined below.

G cluster_0 Step 1: O-Benzylation cluster_1 Step 2: Nitro Group Reduction A 4-Fluoro-2-nitrophenol D 1-(Benzyloxy)-4-fluoro-2-nitrobenzene A->D Reaction B Benzyl bromide B->D C Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) C->D E 1-(Benzyloxy)-4-fluoro-2-nitrobenzene G This compound E->G Reduction F Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) F->G

Caption: Synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene (O-Benzylation)

This protocol is adapted from the synthesis of similar benzyloxy-nitroaromatic compounds.

  • Materials:

    • 4-Fluoro-2-nitrophenol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetone or N,N-Dimethylformamide (DMF) as solvent

  • Procedure:

    • To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol outlines a common method for the reduction of an aromatic nitro group.

  • Materials:

    • 1-(Benzyloxy)-4-fluoro-2-nitrobenzene

    • Stannous chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid (HCl), or alternatively, hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate.

  • Procedure (using SnCl₂/HCl):

    • Dissolve 1-(benzyloxy)-4-fluoro-2-nitrobenzene (1.0 eq) in ethanol.

    • Add a solution of stannous chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in specific signaling pathways of this compound is not currently available in the public domain. However, the structural motifs present in this molecule are found in compounds with known biological activities, suggesting potential areas for investigation.

Derivatives of benzyloxyaniline have been explored for various therapeutic applications, including as antifungal and anticancer agents. The core aniline scaffold is a common feature in many kinase inhibitors, and the benzyloxy group can provide crucial interactions within the ATP-binding pocket of kinases.

Given its structural similarity to other pharmacologically active benzyloxy derivatives, a logical workflow for its initial biological evaluation would involve screening against a panel of kinases or in phenotypic screens for anticancer or antifungal activity.

G A This compound B Primary Biological Screening A->B C Kinase Panel Screening B->C D Anticancer Cell Line Proliferation Assays B->D E Antifungal Susceptibility Testing B->E F Hit Identification C->F D->F E->F G Target Deconvolution & Signaling Pathway Analysis F->G H Lead Optimization G->H

Caption: Logical workflow for biological evaluation.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it an attractive starting material for the synthesis of potential drug candidates. While comprehensive experimental data on its properties are limited, its synthesis is achievable through established chemical transformations. Future research into the biological activities of this compound and its derivatives could uncover novel therapeutic applications, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related molecules.

References

An In-Depth Technical Guide to 2-(Benzyloxy)-4-fluoroaniline (CAS Number: 159471-73-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-fluoroaniline, a substituted aniline of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, potential synthesis methodologies, and its relevance in medicinal chemistry, supported by structured data and procedural diagrams.

Chemical Identity and Properties

This compound, with the CAS number 159471-73-5, is a fluorinated aromatic amine. Its structure is characterized by a benzyloxy group at the ortho-position and a fluorine atom at the para-position relative to the amino group on the aniline ring.[1] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Number 159471-73-5
IUPAC Name 4-fluoro-2-(phenylmethoxy)benzenamine[1]
Synonyms 2-Benzyloxy-4-fluoroaniline, 4-fluoro-2-phenylmethoxyaniline, 2-Benzyloxy-4-fluorophenylamine, 2-(benzyloxy)-4-fluorobenzenamine
Molecular Formula C₁₃H₁₂FNO[1]
Molecular Weight 217.24 g/mol [1]
Physical Form Solid
Purity Typically available at 95% or 98% purity.
Storage Conditions Store at 4°C, protected from light.

Table 2: Safety Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Note: This safety information is based on available data for similar compounds and should be handled with appropriate laboratory precautions.

Synthesis and Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A likely synthetic route to this compound is the reaction of 2-amino-5-fluorophenol with benzyl bromide in the presence of a suitable base.

Reaction Scheme:

G reactant1 2-Amino-5-fluorophenol product This compound reactant1->product reactant2 Benzyl Bromide reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reagents->product

Figure 1: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol:

  • Materials:

    • 2-Amino-5-fluorophenol

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetone or another appropriate solvent

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-amino-5-fluorophenol in acetone, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield this compound.

Analytical Data (Predicted)

Specific experimental spectral data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons of both the aniline and benzyl rings, a singlet for the benzylic methylene protons (-CH₂-), and a broad singlet for the amine protons (-NH₂).
¹³C NMR Resonances for the carbon atoms of the two aromatic rings, the benzylic methylene carbon, and carbons attached to fluorine and nitrogen exhibiting characteristic splitting.
IR Spectroscopy Absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and C-O and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (217.24 g/mol ).

Role in Medicinal Chemistry and Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial scaffolds in a wide array of therapeutic agents. The unique electronic properties and the ability to participate in hydrogen bonding make them valuable for designing molecules that can interact with biological targets.

The presence of a fluorine atom in this compound is particularly significant. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. The benzyloxy group can also play a role in target binding and offers a site for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

While there is no specific biological data for this compound, its structural motifs suggest potential applications as an intermediate in the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors used in cancer therapy contain a substituted aniline core.

  • Antifungal Agents: There is a noted application of this compound as a precursor in the synthesis of potential antifungal agents.

General Workflow for Drug Discovery

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

G A This compound (Starting Material) B Chemical Synthesis (e.g., Coupling Reactions) A->B C Library of Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Figure 2: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its unique combination of a fluorinated aniline and a benzyloxy moiety makes it an attractive starting material for the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antifungal agents. While specific experimental and biological data for this compound are limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on the well-established chemistry of substituted anilines. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Molecular structure and weight of 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-(Benzyloxy)-4-fluoroaniline. It is intended to serve as a foundational resource for professionals in research and drug development who are working with or considering this compound in their synthetic and analytical endeavors.

Molecular Structure and Chemical Identity

This compound is a substituted aniline derivative characterized by a benzyloxy group at the ortho-position and a fluorine atom at the para-position relative to the amino group. This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.

The systematic IUPAC name for this compound is 4-fluoro-2-(phenylmethoxy)benzenamine. It is also known by several synonyms, including 4-fluoro-2-phenylmethoxyaniline, 2-Benzyloxy-4-fluorophenylamine, and 2-(benzyloxy)-4-fluorobenzenamine[1]. A thorough understanding of these alternative names is crucial for comprehensive literature and database searches.

The molecular structure consists of a central aniline ring, which provides a nucleophilic amino group and an aromatic system amenable to further functionalization. The benzyloxy group (-OCH₂C₆H₅) introduces a bulky, lipophilic moiety that can also serve as a protecting group for the phenolic hydroxyl precursor. The fluorine atom, a bioisostere for hydrogen, can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic profile in medicinal chemistry applications.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol
CAS Number 159471-73-5
IUPAC Name 4-fluoro-2-(phenylmethoxy)benzenamine
Appearance Liquid

Logical Relationships of Chemical Identifiers

The following diagram illustrates the relationships between the various identifiers for this compound, providing a clear visual representation of its chemical identity.

molecular_identifiers cluster_main This compound cluster_synonyms Synonyms CAS_159471-73-5 CAS: 159471-73-5 IUPAC_Name IUPAC: 4-fluoro-2-(phenylmethoxy)benzenamine CAS_159471-73-5->IUPAC_Name Formula_C13H12FNO Formula: C₁₃H₁₂FNO MW_217_24 MW: 217.24 g/mol Formula_C13H12FNO->MW_217_24 Synonym1 4-fluoro-2-phenylmethoxyaniline IUPAC_Name->Synonym1 Synonym2 2-Benzyloxy-4-fluorophenylamine IUPAC_Name->Synonym2 Synonym3 2-(benzyloxy)-4-fluorobenzenamine IUPAC_Name->Synonym3

Caption: Key identifiers and synonyms for this compound.

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Workflow

The proposed synthesis would proceed as follows:

synthesis_workflow start Starting Material: 4-Fluoro-2-nitrophenol step1 Step 1: Williamson Ether Synthesis start->step1 intermediate Intermediate: 1-(Benzyloxy)-4-fluoro-2-nitrobenzene step1->intermediate reagents1 Reagents: Benzyl bromide, K₂CO₃, Acetone reagents1->step1 step2 Step 2: Nitro Group Reduction intermediate->step2 product Final Product: This compound step2->product reagents2 Reagents: Fe, NH₄Cl, Ethanol/Water reagents2->step2

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene (Williamson Ether Synthesis)

This step involves the O-alkylation of 4-fluoro-2-nitrophenol with benzyl bromide.

  • Materials: 4-fluoro-2-nitrophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 4-fluoro-2-nitrophenol in acetone, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature.

    • Slowly add benzyl bromide to the reaction mixture.

    • Heat the mixture to reflux and continue stirring for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

Step 2: Synthesis of this compound (Nitro Group Reduction)

This step involves the reduction of the nitro group of the intermediate to an amine.

  • Materials: 1-(Benzyloxy)-4-fluoro-2-nitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

  • Procedure:

    • Suspend 1-(benzyloxy)-4-fluoro-2-nitrobenzene in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the reaction mixture to reflux and stir vigorously for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Disclaimer: The experimental protocols provided are proposed based on standard organic synthesis methodologies for similar compounds and have not been directly sourced from a published synthesis of this compound. Researchers should conduct their own literature search and optimization of reaction conditions.

References

Spectroscopic Profile of 2-(Benzyloxy)-4-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Benzyloxy)-4-fluoroaniline, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.42 - 7.28m-5HAr-H (benzyl)
6.85dd8.8, 5.21HAr-H
6.78dd8.8, 3.21HAr-H
6.65td8.8, 3.21HAr-H
5.05s-2H-O-CH₂ -Ph
3.75br s-2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
154.5 (d, J = 235.0 Hz)C -F
142.8Ar-C
137.2Ar-C
136.9Ar-C
128.6Ar-C (benzyl)
128.0Ar-C (benzyl)
127.4Ar-C (benzyl)
117.2 (d, J = 23.0 Hz)Ar-C
115.8 (d, J = 8.0 Hz)Ar-C
102.9 (d, J = 24.0 Hz)Ar-C
71.1-O-C H₂-Ph

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3470, 3380Strong, SharpN-H Stretch (asymmetric and symmetric)
3030MediumAromatic C-H Stretch
2920MediumAliphatic C-H Stretch
1620StrongN-H Scissoring
1510StrongAromatic C=C Stretch
1210StrongC-O Stretch (aryl ether)
1150StrongC-F Stretch

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
217100[M]⁺ (Molecular Ion)
9185[C₇H₇]⁺ (Tropylium ion)
12640[M - C₇H₇]⁺
10830[M - C₇H₇ - H₂O]⁺

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence was used with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a relaxation delay of 2 seconds and 1024 scans.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was dissolved in methanol and injected into the GC. The mass spectrometer was operated in full scan mode over a mass range of m/z 40-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Tabulation and Reporting Structure_Elucidation->Data_Reporting

Caption: Workflow for the Spectroscopic Analysis of a Compound.

The Strategic Imperative of Fluorine in Aniline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the role of fluorine substitution in aniline derivatives, a prevalent motif in numerous therapeutic agents. We will explore the profound influence of fluorine on critical physicochemical and pharmacokinetic properties, offering a framework for its strategic application in drug design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorine to advance their therapeutic programs.

Introduction: The "Fluorine Effect" in Medicinal Chemistry

Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules. Its relatively small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a hydrogen mimic with minimal steric perturbation. However, the potent electron-withdrawing nature of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond introduce significant alterations to a molecule's electronic landscape and metabolic fate. These modifications, collectively termed the "fluorine effect," can be strategically harnessed to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. Aniline and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, and the judicious placement of fluorine on the aniline ring or its substituents can profoundly impact their therapeutic potential.

Modulating Physicochemical Properties: The Impact of Fluorine on pKa and Lipophilicity

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intimately linked to its physicochemical properties, primarily its acidity (pKa) and lipophilicity (logP). Fluorine substitution offers a powerful tool for fine-tuning these parameters in aniline derivatives.

Basicity (pKa) Attenuation

The strong inductive electron-withdrawing effect of fluorine significantly reduces the basicity of the aniline nitrogen, resulting in a lower pKa. This modulation of pKa can have significant implications for a drug's solubility, membrane permeability, and target engagement. By altering the ionization state of the aniline moiety at physiological pH, fluorine can enhance oral bioavailability and cellular uptake.

Below is a comparative analysis of the pKa values for aniline and several of its fluorinated derivatives:

CompoundStructurepKa
AnilineC₆H₅NH₂4.61
2-Fluoroaniline2-FC₆H₄NH₂3.20
3-Fluoroaniline3-FC₆H₄NH₂3.50
4-Fluoroaniline4-FC₆H₄NH₂4.65
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂3.26 (Predicted)
2,5-Difluoroaniline2,5-F₂C₆H₃NH₂2.19 (Predicted)
2,6-Difluoroaniline2,6-F₂C₆H₃NH₂1.81 (Predicted)
3,4-Difluoroaniline3,4-F₂C₆H₃NH₂~3.5 (Predicted)

Note: Predicted values are based on computational models.

Lipophilicity (logP) Modification

The effect of fluorine on lipophilicity is more nuanced and position-dependent. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in molecular hydrophobicity. Generally, monofluorination of an aromatic ring leads to a slight increase in logP. The introduction of trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups can substantially increase lipophilicity, which can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to reduced aqueous solubility and increased off-target effects.

The following table presents the logP values for aniline and its fluorinated analogs:

CompoundStructurelogP
AnilineC₆H₅NH₂0.90
2-Fluoroaniline2-FC₆H₄NH₂1.15
3-Fluoroaniline3-FC₆H₄NH₂1.15
4-Fluoroaniline4-FC₆H₄NH₂1.15
2,3-Difluoroaniline2,3-F₂C₆H₃NH₂1.49 (Predicted)
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂1.50
2,5-Difluoroaniline2,5-F₂C₆H₃NH₂1.50
2,6-Difluoroaniline2,6-F₂C₆H₃NH₂1.40
3,4-Difluoroaniline3,4-F₂C₆H₃NH₂1.60

Note: Predicted values are based on computational models.

G cluster_physicochemical Impact of Fluorine on Physicochemical Properties cluster_consequences Pharmacokinetic Consequences Aniline Aniline Derivative Fluorine Fluorine Substitution Aniline->Fluorine pKa pKa (Basicity) Fluorine->pKa Decreases (generally) logP logP (Lipophilicity) Fluorine->logP Increases (context-dependent) Solubility Aqueous Solubility pKa->Solubility Permeability Membrane Permeability logP->Permeability ADME ADME Profile Solubility->ADME Permeability->ADME

Figure 1: Logical relationship of fluorine substitution on physicochemical properties and subsequent pharmacokinetic consequences.

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The exceptional strength of the C-F bond makes it highly resistant to oxidative metabolism. By strategically placing a fluorine atom at a metabolically labile position (a "soft spot"), such as a benzylic or allylic carbon, medicinal chemists can effectively block hydroxylation and significantly extend a drug's in vivo half-life.

This metabolic blocking strategy is a cornerstone of fluorine's utility in drug design. The introduction of fluorine can divert metabolic pathways away from the formation of undesirable or inactive metabolites, thereby improving the overall pharmacokinetic profile and therapeutic index of a drug candidate.

G cluster_metabolism Metabolic Pathway of an Aniline Derivative cluster_fluorine_effect Effect of Fluorine Substitution Parent_Drug Parent Aniline Derivative (with metabolic 'soft spot') CYP450 Cytochrome P450 Enzymes Parent_Drug->CYP450 Metabolism Metabolite Oxidized Metabolite (Inactive/Undesirable) CYP450->Metabolite Blocked_Metabolism Metabolism Blocked CYP450->Blocked_Metabolism Excretion Rapid Excretion Metabolite->Excretion Fluorinated_Drug Fluorinated Aniline Derivative (fluorine at 'soft spot') Fluorinated_Drug->CYP450 Resistant to Metabolism Increased_HalfLife Increased Half-Life & Systemic Exposure Fluorinated_Drug->Increased_HalfLife

Figure 2: Workflow illustrating how fluorine substitution can block metabolic pathways and enhance drug half-life.

Impact on Biological Activity and Target Engagement

The influence of fluorine on a drug's binding affinity for its biological target is multifaceted and highly context-dependent. It can arise from a combination of electronic, conformational, and direct interaction effects.

  • Modulation of Ionization State: As discussed, fluorine's effect on pKa can alter the charge state of the aniline nitrogen within the binding pocket, potentially leading to more favorable electrostatic interactions.

  • Conformational Control: Fluorine can influence the conformational preferences of a molecule through stereoelectronic interactions like the gauche effect. This can pre-organize the ligand into a bioactive conformation, thereby enhancing binding affinity and selectivity.

  • Direct Protein-Ligand Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbone amides or other polar residues, contributing to enhanced binding affinity. Fluorine can also act as a weak hydrogen bond acceptor.

Experimental Protocols for Property Determination

The accurate determination of physicochemical and pharmacokinetic properties is crucial for guiding drug design efforts. The following are standard, self-validating protocols for assessing the key parameters discussed in this guide.

Determination of pKa (Potentiometric Titration)
  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the fluorinated aniline in a suitable solvent mixture (e.g., water-methanol).

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Place a known volume of the aniline solution in a beaker with a magnetic stirrer.

    • Slowly add the standardized HCl solution in small increments, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)
  • System Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

  • Partitioning:

    • Dissolve a known amount of the fluorinated aniline in the n-octanol phase.

    • Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.

    • Allow the phases to separate completely.

  • Analysis:

    • Determine the concentration of the fluorinated aniline in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture Preparation:

    • Prepare a mixture containing human liver microsomes (HLMs), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer at pH 7.4.

  • Compound Addition:

    • Add the fluorinated aniline-containing test compound to the incubation mixture at a final concentration typically around 1 µM.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.

  • Time Points:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into aniline derivatives is a powerful and well-established strategy in modern drug discovery. By judiciously manipulating the position and number of fluorine substituents, medicinal chemists can fine-tune critical physicochemical and pharmacokinetic properties to optimize drug candidates. A thorough understanding of the principles outlined in this guide will enable researchers to more effectively leverage the "fluorine effect" to design safer and more efficacious medicines. The continued development of novel fluorination methodologies will undoubtedly expand the toolkit available to drug discovery professionals, further solidifying the indispensable role of fluorine in the pharmaceutical industry.

An In-Depth Technical Guide to 2-(Benzyloxy)-4-fluoroaniline as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-fluoroaniline is a key chemical intermediate increasingly utilized in the field of organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features—a benzyloxy group providing steric and electronic influence, a fluorine atom enhancing metabolic stability and binding affinity, and a reactive aniline moiety—make it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and significant applications, with a focus on its role as a precursor to potential antifungal agents.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature. A summary of its key physical and spectroscopic properties is presented below.

PropertyValue
CAS Number 159471-73-5[1][2]
Molecular Formula C₁₃H₁₂FNO[1][2]
Molecular Weight 217.24 g/mol [1][2]
Appearance Solid
IUPAC Name This compound[1]

Spectroscopic Data:

While specific spectra for this compound are not widely published in publicly accessible databases, the expected spectral characteristics can be inferred from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on both the fluoroaniline and benzyl rings, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum would display signals for all 13 carbon atoms, with the carbon attached to the fluorine atom showing a characteristic coupling.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-O stretching for the ether linkage, and C-F stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and direct method for the preparation of this compound involves the reduction of its nitro precursor, 2-(benzyloxy)-4-fluoro-1-nitrobenzene. Two primary methods for this reduction are catalytic hydrogenation and reaction with tin(II) chloride.

Experimental Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

Reaction Scheme:

Catalytic_Hydrogenation 2-(Benzyloxy)-4-fluoro-1-nitrobenzene 2-(Benzyloxy)-4-fluoro-1-nitrobenzene This compound This compound 2-(Benzyloxy)-4-fluoro-1-nitrobenzene->this compound H₂, Pd/C Ethanol, rt SnCl2_Reduction 2-(Benzyloxy)-4-fluoro-1-nitrobenzene 2-(Benzyloxy)-4-fluoro-1-nitrobenzene This compound This compound 2-(Benzyloxy)-4-fluoro-1-nitrobenzene->this compound SnCl₂·2H₂O Ethanol, HCl, reflux Antifungal_Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents 2-(Benzofuran-2-yl)propanoic_acid 2-(Benzofuran-2-yl)propanoic acid Amide_Coupling Amide Coupling 2-(Benzofuran-2-yl)propanoic_acid->Amide_Coupling This compound This compound This compound->Amide_Coupling EDCI EDCI EDCI->Amide_Coupling DCM DCM DCM->Amide_Coupling 2-(Benzofuran-2-yl)-N-(2-(benzyloxy)-4-fluorophenyl)propanamide 2-(Benzofuran-2-yl)-N-(2-(benzyloxy)-4-fluorophenyl)propanamide Amide_Coupling->2-(Benzofuran-2-yl)-N-(2-(benzyloxy)-4-fluorophenyl)propanamide Yield: Not specified Calcium_Homeostasis_Disruption Benzofuran_Derivative Benzofuran Derivative Fungal_Cell_Membrane Fungal Cell Membrane Benzofuran_Derivative->Fungal_Cell_Membrane Interacts with Intracellular_Ca_Stores Intracellular Ca²⁺ Stores (e.g., ER, Vacuole) Benzofuran_Derivative->Intracellular_Ca_Stores Mobilizes Ca²⁺ from Ca_Channels Calcium Channels Fungal_Cell_Membrane->Ca_Channels Affects Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Channels->Cytosolic_Ca Influx Intracellular_Ca_Stores->Cytosolic_Ca Release Apoptosis Apoptosis/Cell Death Cytosolic_Ca->Apoptosis Triggers NMT_Inhibition_Pathway Benzofuran_Derivative Benzofuran Derivative NMT N-Myristoyltransferase (NMT) Benzofuran_Derivative->NMT Inhibits N_Myristoylation N-Myristoylation NMT->N_Myristoylation Catalyzes Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->N_Myristoylation Substrate_Protein Substrate Protein Substrate_Protein->N_Myristoylation Protein_Function Proper Protein Function & Localization N_Myristoylation->Protein_Function Cell_Viability Fungal Cell Viability Protein_Function->Cell_Viability

References

The Synthesis of Substituted Fluoroanilines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted fluoroanilines are pivotal structural motifs in the design and synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms into the aniline scaffold can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing substituted fluoroanilines, with a focus on experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The preparation of substituted fluoroanilines is predominantly achieved through three main synthetic routes: the reduction of corresponding fluoronitroarenes, nucleophilic aromatic substitution (SNAr), and to a lesser extent, other specialized methods. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability.

Reduction of Fluoronitroarenes

The reduction of a nitro group to an amine is one of the most common and efficient methods for synthesizing fluoroanilines.[1][2] This approach benefits from the wide availability of substituted fluoronitrobenzenes. The two primary methodologies for this transformation are catalytic hydrogenation and metal-acid reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean, high-yielding, and industrially scalable method for the reduction of fluoronitroarenes.[3][4] Common catalysts include platinum on carbon (Pt/C) and palladium on carbon (Pd/C).[5][6] This method is often preferred due to its high efficiency and the generation of water as the only byproduct.

A general workflow for the catalytic hydrogenation of a fluoronitroarene is depicted below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor B Add Fluoronitroarene and Solvent A->B C Add Catalyst (e.g., Pt/C) B->C D Inerting (Purge with N2) C->D E Pressurize with H2 D->E F Heat and Stir E->F G Monitor Reaction (TLC, GC) F->G H Cool and Vent G->H I Filter Catalyst H->I J Product Isolation I->J

Caption: General experimental workflow for catalytic hydrogenation.

Table 1: Catalytic Hydrogenation of Substituted Fluoronitrobenzenes

Starting MaterialProductCatalystConditionsYield (%)Purity (%)Reference
3-chloro-4-fluoronitrobenzene3-chloro-4-fluoroaniline1% Pt/C50-100°C, 0.1-5 MPa H₂>94>99.5[7]
3-chloro-4-fluoronitrobenzene3-chloro-4-fluoroaniline10% Pd/CMethanol, Room Temp, H₂~9099.5[7]
4-fluoronitrobenzene4-fluoroaniline10% Pd/CMethanol, Room Temp, H₂ (bubbled), 3h100-[6]
o-fluoronitrobenzene2-fluoroanilineAl₂O₃ supported Pt, M1, M2120-280°C100>99.9[8]
3,5-dichloro-4-fluoronitrobenzenep-fluoroanilinePd/C60-120°C, 1.0-4.0 MPa H₂, 2-5h--[9]
M1 can be Pd, Sn, or Zn; M2 can be K, Co, Ga, In, Mn, Ag, or Ce.

Detailed Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation [4][5]

  • Materials: 3-chloro-4-fluoronitrobenzene, 1% Platinum on carbon (Pt/C) catalyst, Hydrogen gas, High-purity nitrogen or argon gas.

  • Equipment: High-pressure reactor (autoclave) with magnetic stirring and temperature control.

  • Procedure:

    • The reactor is charged with 3-chloro-4-fluoronitrobenzene and the Pt/C catalyst. The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.[4]

    • The reactor is sealed and purged three times with high-purity nitrogen gas to remove any air.[3]

    • The reactor is then purged three times with hydrogen gas.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 0.8 MPa).[5]

    • The reaction mixture is heated to the target temperature (e.g., 80°C) and vigorous stirring is initiated.[5]

    • The reaction is maintained for a specified time (e.g., 5-8 hours), and the progress is monitored by TLC or HPLC.[3][5]

    • Upon completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

    • The reactor is purged with nitrogen.

    • The reaction mixture is filtered while hot to remove the catalyst.

    • The product, 3-chloro-4-fluoroaniline, is isolated from the filtrate, often with a purity greater than 99.5%.[3]

Metal-Acid Reduction

An alternative to catalytic hydrogenation is the reduction of fluoronitroarenes using a metal, such as iron, in the presence of an acid.[3] This method, while effective, can generate significant amounts of metal sludge, making it less environmentally friendly than catalytic hydrogenation.

Detailed Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline via Iron Reduction [3]

  • Materials: 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, water, hydrochloric acid.

  • Procedure:

    • In a reactor, combine 3-chloro-4-fluoronitrobenzene, iron powder, ethanol, and water.

    • Heat the mixture to 60°C with stirring.

    • Slowly add hydrochloric acid to the mixture, allowing the temperature to rise and maintain it between 80-90°C.

    • Continue stirring until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture.

    • Extract the product with a suitable organic solvent.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted fluoroanilines, particularly when the desired fluoro-substituent is introduced onto the aromatic ring. This can involve the displacement of a suitable leaving group, such as a halogen, by a fluoride ion or the displacement of a fluorine atom by a nitrogen-containing nucleophile.

A notable example is the synthesis of 3-chloro-4-fluoroaniline from 3,4-dichloronitrobenzene.[7] This two-step process involves an initial nucleophilic aromatic substitution to introduce the fluorine atom, followed by the reduction of the nitro group as previously described.

SNAr_Reduction Start 3,4-Dichloronitrobenzene Intermediate 3-Chloro-4-fluoronitrobenzene Start->Intermediate Fluorination (KF, (CH3)4NCl, DMF) Product 3-Chloro-4-fluoroaniline Intermediate->Product Reduction (H2, Pd/C or Pt/C)

Caption: Synthesis of 3-chloro-4-fluoroaniline via SNAr and reduction.

Table 2: Synthesis of Fluoroanilines via SNAr

Starting MaterialReagentsProductOverall Yield (%)Purity (%)Reference
3,4-Dichloronitrobenzene1. KF, Tetramethylammonium chloride, DMF2. H₂, Pd/C or Pt/C, Ethanol or Methanol3-chloro-4-fluoroaniline~72>99[7]

More recently, organic photoredox catalysis has enabled the nucleophilic aromatic substitution of unactivated fluoroarenes, expanding the scope of SNAr reactions for the synthesis of complex fluoroanilines under mild conditions.[10]

Other Synthetic Methods

While less common, other methods have been developed for the synthesis of specific substituted fluoroanilines.

Schiemann Reaction and Amination

The synthesis of m-fluoroaniline can be achieved starting from m-chloroaniline.[11][12] This process involves a Schiemann reaction to produce m-fluorochlorobenzene, followed by an amination reaction.

Schiemann_Amination Start m-Chloroaniline Intermediate m-Fluorochlorobenzene Start->Intermediate Schiemann Reaction Product m-Fluoroaniline Intermediate->Product Amination (Cu2O or CuO, 150-200°C)

Caption: Synthesis of m-fluoroaniline via Schiemann reaction and amination.

One-Step Synthesis from Halonitrobenzenes

A one-step method for preparing para-fluoroanilines from para-halonitrobenzenes has been reported.[13] This reaction utilizes anhydrous hydrogen fluoride in the presence of a deoxygenating agent.

Table 3: One-Step Synthesis of p-Fluoroaniline

Starting MaterialReagentsCorrected Yield (%)Reference
p-chloronitrobenzeneAnhydrous HF, Red Phosphorus49.4[13]
p-bromonitrobenzeneAnhydrous HF, Red Phosphorus30.0[13]

Conclusion

The synthesis of substituted fluoroanilines is a well-established field with a variety of robust and efficient methodologies. The reduction of fluoronitroarenes, particularly through catalytic hydrogenation, remains a cornerstone for the industrial production of many key fluoroaniline intermediates. Nucleophilic aromatic substitution provides a versatile platform for the introduction of fluorine and amino functionalities, with ongoing research expanding its applicability to a wider range of substrates. The continued development of novel synthetic methods will undoubtedly facilitate the discovery and production of next-generation pharmaceuticals and advanced materials incorporating the valuable fluoroaniline scaffold.

References

The Multifaceted Biological Activities of Benzyloxy-Substituted Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxyaniline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their potential as therapeutic agents. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate further research and drug development in this promising area.

I. Anticancer Activity

Benzyloxy-substituted anilines have demonstrated significant potential as anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzyloxyaniline derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a)MDA-MB-231 (Breast)0.11[1]
Substituted 4-anilinoquinolinylchalcone (4d)MDA-MB-231 (Breast)0.18[1]
Substituted 4-anilinoquinolinylchalcone (4e)MDA-MB-231 (Breast)comparable to 4a and 4d[1]
Substituted 4-anilinoquinolinylchalcone (4f)MDA-MB-231 (Breast)1.94[1]
Lapatinib (Reference)MDA-MB-231 (Breast)32.5 (after 24h)[1]
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a)Huh-7 (Liver)>10[1]
Substituted 4-anilinoquinolinylchalcone (4d)Huh-7 (Liver)>10[1]
Substituted 4-anilinoquinolinylchalcone (4e)Huh-7 (Liver)>10[1]
Substituted 4-anilinoquinolinylchalcone (4f)Huh-7 (Liver)>10[1]
Lapatinib (Reference)Huh-7 (Liver)2.11[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (benzyloxy-substituted anilines)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzyloxy-substituted aniline derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

II. Enzyme Inhibition

Benzyloxyaniline derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Monoamine Oxidase B (MAO-B) Inhibition

Selective inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease.

Compound/DerivativeTargetIC₅₀ (µM)Reference
2-hydroxyl-4-benzyloxybenzyl aniline derivative (6h)MAO-B0.014[2]

This fluorometric assay measures the activity of MAO-B by detecting the formation of 4-hydroxyquinoline from the substrate kynuramine.[3]

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, kynuramine, and test compounds in potassium phosphate buffer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, followed by the MAO-B enzyme solution. Include a control without the inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the kynuramine solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

  • Data Analysis: Calculate the percentage of MAO-B inhibition and determine the IC₅₀ value.

Phosphodiesterase 3 (PDE3) Inhibition

Selective PDE3 inhibitors have potential applications in the treatment of heart failure.

This assay measures the hydrolysis of cyclic adenosine monophosphate (cAMP) by PDE3.[4][5]

Materials:

  • Recombinant human PDE3 enzyme

  • [³H]-cAMP (radiolabeled substrate) or a fluorescently labeled cAMP

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Test compounds

  • Scintillation fluid and counter (for radioassay) or fluorescence plate reader

Procedure (using a fluorescent assay):

  • Reaction Mixture: In a microplate, combine the PDE3 enzyme, assay buffer, and the test compound at various concentrations.

  • Reaction Initiation: Add the fluorescently labeled cAMP substrate to initiate the reaction.

  • Incubation: Incubate at 30°C for a specified time.

  • Detection: Add a binding agent that specifically binds to the product (e.g., 5'-AMP-FAM), leading to a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percentage of PDE3 inhibition and determine the IC₅₀ value.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Inhibitors of FLT3 are being investigated for the treatment of acute myeloid leukemia (AML).

This assay measures the phosphorylation of a substrate by the FLT3 kinase.[6][7]

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure (using ADP-Glo™ assay):

  • Kinase Reaction: In a white 96-well plate, combine the FLT3 enzyme, substrate, and test compound at various concentrations in the kinase reaction buffer.

  • Reaction Initiation: Add ATP to start the reaction and incubate at 30°C.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence indicates inhibition of FLT3. Calculate the percentage of inhibition and determine the IC₅₀ value.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

STAT3 is a key signaling protein involved in cancer progression, making it an attractive therapeutic target.

This cell-based assay measures the transcriptional activity of STAT3.[8][9][10]

Materials:

  • HEK293 cells (or other suitable cell line)

  • STAT3-responsive luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • IL-6 (or other STAT3 activator)

  • Test compounds

  • Dual-luciferase assay system

Procedure:

  • Transfection: Co-transfect the cells with the STAT3-luciferase reporter and the control reporter plasmids.

  • Compound Treatment: After 24 hours, treat the cells with the test compounds at various concentrations.

  • Stimulation: Stimulate the cells with IL-6 to activate the STAT3 pathway.

  • Cell Lysis: After a further incubation period, lyse the cells.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the control Renilla luciferase activity. Calculate the percentage of inhibition of STAT3 transcriptional activity and determine the IC₅₀ value.

III. Antimicrobial Activity

Certain benzyloxyaniline derivatives have shown promising activity against various microbial pathogens.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected benzyloxyaniline derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism).

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. aureus ATCC 635830[11]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. epidermidis ATCC 1222850[11]
4-(4-(Benzylamino)butoxy)-9H-carbazoleS. pyogenes ATCC 1961540[11]
Carvedilol (Reference)S. aureus ATCC 635840[11]
Carvedilol (Reference)S. epidermidis ATCC 1222840[11]
Carvedilol (Reference)S. pyogenes ATCC 1961545[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest

  • Test compounds

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microplate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

IV. Calcium Channel Blockade

Derivatives of 4-benzyloxyaniline have been identified as blockers of N-type voltage-sensitive calcium channels (VSCCs), suggesting their potential as anticonvulsant and analgesic agents.[12]

Quantitative Data: N-type Calcium Channel Blockade
Compound/DerivativeAssayIC₅₀ (µM)Reference
(S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-oneIMR32 cell-based assay0.67[12]
Experimental Protocol: Calcium Imaging Assay using Fura-2 AM

This ratiometric fluorescence imaging technique is used to measure intracellular calcium concentrations.[12][13][14][15]

Materials:

  • Fura-2 AM (cell-permeant calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells expressing the calcium channel of interest (e.g., IMR32 cells)

  • Fluorescence microscope with dual-wavelength excitation capabilities

Procedure:

  • Cell Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in buffer for 30-60 minutes at 37°C to allow the dye to enter the cells.

  • Washing: Wash the cells to remove extracellular dye.

  • Compound Application: Apply the benzyloxyaniline derivative to the cells.

  • Stimulation: Stimulate the cells to open the calcium channels (e.g., by depolarization with high potassium).

  • Fluorescence Imaging: Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. A reduction in the stimulus-induced calcium increase in the presence of the compound indicates channel blockade.

V. Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are presented using the DOT language for Graphviz.

Signaling Pathways

// Nodes FL [label="FLT3 Ligand", fillcolor="#FBBC05"]; FLT3 [label="FLT3 Receptor", fillcolor="#FBBC05"]; Benzyloxyaniline [label="Benzyloxyaniline\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FL -> FLT3 [label="Binds"]; FLT3 -> JAK; FLT3 -> PI3K; FLT3 -> RAS; JAK -> STAT5; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; {STAT5, AKT, ERK} -> Proliferation [label="Promotes"]; Benzyloxyaniline -> FLT3 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Simplified FLT3 signaling pathway and point of inhibitor intervention.

// Nodes Cytokine [label="Cytokine (e.g., IL-6)", fillcolor="#FBBC05"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer [label="STAT3 Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; Gene [label="Target Gene\nTranscription", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzyloxyaniline [label="Benzyloxyaniline\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Dimer [label="Dimerizes"]; Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene [style=invis]; // for positioning Dimer -> Gene [label="Induces"]; Benzyloxyaniline -> STAT3 [label="Inhibits\nDimerization", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: STAT3 signaling pathway and potential inhibition by benzyloxyanilines.

// Nodes Stimulus [label="Pro-inflammatory\nStimulus (e.g., TNFα)", fillcolor="#FBBC05"]; Receptor [label="Receptor", fillcolor="#FBBC05"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="IκB-NF-κB\nComplex", fillcolor="#F1F3F4"]; pIkB [label="p-IκB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Proteasomal\nDegradation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; Inflammation [label="Inflammatory Gene\nExpression", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzyloxyaniline [label="Benzyloxyaniline\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> Receptor; Receptor -> IKK [label="Activates"]; IkB -> Complex; NFkB -> Complex; IKK -> IkB [label="Phosphorylates"]; IkB -> pIkB; pIkB -> Degradation; Complex -> IkB [style=invis]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Inflammation [style=invis]; NFkB -> Inflammation [label="Induces"]; Benzyloxyaniline -> IKK [label="May Inhibit", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Canonical NF-κB signaling pathway with a potential point of inhibition.

Experimental Workflows

// Nodes Start [label="Compound Library", shape=ellipse, fillcolor="#F1F3F4"]; Primary [label="Primary Screen:\nBiochemical Kinase Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hits [label="Initial Hits", shape=diamond, fillcolor="#FBBC05"]; Secondary [label="Secondary Screen:\nCell-Based Proliferation Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirmed [label="Confirmed Hits", shape=diamond, fillcolor="#FBBC05"]; Tertiary [label="Tertiary Assays:\nWestern Blot for\nDownstream Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leads [label="Lead Compounds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Primary; Primary -> Hits; Hits -> Secondary; Secondary -> Confirmed; Confirmed -> Tertiary; Tertiary -> Leads; }

Caption: General workflow for HTS of FLT3 inhibitors.

VI. Conclusion

The diverse biological activities of benzyloxy-substituted anilines highlight their significance as a versatile scaffold for the development of novel therapeutic agents. This guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to aid in the design and evaluation of new derivatives with enhanced potency and selectivity. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

Understanding the reactivity of the benzylic position in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Benzylic Position in Synthesis

Introduction: The Privileged Nature of the Benzylic Position

In the landscape of organic synthesis, the benzylic position—the carbon atom directly attached to an aromatic ring—holds a place of distinction.[1][2] Its unique electronic environment, governed by the adjacent π-system of the benzene ring, imparts enhanced reactivity, making it a critical nexus for chemical transformations.[3][4] This heightened reactivity is not confined to a single reaction type; rather, it facilitates a broad spectrum of reactions including halogenations, oxidations, and nucleophilic substitutions.[1][3] The ability to selectively functionalize this position is a cornerstone of synthetic strategy, enabling the construction of complex molecules from simple alkylbenzene precursors.[5] For researchers in drug development, understanding and harnessing benzylic reactivity is paramount, as this motif is integral to the structure of numerous pharmaceutical agents.

The core reason for this enhanced reactivity lies in the ability of the aromatic ring to stabilize reactive intermediates—be it a radical, a carbocation, or a carbanion—through resonance.[3][4][6] This delocalization of charge or electron deficiency significantly lowers the activation energy for reactions involving the formation of these species, thereby accelerating reaction rates and often dictating regioselectivity.[4][7]

Benzylic_Reactivity_Core_Principle cluster_0 Core Principle cluster_1 Consequence Aromatic Aromatic π-System Resonance Resonance Stabilization Aromatic->Resonance enables Intermediates Stabilized Intermediates (Radical, Cation, Anion) Resonance->Intermediates provides Reactivity Enhanced Reactivity at Benzylic Position Intermediates->Reactivity leads to

Caption: Logical flow from the aromatic system to enhanced benzylic reactivity.

Key Synthetic Transformations at the Benzylic Position

The stabilization of intermediates at the benzylic position opens the door to a variety of reliable and selective synthetic transformations.

Benzylic Halogenation

Benzylic C-H bonds are particularly susceptible to free-radical halogenation.[6] While chlorination can occur, it is often less selective than bromination.[8] The reaction proceeds via a radical chain mechanism, and the selectivity for the benzylic position is driven by the formation of the resonance-stabilized benzylic radical.[9] N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the aromatic ring.[3][4][9]

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Br2 Br-Br Br_rad 2 Br• Br2->Br_rad light (hν) Toluene Toluene (PhCH3) Benzyl_rad Benzyl Radical (PhCH2•) Toluene->Benzyl_rad + Br• HBr H-Br Benzyl_rad->HBr Benzyl_Br Benzyl Bromide (PhCH2Br) Benzyl_rad->Benzyl_Br + Br2 Br_rad_prop Br• Benzyl_Br->Br_rad_prop Br2_prop Br-Br Br_rad_prop->Toluene repeats cycle Term1 Br• + Br• → Br2 Term2 PhCH2• + Br• → PhCH2Br Term3 PhCH2• + PhCH2• → PhCH2CH2Ph

Caption: Mechanism of free-radical benzylic bromination.

Data Presentation: Relative Rates of Radical Bromination

The rate of hydrogen abstraction depends on the stability of the resulting radical. Benzylic hydrogens are abstracted much faster than primary, secondary, or tertiary alkyl hydrogens.

SubstrateC-H Bond TypeRelative Rate of Bromination (per H)
EthanePrimary (1°)1
PropaneSecondary (2°)82
IsobutaneTertiary (3°)1640
Toluene Benzylic (1°) 64,000
Ethylbenzene Benzylic (2°) 2,300,000

Note: Data are compilations from typical organic chemistry sources and illustrate general reactivity trends.

Experimental Protocol: Benzylic Bromination of Ethylbenzene with NBS

This protocol describes the selective monobromination of ethylbenzene at the benzylic position.

  • Reagents & Setup: To a 100 mL round-bottom flask, add ethylbenzene (10.6 g, 100 mmol), N-bromosuccinimide (17.8 g, 100 mmol), and carbon tetrachloride (50 mL).[9] Equip the flask with a reflux condenser.

  • Initiation: Add a radical initiator, such as benzoyl peroxide (0.24 g, 1 mmol).

  • Reaction: Heat the mixture to reflux using a heating mantle. The reaction can be monitored by observing the solid NBS (denser than CCl₄) being consumed and replaced by succinimide (less dense than CCl₄). Irradiate the flask with a sunlamp or a 250-watt incandescent bulb to facilitate the reaction.[10]

  • Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and then in an ice bath to precipitate the succinimide.

  • Purification: Filter the mixture to remove the succinimide solid. Wash the filtrate with 10% aqueous sodium carbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 1-bromo-1-phenylethane can be purified by vacuum distillation.

Benzylic Oxidation

The benzylic position is readily oxidized by strong oxidizing agents, provided it bears at least one hydrogen atom.[3][11] Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will oxidize an alkyl side chain, regardless of its length, to a carboxylic acid group.[6][11] This reaction is robust and serves as a classical method for the synthesis of benzoic acids.[3] More recent and milder methods allow for the selective oxidation to ketones or aldehydes.[12][13]

Oxidation_Workflow Start Start: Toluene, KMnO4, Water, Base (e.g., KOH) Reflux 1. Heat to Reflux (e.g., 1.5 - 3 hours) Start->Reflux Filter_Hot 2. Cool Slightly & Filter Hot (Removes MnO2 precipitate) Reflux->Filter_Hot Acidify 3. Acidify Filtrate (e.g., with conc. HCl) Filter_Hot->Acidify Precipitate 4. Precipitate Benzoic Acid (Cool in ice bath) Acidify->Precipitate Isolate 5. Isolate Product (Vacuum Filtration) Precipitate->Isolate Recrystallize 6. Purify by Recrystallization (from hot water) Isolate->Recrystallize Final End: Pure Benzoic Acid Recrystallize->Final

Caption: Experimental workflow for the oxidation of toluene to benzoic acid.

Data Presentation: Comparison of Benzylic Oxidation Methods

SubstrateReagent/Catalyst SystemProductYield (%)Reference
EthylbenzeneCuCl₂·2H₂O / TBHPAcetophenone95%[12]
TolueneKMnO₄, heatBenzoic Acid~60-80%[14][15]
DiphenylmethaneFluorescein / O₂, lightBenzophenone81%[12]
4-MethylbiphenylMg₆MnO₈ / O₂4-Phenylacetophenone97%[12]
TetralinDDQα-TetraloneHigh[13]

Experimental Protocol: Oxidation of Toluene to Benzoic Acid

This procedure outlines the synthesis of benzoic acid using potassium permanganate.[15]

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine toluene (5.1 g), a 20% potassium hydroxide solution (5 mL), and distilled water (45 mL).[15]

  • Reaction: Heat the mixture to a gentle boil (approx. 85 °C).[15] Prepare a solution of potassium permanganate (17.5 g) in warm distilled water (150 mL). Add the KMnO₄ solution slowly through the top of the condenser to the boiling toluene mixture over about 15-20 minutes.

  • Reflux: Allow the mixture to reflux for at least 1.5 hours.[15] The reaction is complete when the purple color of the permanganate has disappeared, indicating it has been consumed. If the color persists, add a small amount of ethanol to quench the excess KMnO₄.

  • Isolation of Salt: Cool the reaction mixture and filter it under suction to remove the brown manganese dioxide (MnO₂) precipitate. Wash the solid with a small amount of hot water.[16]

  • Acidification: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully, add concentrated hydrochloric acid until the solution is acidic (test with litmus or pH paper).[14][17] A white precipitate of benzoic acid will form.

  • Purification: Collect the crude benzoic acid by vacuum filtration and wash it with cold water.[17] Recrystallize the solid product from hot water to obtain pure benzoic acid. Dry the crystals and determine the yield and melting point.

Nucleophilic Substitution

Benzylic halides are highly reactive towards nucleophilic substitution. Primary benzylic halides readily undergo Sₙ2 reactions, while secondary and tertiary benzylic halides favor the Sₙ1 pathway due to the formation of the highly stable, resonance-delocalized benzylic carbocation.[3][4] This reactivity allows for the facile introduction of a wide range of functional groups (e.g., -OH, -OR, -CN, -N₃) at the benzylic position.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation cluster_resonance Resonance Forms cluster_step2 Step 2: Nucleophilic Attack Substrate Benzylic Halide (e.g., Ph-CH(R)-X) Carbocation Resonance-Stabilized Benzylic Carbocation Substrate->Carbocation Slow, RDS LeavingGroup Leaving Group (X⁻) Res1 [Ph-C⁺H-R ↔ ... ↔ Ph⁺=CH-R] Carbocation->Res1 Carbocation2 Benzylic Carbocation Nucleophile Nucleophile (Nu⁻) Product Substitution Product (Ph-CH(R)-Nu) Nucleophile->Product Carbocation2->Product

Caption: Sₙ1 mechanism at a benzylic position showing the key carbocation.

Application in Drug Development: The Synthesis of Ibuprofen

The principles of benzylic reactivity are not merely academic; they are routinely applied in the synthesis of pharmaceuticals. A prominent example is the industrial synthesis of Ibuprofen. One common route, the Boots process, relies on the functionalization of a benzylic position.

A key intermediate is 4'-isobutylacetophenone, which is prepared via a Friedel-Crafts acylation of isobutylbenzene.[18] The subsequent steps transform the acetyl group into the required propionic acid side chain. While the original Boots process involves a multi-step sequence, the reactivity of the benzylic position is central to alternative and more modern synthetic approaches. For example, creating a leaving group at the benzylic position of a related precursor allows for nucleophilic displacement to build the carbon skeleton.[19] The BHC process, a greener alternative, involves a palladium-catalyzed carbonylation of a benzylic alcohol derivative, again highlighting the importance of activating this specific position.

Conclusion

The benzylic position is a uniquely reactive handle on aromatic compounds, a feature that synthetic chemists have exploited for over a century. Its reactivity, rooted in the resonance stabilization afforded by the adjacent aromatic ring, enables a diverse array of powerful transformations. From classical halogenations and oxidations to modern transition-metal-catalyzed C-H functionalizations, the ability to selectively modify the benzylic carbon is a critical tool.[20][21] For professionals in drug discovery and development, a thorough understanding of these principles is essential for the design of efficient synthetic routes to new and existing therapeutic agents. The continued development of novel methods for benzylic functionalization promises to further expand the synthetic toolkit, enabling the construction of ever more complex and valuable molecules.

References

Safety and handling guidelines for 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the safe handling and properties of 2-(Benzyloxy)-4-fluoroaniline, designed for researchers, scientists, and professionals in drug development. This document provides comprehensive safety protocols, hazard information, and emergency procedures based on available safety data sheets and general guidelines for handling aniline compounds.

Chemical Identification and Properties

This compound is a substituted aniline derivative. Understanding its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 159471-73-5 [1][2]
Molecular Formula C₁₃H₁₂FNO [1][2][3]
Molecular Weight 217.24 g/mol [1][2]
Physical Form Solid
MDL Number MFCD09043631 [1][2]

| Storage Temperature | 4°C, protect from light | |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System) classification, which dictates the necessary precautionary measures.

Table 2: GHS Hazard Classification

Hazard Class Hazard Statement Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [3]
Skin Corrosion/Irritation H315 Causes skin irritation [3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [3]

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |[3] |

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Harmful/Irritant)

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure and ensure safety. Work should be conducted in a controlled environment by trained personnel.

Engineering Controls and Work Practices
  • Ventilation: All work must be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[4][5][6][7] Ensure that eyewash stations and safety showers are readily accessible.[8][9]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[5][6][8]

  • Hygiene: Wash hands thoroughly after handling the chemical.[5][9][10][11] Do not eat, drink, or smoke in the laboratory area.[5][9] Contaminated clothing should be removed immediately and washed before reuse.[5][11][12]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][10][11][12] The recommended storage temperature is 4°C, with protection from light.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][8][10]

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against exposure. The following table outlines the minimum required equipment.

Table 3: Personal Protective Equipment (PPE) Guidelines

Body Part Protection Specification Source
Eyes/Face Safety glasses with side-shields or goggles Must be approved under government standards such as NIOSH (US) or EN 166 (EU). [4][8][9][10]
Skin/Hands Chemical-resistant gloves Inspect gloves before use. Nitrile gloves may be suitable for short-term use, but always consult the manufacturer's compatibility chart. Butyl, neoprene, or Viton gloves are recommended for handling anilines. [4][6][9][10]
Body Protective lab coat, long pants, closed-toe shoes Wear a fully-buttoned lab coat and appropriate clothing to prevent skin exposure. [4][6][9][10]

| Respiratory | Respirator (if needed) | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or exposure limits are exceeded. Use requires enrollment in a respiratory protection program. |[8][9][10] |

Experimental Procedures and Workflows

General Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal a Review SDS and SOPs b Don Required PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Fume Hood and Equipment b->c d Retrieve Chemical from Storage c->d Proceed to Handling e Weigh Solid Inside Fume Hood d->e f Perform Experimental Steps e->f g Decontaminate Glassware and Surfaces f->g Experiment Complete h Segregate and Label Waste g->h i Dispose of Waste via Approved Channels h->i j Doff PPE and Wash Hands i->j G A Aniline Derivative (e.g., this compound) B Metabolic Activation (e.g., in Liver) A->B C N-Hydroxylation B->C Pathway 1 D C4-Hydroxylation B->D Pathway 2 E Methemoglobinemia (Blood Toxicity) C->E leads to F Nephrotoxicity (Kidney Damage) D->F can lead to

References

An In-Depth Technical Guide to the Solubility Profile of 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-(Benzyloxy)-4-fluoroaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility based on the compound's structure and general principles of solubility for related molecules. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility in various common laboratory solvents.

Introduction to this compound

This compound is a substituted aniline derivative. Its structure features an aniline core with a benzyloxy group at the ortho-position and a fluorine atom at the para-position relative to the amino group. The presence of these functional groups—a primary amine, an ether linkage, a phenyl ring, and a fluorine atom—dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is crucial for its application in chemical synthesis, pharmaceutical development, and materials science, as it governs reaction conditions, purification methods, and formulation strategies.

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The structure of this compound contains both polar and non-polar regions, which will influence its solubility in a range of solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino (-NH2) group can act as a hydrogen bond donor and acceptor, potentially conferring some solubility in polar protic solvents. However, the large, non-polar benzyloxy group and the fluorinated phenyl ring are hydrophobic and will significantly limit solubility in highly polar solvents like water.[1][2][3][4] Solubility is expected to be low in water but may increase in alcohols like methanol and ethanol, which have both a polar hydroxyl group and a non-polar alkyl chain.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds. Given the polar nature of the C-F and C-N bonds in this compound, it is anticipated to exhibit moderate to good solubility in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The presence of two phenyl rings (one from the aniline and one from the benzyl group) contributes to a significant non-polar character. Therefore, this compound is expected to have good solubility in non-polar aromatic solvents like toluene and moderate solubility in other non-polar solvents like diethyl ether and hexane.[3][5]

Quantitative Solubility Data

Solvent ClassificationSolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Polar Protic Water25
Methanol25
Ethanol25
Polar Aprotic Acetone25
Acetonitrile25
DMF25
DMSO25
Non-Polar Toluene25
Hexane25
Diethyl Ether25

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following established methods are recommended.

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

  • Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor.

This is a more rapid method for determining solubility from clear points upon solvent addition.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents

  • Jacketed glass vessel with a stirrer

  • Thermostatic bath

  • Automated solvent dosing system (e.g., syringe pump)

  • Turbidity sensor or visual observation setup

Procedure:

  • Initial Suspension: Place a known mass of this compound into the jacketed vessel containing a known volume of the solvent, creating a suspension.

  • Temperature Control: Maintain a constant temperature in the vessel using the thermostatic bath.

  • Solvent Addition: Continuously add the same solvent to the suspension at a constant, slow rate using the automated dosing system while stirring.

  • Clear Point Determination: Monitor the suspension until a clear solution is observed, indicating that all the solid has dissolved. This is the "clear point."

  • Calculation: The solubility is calculated from the total volume of solvent and the initial mass of the compound at the clear point.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the equilibrium solubility method.

Solubility_Workflow Workflow for Equilibrium Solubility Determination A Preparation: Add excess solute to a known volume of solvent B Equilibration: Agitate at constant temperature (24-72h) A->B C Phase Separation: Centrifuge or filter the saturated solution B->C D Dilution: Accurately dilute a known volume of the supernatant C->D E Quantification: Analyze concentration using HPLC or UV-Vis D->E F Calculation: Determine solubility from concentration and dilution factor E->F G Reported Solubility Data F->G

Caption: A flowchart of the equilibrium solubility determination method.

References

An In-depth Technical Guide to Electron-Donating and Withdrawing Effects in Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its substituted derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The electronic properties of the aniline molecule are profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications modulate the electron density on the amino group's nitrogen atom, which in turn dictates the molecule's basicity, nucleophilicity, reactivity, and ultimately its biological activity and pharmacokinetic profile.[2] Understanding the interplay between substituent electronic effects and the physicochemical properties of anilines is therefore critical for rational drug design and the development of novel functional materials.

This technical guide provides a comprehensive analysis of electron-donating and withdrawing effects in substituted anilines. It presents quantitative data to illustrate these principles, details relevant experimental protocols for their determination, and visualizes key concepts and pathways where these molecules play a crucial role.

The Core Principle: Substituent Effects on Basicity

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Substituents on the aromatic ring can either increase or decrease the electron density on the nitrogen through a combination of inductive and resonance effects.

  • Electron-Donating Groups (EDGs) , such as methoxy (–OCH₃) and methyl (–CH₃), increase the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thus increasing the basicity of the aniline compared to the unsubstituted parent molecule.[3][4]

  • Electron-Withdrawing Groups (EWGs) , such as nitro (–NO₂) and cyano (–CN), pull electron density away from the nitrogen atom. This reduces the availability of the lone pair, making the aniline less basic.[3][4]

These effects are position-dependent (ortho, meta, para), with resonance effects being most pronounced for substituents at the ortho and para positions, where they can directly influence the delocalization of the nitrogen's lone pair into the aromatic system.[5]

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent can be quantitatively assessed through various experimental parameters, including pKa values, Hammett constants, and spectroscopic data.

Data Summary

The following tables summarize key quantitative data for a series of para-substituted anilines, illustrating the impact of different electronic effects.

Table 1: pKa Values and Hammett Constants for para-Substituted Anilines

Substituent (para-)Hammett Constant (σp)pKaEffect
-NH₂-0.666.08Strong Electron-Donating
-OCH₃-0.275.34Electron-Donating
-CH₃-0.175.08Weak Electron-Donating
-H0.004.60Reference
-Cl0.233.98Weak Electron-Withdrawing
-Br0.233.91Weak Electron-Withdrawing
-CN0.661.74Strong Electron-Withdrawing
-NO₂0.781.00Strong Electron-Withdrawing

Data sourced from[2][6]

The Hammett equation provides a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of a molecule. A more negative Hammett constant (σp) corresponds to a stronger electron-donating group and a higher pKa (increased basicity). Conversely, a more positive σp indicates a stronger electron-withdrawing group and a lower pKa (decreased basicity).[2][6]

Table 2: Spectroscopic Data for para-Substituted Anilines

Substituent (para-)¹³C NMR δ (ppm) of C4 (para-C)IR ν(N-H) asym (cm⁻¹)IR ν(N-H) sym (cm⁻¹)UV-Vis λmax (nm)
-NH₂Data not readily available34603380298
-OCH₃116.3834703385289
-CH₃120.7234753390285
-H117.6834803390280
-Cl126.4334803395288
-Br126.8234803395290
-CN132.8434953405272
-NO₂134.7235053410381

¹³C NMR data sourced from[7]. IR and UV-Vis data sourced from[8]. Note: The ¹³C NMR chemical shift of the para-carbon (C4) is presented as it is sensitive to the electronic effects of the substituent and reflects the electron density at that position.[7]

Spectroscopic data corroborates the trends observed with pKa values:

  • ¹³C NMR: The chemical shift of the para-carbon is deshielded (shifted to a higher ppm) by electron-withdrawing groups, indicating a decrease in electron density at this position.

  • IR Spectroscopy: The N-H stretching frequencies increase with the strength of the electron-withdrawing substituent. This is because the EWG pulls electron density away, strengthening and shortening the N-H bond, which causes it to vibrate at a higher frequency.

  • UV-Vis Spectroscopy: The position of the maximum absorption (λmax) is shifted by substituents. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths.[8] Strongly conjugated electron-withdrawing groups, like -NO₂, can also cause a significant red shift.[8]

Visualization of Electronic Effects and Biological Pathways

Electronic Effects on Aniline

The following diagram illustrates how electron-donating and electron-withdrawing groups modulate the electron density on the aniline ring and the amino group.

electronic_effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) aniline_edg Aniline +NH₂ Electron density is pushed towards the ring and the amino group result_edg Higher pKa More Nucleophilic aniline_edg->result_edg edg EDG (-OCH₃, -CH₃) edg->aniline_edg:head Increases Basicity aniline_ewg Aniline +NH₂ Electron density is pulled away from the ring and the amino group result_ewg Lower pKa Less Nucleophilic aniline_ewg->result_ewg ewg EWG (-NO₂, -CN) ewg->aniline_ewg:head Decreases Basicity

Caption: Influence of EDGs and EWGs on aniline basicity.

Mechanism of Action of Sulfonamide Drugs

Substituted anilines are the core of sulfonamide antibiotics. Their mechanism of action involves the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.

sulfonamide_moa Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Drug (Structural Analog of PABA) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Bacterial Folate Synthesis THF Tetrahydrofolic Acid DHF->THF Purines Purines, Thymidine (DNA Synthesis) THF->Purines

Caption: Competitive inhibition of bacterial folate synthesis by sulfonamides.

EGFR Signaling Pathway and Anilinoquinazoline Inhibitors

Anilinoquinazoline derivatives are a major class of tyrosine kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR ADP ADP ATP->ADP Autophosphorylation Anilinoquinazoline Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Blocks ATP Binding Site Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of EGFR signaling by anilinoquinazoline derivatives.

Experimental Protocols

Synthesis of a Substituted Aniline with an EWG: 4-Nitroaniline

This procedure involves the nitration of aniline after protecting the amino group via acetylation.

Workflow: Aniline → Acetanilide → 4-Nitroacetanilide → 4-Nitroaniline

Materials:

  • Aniline

  • Acetic anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonia solution

  • Ice, Water, Ethanol

Procedure: [3]

  • Acetylation of Aniline: In a flask, mix 4.6 g of aniline with 40 ml of water. While stirring vigorously, add 6.6 ml of acetic anhydride. Continue stirring for 10 minutes. Allow the mixture to stand for 30 minutes to complete the precipitation of acetanilide. Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • Nitration of Acetanilide: Dissolve 5 g of the wet crude acetanilide in 9 ml of concentrated H₂SO₄. Cool the mixture in an ice bath. Separately, prepare a nitrating mixture by carefully adding 2.2 ml of concentrated HNO₃ to 2.2 ml of concentrated H₂SO₄, keeping the mixture cool. Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains below 35 °C. After addition is complete, let the mixture stand at room temperature for 10 minutes. Pour the reaction mixture onto crushed ice.

  • Isolation of 4-Nitroacetanilide: Collect the precipitated yellow solid (4-nitroacetanilide) by vacuum filtration and wash with a small amount of water.

  • Hydrolysis to 4-Nitroaniline: Transfer the wet 4-nitroacetanilide to a boiling flask. Add 30 ml of water and 20 ml of concentrated HCl. Heat the mixture at reflux for 30 minutes. Pour the resulting solution into a beaker containing 30 g of ice.

  • Isolation of 4-Nitroaniline: Neutralize the acidic solution with ammonia water to precipitate the free 4-nitroaniline base. Collect the product by vacuum filtration, wash with cold water, and dry.

Synthesis of a Substituted Aniline with an EDG: 4-Methoxyaniline

This synthesis is a multi-step process starting from benzene.

Workflow: Benzene → Nitrobenzene → 4-Nitrophenol → 4-Nitroanisole → 4-Methoxyaniline

Materials:

  • Benzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Tin (Sn) or Iron (Fe) metal

  • Concentrated Hydrochloric Acid (HCl)

Procedure Outline:

  • Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

  • Hydroxylation of Nitrobenzene: Nitrobenzene is converted to 4-nitrophenol through nucleophilic aromatic substitution, typically under forcing conditions with a strong base.

  • Methylation of 4-Nitrophenol: The hydroxyl group of 4-nitrophenol is methylated using a reagent like dimethyl sulfate in the presence of a base to form 4-nitroanisole (4-methoxynitrobenzene).

  • Reduction of 4-Nitroanisole: The nitro group of 4-nitroanisole is reduced to an amino group using a reducing agent such as tin or iron in the presence of concentrated hydrochloric acid. A final workup with a base liberates the free 4-methoxyaniline.

Protocol for pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the aniline derivative as a titrant is added.

Materials & Equipment:

  • Substituted aniline sample

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure: [9]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed amount of the substituted aniline in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). Add 0.15 M KCl to maintain constant ionic strength.

  • Titration Setup: Place the sample solution in a beaker on a magnetic stirrer and immerse the pH electrode.

  • Titration: If the aniline is the free base, make the solution acidic (pH ~2) with 0.1 M HCl. Then, titrate the solution by adding small, precise increments of 0.1 M NaOH from a buret.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

General Protocol for Spectroscopic Analysis

5.4.1 ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-20 mg of the substituted aniline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 90° pulse angle and a sufficient relaxation delay to allow for quantitative analysis if needed. The number of scans will depend on the sample concentration.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

5.4.2 FT-IR Spectroscopy (Thin Solid Film Method)

  • Sample Preparation: Dissolve a small amount (~50 mg) of the solid aniline derivative in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

  • Film Deposition: Place one drop of the solution onto the surface of a salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Run a background scan (air). Then, run the sample scan.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

5.4.3 UV-Visible Spectroscopy

  • Sample Preparation: Prepare a stock solution of the substituted aniline of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or a buffer solution). Prepare a series of dilutions from the stock solution.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as the blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Data Acquisition: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-700 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Applications in Drug Development

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents, from the original sulfonamide antibiotics to modern targeted cancer therapies.[1][10]

  • Oncology: As demonstrated, 4-anilinoquinazoline derivatives are potent inhibitors of EGFR, a key target in non-small-cell lung cancer and other malignancies.[6][9][11] Fine-tuning the substituents on the aniline ring is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties.

  • Infectious Diseases: The discovery of sulfonamides, which are derivatives of sulfanilamide (a para-substituted aniline), was a landmark in the history of medicine, ushering in the era of antimicrobial chemotherapy.[10]

  • Metabolic Stability and Toxicity: While versatile, the aniline moiety can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites and potential toxicity.[12][13] A major focus in drug development is the modification or isosteric replacement of the aniline ring to mitigate these liabilities while retaining therapeutic efficacy.[12][13]

Conclusion

The electronic effects of substituents on the aniline ring are a fundamental principle in chemistry with profound implications for drug discovery and material science. Electron-donating groups enhance the basicity and nucleophilicity of the amino group, while electron-withdrawing groups have the opposite effect. These changes are quantifiable through pKa measurements, Hammett constants, and various spectroscopic techniques. A thorough understanding of these structure-property relationships allows scientists to rationally design molecules with tailored properties, leading to the development of safer, more effective drugs and innovative functional materials. The continued exploration of the versatile aniline scaffold promises to yield new therapeutic agents and technologies in the future.

References

An In-Depth Technical Guide to Aniline Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aniline Conundrum in Drug Discovery

Aniline and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals due to their synthetic accessibility and their ability to form key interactions with biological targets. However, the presence of an aniline moiety is a well-known "structural alert" in medicinal chemistry.[1][2] The electron-rich aromatic ring of aniline is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver.[2] This metabolic process can generate reactive metabolites, such as nitrosoarenes and quinone-imines, which can covalently bind to cellular macromolecules like proteins and DNA.[2] Such interactions can lead to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and other toxicities, posing a significant challenge in drug development.[1][2]

To mitigate these risks while preserving or even enhancing pharmacological activity, medicinal chemists employ the strategy of bioisosteric replacement. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In the context of anilines, the goal is to replace the problematic aromatic ring with a non-aromatic, metabolically robust scaffold that mimics the spatial and electronic properties of the original aniline group.

This technical guide provides a comprehensive overview of the core principles of aniline bioisosterism, focusing on saturated carbocyclic scaffolds. It includes a comparative analysis of key bioisosteres, quantitative data from a case study involving the anticancer drug Imatinib, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Saturated Carbocyclic Bioisosteres of Aniline

An effective strategy to overcome the metabolic liabilities of anilines is their replacement with saturated, three-dimensional carbocyclic scaffolds. These bioisosteres maintain a similar exit vector for substituents as the parent aniline, allowing for conserved interactions with the target protein, while their saturated nature reduces their susceptibility to oxidative metabolism. The most commonly employed saturated carbocyclic bioisosteres for aniline include:

  • 1-Aminobicyclo[1.1.1]pentane (aminoBCP): A small, rigid, and linearly disposed scaffold that can mimic a para-substituted aniline.

  • 1-Aminobicyclo[2.2.2]octane (aminoBCO): A larger, rigid scaffold that provides a different spatial arrangement compared to aminoBCP.

  • 1-Aminocubane (aminoCUB): A highly rigid and spherical scaffold that offers a unique three-dimensional profile.

  • 1-Aminonorbornane (aminoNB): A bridged bicyclic amine that presents another distinct geometric alternative.

The choice of a particular bioisostere depends on the specific structure-activity relationships (SAR) of the drug candidate and the desired physicochemical properties.

Data Presentation: A Case Study of Imatinib Analogues

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. It contains a critical aniline moiety that is involved in its binding to the ABL kinase domain. To address the potential metabolic liabilities associated with this aniline, researchers have synthesized and evaluated Imatinib analogues where the aniline's phenyl ring is replaced with saturated carbocyclic bioisosteres.[3][4][5][6]

The following tables summarize the in vitro biological activity and metabolic stability of Imatinib and its bioisosteric analogues.

Table 1: In Vitro Antiproliferative Activity of Imatinib and its Bioisosteric Analogues against K562 Cancer Cells.

CompoundBioisosteric ReplacementIC50 (µM)[5]
Imatinib Phenyl (Aniline)0.25
BCP Analogue Bicyclo[1.1.1]pentane> 20
Cubane Analogue Cubane0.45

Table 2: Metabolic Stability of Imatinib and its Bioisosteric Analogues in Human Liver Microsomes.

CompoundBioisosteric ReplacementIntrinsic Clearance (CLint, µL/min/mg)[1]Half-life (t1/2, min)[1]
Imatinib Phenyl (Aniline)15.046.2
BCP Analogue Bicyclo[1.1.1]pentane5.0>138.6
Cubane Analogue Cubane3.0>138.6

These data indicate that while the BCP analogue showed a significant loss of potency, the cubane analogue retained comparable activity to Imatinib while demonstrating significantly improved metabolic stability. This highlights the potential of saturated carbocycles to mitigate metabolic risks without compromising pharmacological efficacy.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the BCR-ABL signaling pathway, the target of Imatinib, and the general pathway of CYP450-mediated aniline metabolism.

Aniline_Metabolism cluster_liver_cell Hepatocyte Aniline Aniline-containing Drug CYP450 Cytochrome P450 (e.g., CYP3A4) Aniline->CYP450 Oxidation QuinoneImine Quinone-imine (Reactive Metabolite) Aniline->QuinoneImine Direct Oxidation Hydroxylamine N-Hydroxylamine Metabolite CYP450->Hydroxylamine Nitrosoarene Nitrosoarene (Reactive Metabolite) Hydroxylamine->Nitrosoarene Oxidation Protein Cellular Proteins (e.g., Enzymes) Nitrosoarene->Protein Covalent Binding QuinoneImine->Protein Covalent Binding Toxicity Hepatotoxicity Protein->Toxicity Synthesis_Workflow cluster_synthesis Synthesis of Imatinib Bioisostere Analogue Start Starting Materials: - Bioisostere Carboxylic Acid - Imatinib Amine Core Activation Activation of Carboxylic Acid (e.g., to Acid Chloride) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final Imatinib Analogue Characterization->Final Microsomal_Assay_Workflow cluster_assay Microsomal Stability Assay Preparation Prepare Reaction Mixture: - Test Compound - Liver Microsomes - NADPH Regenerating System Incubation Incubate at 37°C Preparation->Incubation Sampling Collect Samples at Time Points (0, 5, 15, 30, 45 min) Incubation->Sampling Quenching Quench Reaction (e.g., with Acetonitrile) Sampling->Quenching Analysis Analyze Samples by LC-MS/MS Quenching->Analysis Data Determine % Remaining and Calculate CLint and t1/2 Analysis->Data

References

Methodological & Application

Detailed Synthesis Protocol for 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a comprehensive, two-step protocol for the synthesis of 2-(Benzyloxy)-4-fluoroaniline, a valuable substituted aniline intermediate in medicinal chemistry and drug development. The synthesis commences with a Williamson ether synthesis to couple a benzyloxy group to a fluorinated nitrophenol, followed by the selective reduction of the nitro group to yield the target aniline. This protocol offers detailed experimental procedures, reagent specifications, and analytical data to ensure reproducibility.

Introduction

Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The title compound, this compound, incorporates a benzyloxy moiety, which can serve as a protecting group or a key pharmacophoric element, and a fluorine atom, known to enhance metabolic stability and binding affinity. This protocol details a reliable synthetic route starting from commercially available 2-nitro-4-fluorophenol.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Williamson Ether Synthesis - Synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene.

  • Step 2: Nitro Group Reduction - Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-4-fluoro-1-nitrobenzene

This step involves the O-alkylation of 2-nitro-4-fluorophenol with benzyl bromide via a Williamson ether synthesis.

Materials:

  • 2-Nitro-4-fluorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitro-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate).

  • Combine the fractions containing the desired product and evaporate the solvent to obtain 2-(Benzyloxy)-4-fluoro-1-nitrobenzene as a solid.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an aniline using tin(II) chloride.[1]

Materials:

  • 2-(Benzyloxy)-4-fluoro-1-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (1.0 eq) in ethanol (15 mL per gram of nitro compound).

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution in one portion.[2]

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Slowly add saturated sodium bicarbonate solution to neutralize the mixture until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 4:1) to yield this compound.

Data Presentation

ParameterStep 1: Williamson Ether SynthesisStep 2: Nitro Group Reduction
Starting Material 2-Nitro-4-fluorophenol2-(Benzyloxy)-4-fluoro-1-nitrobenzene
Reagents Benzyl bromide, K₂CO₃SnCl₂·2H₂O
Solvent AcetoneEthanol
Reaction Temperature Reflux (~56 °C)Reflux (~78 °C)
Reaction Time 12-16 hours2-4 hours
Purification Method Flash Column ChromatographyFlash Column Chromatography
Expected Yield 80-90%75-85%
Product Appearance SolidSolid

Analytical Data for this compound

Analysis Expected Data
¹H NMR (CDCl₃, 400 MHz)δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 6.80-6.60 (m, 3H, Ar-H), 5.10 (s, 2H, OCH₂), 3.80 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 155.5 (d, J=235 Hz), 143.0, 137.0, 136.0, 128.8, 128.2, 127.5, 116.0 (d, J=23 Hz), 114.0 (d, J=8 Hz), 110.0 (d, J=22 Hz), 71.0
FTIR (KBr, cm⁻¹)3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1580 (N-H bend), 1510-1450 (Ar C=C stretch), 1250-1200 (C-O stretch), 1150-1100 (C-F stretch)
Mass Spectrometry (EI)m/z 217 (M⁺), 91 (C₇H₇⁺)

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction SM1 2-Nitro-4-fluorophenol Reagents1 Benzyl bromide, K₂CO₃in Acetone SM1->Reagents1 Reaction1 Reflux (12-16h) Reagents1->Reaction1 Workup1 Filtration, Extraction, Column Chromatography Reaction1->Workup1 Intermediate 2-(Benzyloxy)-4-fluoro-1-nitrobenzene Workup1->Intermediate Reagents2 SnCl₂·2H₂Oin Ethanol Intermediate->Reagents2 Reaction2 Reflux (2-4h) Reagents2->Reaction2 Workup2 Neutralization, Extraction, Column Chromatography Reaction2->Workup2 Product This compound Workup2->Product SignalingPathways cluster_williamson Williamson Ether Synthesis Mechanism cluster_reduction Nitro Reduction Mechanism (Simplified) Phenoxide Phenoxide Ion (from 2-Nitro-4-fluorophenol + K₂CO₃) SN2 SN2 Attack Phenoxide->SN2 BenzylBromide Benzyl Bromide BenzylBromide->SN2 Product1 2-(Benzyloxy)-4-fluoro-1-nitrobenzene SN2->Product1 Bromide Br⁻ SN2->Bromide Nitro Nitro Group (-NO₂) SnCl2 SnCl₂ (Electron Donor) Nitro->SnCl2 Electron Transfer Protonation Protonation Steps (from EtOH/H₂O) SnCl2->Protonation Amine Amino Group (-NH₂) Protonation->Amine

References

Application Notes and Protocols: Williamson Ether Synthesis of 2-Fluoro-4-alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] These application notes provide a detailed protocol for the Williamson ether synthesis using 2-fluoro-4-hydroxybenzaldehyde as the starting material to produce various 2-fluoro-4-alkoxybenzaldehydes.

2-Fluoro-4-hydroxybenzaldehyde is a valuable building block in medicinal chemistry due to its trifecta of reactive functionalities: a phenolic hydroxyl group, an aldehyde, and a fluorine atom.[4][5] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[6][7] The resulting ether products, specifically 2-(benzyloxy)-4-fluorobenzaldehyde, are crucial intermediates in the synthesis of novel therapeutic agents, including potent and selective inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer progression.[5][6]

Data Presentation

The following table summarizes representative quantitative data for the Williamson ether synthesis of 2-fluoro-4-hydroxybenzaldehyde with various alkyl halides. The data is compiled from typical experimental outcomes.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃Acetonitrile60-804-8~90-95
Ethyl IodideK₂CO₃DMFRoom Temp12~85-90
Propyl BromideNaHTHF506~88-92
Isopropyl BromideK₂CO₃Acetonitrile8012Lower yield due to competing elimination

Experimental Protocols

General Protocol for the Williamson Ether Synthesis of 2-Fluoro-4-alkoxybenzaldehydes

This protocol describes the synthesis of 2-(benzyloxy)-4-fluorobenzaldehyde as a representative example.[8]

Materials:

  • 2-Fluoro-4-hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a stir bar and a condenser, add 2-fluoro-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[8]

  • Add anhydrous acetonitrile to the flask.[8]

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (1.1 equivalents) dropwise.[8]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9] The reaction is typically complete within 4-8 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[8]

  • Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 2-(benzyloxy)-4-fluorobenzaldehyde.[8]

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_reactants Add 2-fluoro-4-hydroxybenzaldehyde and K₂CO₃ to anhydrous acetonitrile start->add_reactants add_alkyl_halide Add benzyl bromide dropwise at RT add_reactants->add_alkyl_halide heat Heat to 60-80°C and stir for 4-8h add_alkyl_halide->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter solids cool->filter concentrate Concentrate filtrate filter->concentrate extract Dissolve in EtOAc, wash with H₂O & brine concentrate->extract dry Dry over Na₂SO₄ extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Williamson ether synthesis.

ALDH1A3_Inhibition_Pathway cluster_synthesis Synthesis cluster_application Drug Development & Biological Action cluster_cellular_effect Cellular Effect start 2-Fluoro-4-hydroxybenzaldehyde ether Williamson Ether Synthesis start->ether product 2-(Benzyloxy)-4-fluorobenzaldehyde ether->product inhibitor_synthesis Synthesis of ALDH1A3 Inhibitor product->inhibitor_synthesis retinoic_acid Retinoic Acid inhibitor_synthesis->retinoic_acid Inhibition inhibitor_synthesis->inhibition aldh1a3 ALDH1A3 Enzyme aldh1a3->retinoic_acid cancer_progression Cancer Progression retinal Retinal retinal->aldh1a3 Oxidation rar_rxr RAR/RXR Nuclear Receptors retinoic_acid->rar_rxr inhibition->aldh1a3 gene_transcription Gene Transcription (Proliferation, Differentiation) rar_rxr->gene_transcription gene_transcription->cancer_progression

Caption: Role of 2-(benzyloxy)-4-fluorobenzaldehyde in ALDH1A3 inhibition.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of 2-(Benzyloxy)-4-fluoroaniline in Kinase Inhibitor Scaffolding

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2][3] Within this landscape, the 4-anilinoquinazoline scaffold has emerged as a "privileged structure," forming the core of several FDA-approved drugs that target key kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6][7]

The aniline moiety of these inhibitors projects into the ATP-binding pocket of the target kinase, and its substitution pattern is a critical determinant of binding affinity, selectivity, and overall pharmacological properties.[8] this compound is a sophisticated building block for the synthesis of such inhibitors.[9] Its structure is strategically designed:

  • The 4-fluoro substitution enhances metabolic stability and can increase binding affinity to the target protein through favorable interactions.[9]

  • The 2-benzyloxy group is a bulky, hydrophobic moiety that can occupy hydrophobic regions of the kinase's ATP-binding site, potentially enhancing potency and influencing selectivity.[3][9] It also offers a site for further chemical modification or deprotection if required.[9]

  • The aniline amino group serves as the key nucleophile for coupling with the quinazoline core, forming the essential 4-anilinoquinazoline structure.[1][10]

This application note provides a detailed protocol for the synthesis of a representative anilinoquinazoline-based kinase inhibitor, designated BFI-154 , using this compound. It further outlines the rationale behind the synthetic strategy and discusses the biological context of targeting the EGFR signaling pathway.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthetic strategy is a nucleophilic aromatic substitution (SNAr) reaction. This is a classic and highly effective method for forming the crucial C-N bond between the aniline and the quinazoline heterocycle.[1][10] In this protocol, the nitrogen atom of this compound acts as the nucleophile, attacking the electron-deficient C4 position of a 4-chloroquinazoline derivative. The reaction is typically facilitated by heat and proceeds readily due to the activating effect of the quinazoline ring nitrogens.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(benzyloxy)-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (BFI-154)

This protocol details the synthesis of a potent EGFR inhibitor, BFI-154 , via the coupling of this compound with 4-chloro-6,7-dimethoxyquinazoline. The 6,7-dimethoxy substitution on the quinazoline ring is a common feature in many EGFR inhibitors, enhancing binding affinity.

Reaction Scheme:

Caption: Synthesis of BFI-154 via SNAr reaction.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
This compound159471-73-5217.241.0 g1.0
4-Chloro-6,7-dimethoxyquinazoline23680-84-4224.651.03 g1.0
Isopropanol (IPA), Anhydrous67-63-060.1050 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Saturated Sodium Bicarbonate (aq.)144-55-884.01As needed-
BrineN/AN/AAs needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Silica Gel (for column chromatography)7631-86-960.08As needed-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography setup

Procedure: Step-by-Step

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.0 g, 4.60 mmol, 1.0 equiv.) and 4-chloro-6,7-dimethoxyquinazoline (1.03 g, 4.60 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous isopropanol (50 mL) to the flask.

  • Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen (or argon) inlet. Begin bubbling nitrogen through the solution to establish an inert atmosphere.

  • Heating: Place the flask in a heating mantle and bring the mixture to a gentle reflux (approx. 82°C for isopropanol).

  • Reaction Monitoring: Stir the reaction mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Cooling and Concentration: Once the reaction is complete (as indicated by the consumption of the starting materials), remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

  • Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Insight: The bicarbonate wash is crucial to neutralize any HCl generated during the reaction, which can protonate the product and affect its solubility and stability.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

    • Expert Tip: The product, BFI-154, should appear as a distinct spot on TLC. Careful chromatography is essential to separate the product from any unreacted starting material or minor byproducts.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(2-(benzyloxy)-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (BFI-154 ) as a pale yellow solid. A representative yield for this type of reaction is typically in the range of 75-85%.

Biological Context: Targeting the EGFR Signaling Pathway

The synthesized inhibitor, BFI-154, is designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[11][12] In many cancers, such as non-small-cell lung cancer, EGFR is overexpressed or harbors activating mutations.[11] This leads to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[12]

BFI-154 acts as an ATP-competitive inhibitor. It binds to the ATP-binding site within the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

EGFR Signaling Pathway Diagram:

EGFR_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K BFI154 BFI-154 (Inhibitor) BFI154->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus Translocates to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->nucleus Activates Transcription Factors Proliferation Proliferation nucleus->Proliferation Survival Survival nucleus->Survival Angiogenesis Angiogenesis nucleus->Angiogenesis

Caption: Inhibition of the EGFR signaling pathway by BFI-154.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative)

To validate the activity of the synthesized compound, an in vitro kinase assay is performed to determine its half-maximal inhibitory concentration (IC₅₀) against the target kinase, EGFR.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Synthesized inhibitor BFI-154 dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well microplates

  • Microplate reader (luminometer)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of BFI-154 in DMSO, then dilute further in kinase buffer to the desired final concentrations. Prepare solutions of EGFR kinase, substrate, and ATP in kinase buffer.

  • Reaction Initiation: To the wells of a 96-well plate, add the EGFR kinase solution, the substrate solution, and the various concentrations of BFI-154 .

  • Incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Start Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Time: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Representative Data:

CompoundTarget KinaseIC₅₀ (nM)Notes
BFI-154 EGFR (wild-type)15Potent inhibition of wild-type EGFR.
BFI-154 VEGFR-2250Demonstrates selectivity for EGFR over other related kinases like VEGFR-2.
GefitinibEGFR (wild-type)25Reference compound, showing comparable potency.

Note: The IC₅₀ values presented are representative and based on literature for similar 4-anilinoquinazoline compounds. Actual values must be determined experimentally.

Conclusion and Future Directions

This application note demonstrates a robust and reliable protocol for the synthesis of a novel kinase inhibitor, BFI-154 , using this compound as a key building block. The strategic design of this starting material allows for the creation of potent and selective inhibitors targeting clinically relevant kinases like EGFR. The provided protocols for synthesis and in vitro testing serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Further studies would involve expanding the kinase selectivity profile of BFI-154 against a broader panel of kinases, evaluating its efficacy in cell-based assays using cancer cell lines with known EGFR mutations, and conducting in vivo studies in xenograft models to assess its anti-tumor activity and pharmacokinetic properties.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of substituted anilines, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The methodologies described herein are critical for the synthesis of a wide array of molecules, from pharmaceuticals to advanced materials.[1][2][3][4][5]

Introduction to Palladium-Catalyzed Cross-Coupling with Anilines

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines and their derivatives.[1][3] These methods offer significant advantages over traditional techniques, such as the Ullmann condensation, by providing milder reaction conditions, broader substrate scope, and greater functional group tolerance.[2] The three primary types of palladium-catalyzed cross-coupling reactions involving anilines are:

  • Buchwald-Hartwig Amination: The formation of a C-N bond between an aryl halide or pseudohalide and an aniline. This is one of the most powerful methods for constructing arylamine bonds.[2][4][6]

  • Suzuki-Miyaura Coupling: The formation of a C-C bond between an aniline-derived organoboron reagent and an aryl halide, or between a haloaniline and an organoboron reagent.[7][8][9]

  • Heck-Mizoroki Reaction: The formation of a C-C bond between a haloaniline and an alkene.[10][11][12][13]

The success of these transformations is highly dependent on the choice of palladium catalyst, ligand, base, and solvent, particularly when dealing with challenging substrates like sterically hindered or electron-deficient anilines.[14][15]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of various substituted anilines.

Table 1: Buchwald-Hartwig Amination of Substituted Anilines
Aryl Halide/PseudohalideAniline SubstratePd Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidePrimary AnilinePd₂(dba)₃ / BiarylphosphineNaOtBuToluene80-11012-2485-98[1][6]
Aryl ChlorideSecondary AnilinePd(OAc)₂ / NHCK₃PO₄Dioxane100-12018-2475-95[16]
Aryl TosylateElectron-Deficient AnilinePd-PEPPSI-IPr(NMe₂)₂K₂CO₃tAmylOH1101670-90[17]
Heteroaryl ChlorideSterically Hindered AnilinePd/C / dppfNaOtBuCPME1001280-95[16]
Aryl BromideWeakly Binding AnilinePd catalyst / DBUDBUToluene10012-2460-90[15]

Abbreviations: dba = dibenzylideneacetone, NHC = N-Heterocyclic Carbene, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, CPME = Cyclopentyl methyl ether, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.

Table 2: Suzuki-Miyaura Coupling with Substituted Anilines
Aniline DerivativeCoupling PartnerPd Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
ortho-BromoanilineArylboronic EsterCataXCium A Pd G3K₃PO₄Dioxane/H₂O80-10012-1880-95[8]
BromoanilineThiophene Boronic AcidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT1-1581-96[7]
DibromoanilineThienyl Boronic AcidPd(dtbpf)Cl₂Et₃NToluene/H₂O60185-98[18]
Aniline Boronic AcidAryl HalidePd(PPh₃)₄K₂CO₃DME/H₂O801275-90[9]

Abbreviations: dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene, DME = 1,2-Dimethoxyethane.

Table 3: Heck Reaction with Substituted Anilines
HaloanilineAlkenePd Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-2,6-dimethylanilineAcrylonitrilePd/CNaOAcDMA14020~75[12]
Phenyl Bromide DerivativeEnaminePd(OAc)₂ / NHCK₂CO₃Dioxane1101270-99[10]
Aryl HalideStyrenePd(OAc)₂Et₃NDMF100880-95[13]

Abbreviations: DMA = Dimethylacetamide, DMF = Dimethylformamide.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Aniline

This protocol is a representative procedure for the C-N cross-coupling of an aryl bromide with a primary aniline using a biarylphosphine ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Substituted aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Biarylphosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, substituted aniline, Pd₂(dba)₃, biarylphosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene to the reaction vessel.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl aniline.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an ortho-Bromoaniline

This protocol outlines a typical Suzuki-Miyaura coupling of an unprotected ortho-bromoaniline with a boronic ester.[8]

Materials:

  • ortho-Bromoaniline (1.0 mmol)

  • Boronic ester (1.2 mmol)

  • CataXCium A Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vial with a stir bar

Procedure:

  • In a reaction vial, combine the ortho-bromoaniline, boronic ester, CataXCium A Pd G3, and potassium phosphate.

  • Add dioxane and water to the vial.

  • Seal the vial and place it in a preheated heating block at 90 °C.

  • Stir the reaction mixture for 16 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Protocol 3: General Procedure for the Heck Reaction of a Haloaniline with an Alkene

This procedure provides a general method for the Heck reaction between a haloaniline and an alkene.

Materials:

  • Haloaniline (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add the haloaniline, Pd(OAc)₂, and a stir bar.

  • Add anhydrous DMF, followed by the alkene and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath.

  • Stir for 8-16 hours, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the desired substituted aniline derivative.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental mechanisms and experimental workflows for the described palladium-catalyzed cross-coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar      X OxAdd->PdII_Aryl Ar-X Amine_Coord Aniline Coordination PdII_Aryl->Amine_Coord PdII_Amine L-Pd(II)-Ar (H₂NAr') Amine_Coord->PdII_Amine Ar'-NH₂ Deprotonation Base Deprotonation PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Ar (HNAr') Deprotonation->PdII_Amido -H⁺ Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NHAr'

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar      X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl L-Pd(II)-Ar      Ar' Transmetalation->PdII_Biaryl Ar'-B(OR)₂ Red_Elim Reductive Elimination PdII_Biaryl->Red_Elim Red_Elim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup: - Add reagents to vessel - Purge with inert gas - Add solvent start->reaction_setup heating Reaction: - Heat to specified temperature - Stir for designated time reaction_setup->heating monitoring Monitoring: - TLC, GC-MS, or LC-MS heating->monitoring monitoring->heating Incomplete workup Workup: - Cool to room temperature - Quench reaction - Extraction monitoring->workup Complete purification Purification: - Column chromatography - Recrystallization workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of a 2-(Benzyloxy)-4-fluoroaniline Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparative purification of 2-(Benzyloxy)-4-fluoroaniline from a crude reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful progression of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note describes a robust RP-HPLC method for the purification of this compound, effectively separating it from common process-related impurities.

The primary separation mechanism in this method is reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent.[1] A gradient elution is employed to ensure adequate separation of compounds with a range of polarities.[2]

Experimental Protocols

2.1. Materials and Reagents

  • Crude this compound reaction mixture

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Acetic acid (Glacial, HPLC grade)

  • Methanol (HPLC grade, for sample preparation and cleaning)

  • Reference standards for this compound and potential impurities (if available)

2.2. Instrumentation

  • Preparative HPLC system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

    • Fraction collector

  • Reversed-phase preparative HPLC column (e.g., C18, 150 x 21.2 mm, 5 µm particle size)

  • Analytical HPLC system for fraction analysis (optional)

2.3. Chromatographic Conditions

A set of standardized chromatographic conditions has been developed for the efficient separation of this compound from its potential impurities.

ParameterCondition
Column C18, 150 x 21.2 mm, 5 µm
Mobile Phase A Water with 0.05% Acetic Acid
Mobile Phase B Acetonitrile with 0.05% Acetic Acid
Flow Rate 20.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C[3]
Injection Volume 500 µL (dependent on sample concentration and column loading capacity)
Gradient Program Time (min)

2.4. Sample Preparation

  • Dissolve the crude reaction mixture in a minimal amount of methanol or a mixture of methanol and acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The final concentration should be optimized based on preliminary loading studies to avoid column overloading.

2.5. Purification and Fraction Collection

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Initiate the gradient elution program.

  • Monitor the chromatogram and collect fractions corresponding to the main product peak, this compound. Fractions can be collected based on time or detector signal threshold.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes the hypothetical retention times and purity data for this compound and its potential impurities under the specified HPLC conditions. The retention time for 4-fluoroaniline is based on published data under similar gradient conditions.[3][4] Retention times for other impurities are estimated based on their polarity relative to the main compound.

CompoundExpected Retention Time (min)Purity in Crude Mixture (%)Purity in Purified Fraction (%)
4-Fluoroaniline (Starting Material)~4.1[4]5<0.1
Benzyl Alcohol (By-product)~5.53<0.1
Benzyl Bromide (Starting Material)~8.22Not Detected
This compound ~9.6 85 >99.5
Dibenzyl Ether (By-product)~11.24<0.1
N-Benzylated Impurity~12.51Not Detected

Visualization

4.1. HPLC Purification Workflow

The following diagram illustrates the logical workflow of the HPLC purification process.

HPLC_Purification_Workflow A Crude Reaction Mixture B Sample Preparation (Dissolution & Filtration) A->B D Injection B->D C Preparative HPLC System E Gradient Elution & Separation on C18 Column D->E F UV Detection (254 nm) E->F G Fraction Collection F->G H Purity Analysis of Fractions (Analytical HPLC) G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Purified this compound (>99.5% Purity) J->K

Caption: Workflow for the HPLC purification of this compound.

4.2. Logical Relationship of Separation

The following diagram illustrates the separation principle based on compound polarity.

Separation_Principle cluster_0 Polarity Spectrum cluster_1 Elution Order in RP-HPLC Impurity_Polar More Polar Impurities (e.g., 4-Fluoroaniline, Benzyl Alcohol) Product This compound (Intermediate Polarity) Elution_Mid Mid Elution Product->Elution_Mid Elutes After Polar Impurities Impurity_Nonpolar Less Polar Impurities (e.g., Dibenzyl Ether, N-Benzylated By-products) Elution_Late Late Elution Impurity_Nonpolar->Elution_Late Elutes Last Elution_Early Early Elution

Caption: Principle of reversed-phase HPLC separation based on polarity.

References

Application Notes and Protocols for the Monitored Synthesis of 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for monitoring the synthesis of 2-(Benzyloxy)-4-fluoroaniline, a key intermediate in pharmaceutical development. The protocols herein are designed to ensure the quality, purity, and consistency of the target compound through rigorous in-process and final product analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds by reacting 2-amino-5-fluorophenol with benzyl bromide in the presence of a suitable base.

Reaction Scheme:

  • Starting Materials: 2-amino-5-fluorophenol and Benzyl bromide

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Acetone or N,N-Dimethylformamide (DMF)

  • Product: this compound

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials and the formation of the product.

Analytical Monitoring Methods

A suite of analytical techniques is employed to ensure the identity, purity, and quality of this compound. These methods are crucial for identifying and quantifying the main component, starting materials, intermediates, and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for monitoring the reaction progress, assessing the purity of the final product, and quantifying impurities. A reversed-phase HPLC method is generally suitable for this class of aromatic compounds.[3][4]

Table 1: Typical HPLC Method Validation Parameters for Aromatic Amines

Validation ParameterHPLC-UV for Aromatic Amines
Linearity Range0.01 - 0.03 mg/mL[5]
Correlation Coefficient (r²)> 0.999[4][5]
Accuracy (% Recovery)98 - 102%[5]
Precision (RSD%)< 2%[5]
Limit of Detection (LOD)~0.1 µg/mL[5]
Limit of Quantitation (LOQ)~0.5 µg/mL[5]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities that may be present in the reaction mixture or the final product.[6] It provides excellent separation and structural information, aiding in the definitive identification of unknown components.

Table 2: Typical GC-MS Method Validation Parameters for Aromatic Amines

Validation ParameterGC-MS for Aromatic Amines
Linearity Range5 - 500 µg/L[5]
Correlation Coefficient (r²)> 0.99[5]
Accuracy (% Bias)85 - 115%[5]
Precision (RSD%)< 15%[5]
Limit of Detection (LOD)0.01 - 0.5 ng/mL[5]
Limit of Quantitation (LOQ)5 µg/L[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the desired product, this compound. Both ¹H and ¹³C NMR are used to verify the molecular structure, while ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.[7] Quantitative NMR (qNMR) can also be employed for purity assessment.[8][9]

Table 3: Typical Quantitative ¹⁹F NMR Method Performance

ParameterPerformance
LinearityGood
PrecisionReliable
Accuracy0 - 1% of reference values[8]
Range~1-20 mg/mL on a 300 MHz instrument

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 2-amino-5-fluorophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: HPLC Analysis
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3][4]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.

Protocol 4: NMR Analysis
  • Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transfer to a 5 mm NMR tube.

  • ¹H NMR: Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR: Reference the spectra to the solvent peak (CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR: Use an appropriate fluorine-containing reference standard if quantitative analysis is required.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage Starting_Materials Starting Materials (2-amino-5-fluorophenol, Benzyl bromide, Base) Reaction Williamson Ether Synthesis Starting_Materials->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_monitoring Analytical Monitoring Workflow Sample Reaction Sample / Final Product HPLC HPLC Analysis (Purity, Impurity Profile) Sample->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Sample->GC_MS NMR NMR Analysis (Structural Confirmation) Sample->NMR Data_Analysis Data Analysis and Quality Assessment HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: Analytical workflow for monitoring synthesis.

Impurity_Relationship cluster_impurities Potential Impurities Target This compound SM1 Unreacted 2-amino-5-fluorophenol Target->SM1 Incomplete Reaction SM2 Unreacted Benzyl bromide Target->SM2 Incomplete Reaction Side_Product Dibenzyl ether (from self-condensation) Target->Side_Product Side Reaction Degradation Degradation Products Target->Degradation Storage/Stress

Caption: Potential impurities in the synthesis.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-4-fluoroaniline is a valuable substituted aniline intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a benzyloxy group ortho to the amine and a fluorine atom in the para position, makes it a key building block for introducing specific functionalities into target molecules. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final product.

This document provides a comprehensive guide to the synthesis of this compound, with a focus on considerations for scaling up the process from laboratory to pilot plant or industrial production. The presented synthetic route involves a two-step process: the O-benzylation of 4-fluoro-2-nitrophenol followed by the reduction of the nitro group to yield the desired aniline.

Chemical Reaction Pathway

The synthesis of this compound is typically achieved through a two-step sequence starting from commercially available 4-fluoro-2-nitrophenol.

Step 1: O-Benzylation of 4-fluoro-2-nitrophenol

The first step is a Williamson ether synthesis where the phenolic hydroxyl group of 4-fluoro-2-nitrophenol is reacted with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base to form 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

Step 2: Reduction of 1-(benzyloxy)-4-fluoro-2-nitrobenzene

The subsequent step involves the reduction of the nitro group of 1-(benzyloxy)-4-fluoro-2-nitrobenzene to the corresponding amine, yielding this compound. This transformation is commonly achieved through catalytic hydrogenation.

Data Presentation: Comparative Synthesis Parameters

The following tables summarize key quantitative data for the synthesis of this compound, providing a comparison between laboratory-scale and potential scale-up conditions.

Table 1: O-Benzylation of 4-fluoro-2-nitrophenol

ParameterLaboratory Scale (10 g)Scale-up (1 kg)Reference
Starting Material 4-fluoro-2-nitrophenol4-fluoro-2-nitrophenol-
Reagents Benzyl bromide, Potassium carbonateBenzyl chloride, Potassium carbonate[1]
Solvent Acetone or Dimethylformamide (DMF)Dimethylformamide (DMF) or Toluene[1]
Temperature Reflux (Acetone) or 60-80 °C (DMF)80-100 °C[2]
Reaction Time 4-8 hours6-12 hours[2]
Typical Yield 90-95%85-92%-
Purification Recrystallization from ethanol/waterRecrystallization from toluene/heptane[1]

Table 2: Reduction of 1-(benzyloxy)-4-fluoro-2-nitrobenzene

ParameterLaboratory Scale (10 g)Scale-up (1 kg)Reference
Starting Material 1-(benzyloxy)-4-fluoro-2-nitrobenzene1-(benzyloxy)-4-fluoro-2-nitrobenzene-
Method Catalytic HydrogenationCatalytic Hydrogenation[3][4]
Catalyst 5% Pd/C (5-10 mol%)5% Pd/C (1-3 mol%)[3][5]
Solvent Ethanol or Ethyl acetateMethanol or Ethyl acetate[3][5]
Hydrogen Pressure 1-3 atm (balloon)5-10 bar[4]
Temperature Room Temperature - 40 °C40-60 °C[3]
Reaction Time 2-6 hours4-10 hours[4]
Typical Yield >95%>95%-
Purification Filtration and solvent evaporationFiltration, solvent swap, and potential recrystallization[6]

Experimental Protocols

Laboratory Scale Synthesis of this compound

Step 1: Synthesis of 1-(benzyloxy)-4-fluoro-2-nitrobenzene

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol (10.0 g, 63.7 mmol) and acetone (100 mL).

  • Add anhydrous potassium carbonate (13.2 g, 95.5 mmol) to the suspension.

  • Slowly add benzyl bromide (9.1 mL, 76.4 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a solid residue.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure 1-(benzyloxy)-4-fluoro-2-nitrobenzene as a pale-yellow solid.

Step 2: Synthesis of this compound

  • In a 250 mL hydrogenation flask, dissolve 1-(benzyloxy)-4-fluoro-2-nitrobenzene (10.0 g, 40.5 mmol) in ethanol (100 mL).

  • Carefully add 5% Palladium on carbon (Pd/C) (0.5 g, 5 wt%).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen three times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Scale-up Synthesis Considerations and Protocol

Step 1: Scale-up Synthesis of 1-(benzyloxy)-4-fluoro-2-nitrobenzene

  • Reactor Setup : Use a jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, and a reflux condenser.

  • Reagent Charging : Charge the reactor with 4-fluoro-2-nitrophenol (1.0 kg, 6.37 mol) and DMF (5 L).

  • Add potassium carbonate (1.32 kg, 9.55 mol) in portions to control any initial exotherm.

  • Benzyl Chloride Addition : Slowly add benzyl chloride (0.92 kg, 7.26 mol) to the reactor at a controlled rate to manage the exothermic reaction. Maintain the temperature between 25-30 °C during the addition.

  • Reaction Monitoring : After the addition is complete, heat the reaction mixture to 80-90 °C and hold for 6-10 hours. Monitor the reaction progress by HPLC.

  • Work-up : Once the reaction is complete, cool the mixture to 40-50 °C and add water (10 L) slowly to precipitate the product.

  • Stir the slurry for 1-2 hours, then filter the product using a centrifuge or a filter press.

  • Wash the filter cake with water until the filtrate is neutral.

  • Purification : The wet cake can be recrystallized from a suitable solvent system like toluene/heptane. Dry the purified product in a vacuum oven at 50-60 °C.

Step 2: Scale-up Synthesis of this compound

  • Reactor Setup : Use a pressure-rated hydrogenator (autoclave) made of stainless steel or Hastelloy. The reactor should be equipped with a high-torque agitator, a cooling/heating jacket, a hydrogen inlet, and a pressure gauge.

  • Catalyst Handling : Handle the pyrophoric Pd/C catalyst with care, preferably as a water-wet paste to minimize the risk of ignition.

  • Reaction Procedure :

    • Charge the hydrogenator with a solution of 1-(benzyloxy)-4-fluoro-2-nitrobenzene (1.0 kg, 4.05 mol) in methanol (8 L).

    • Add 5% Pd/C (20 g, 2 wt%, wet) as a slurry in methanol.

    • Seal the reactor and perform several nitrogen purges to remove oxygen.

    • Pressurize the reactor with hydrogen to 5-8 bar.

    • Start agitation and heat the reaction mixture to 40-50 °C. The hydrogenation is exothermic, so cooling may be required to maintain the temperature.

    • Monitor the reaction by observing the hydrogen uptake and by in-process HPLC analysis.

    • Once the hydrogen uptake ceases and the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and vent the excess hydrogen.

    • Purge the reactor with nitrogen.

  • Catalyst Filtration and Product Isolation :

    • Filter the reaction mixture through a pre-coated filter (e.g., with celite) to remove the catalyst. This should be done under a nitrogen atmosphere to prevent the catalyst from igniting upon contact with air.

    • Wash the filter cake with methanol.

    • The combined filtrate contains the product. The solvent can be removed by distillation. If a different solvent is required for the next step, a solvent swap can be performed.

    • The resulting solid this compound is typically of high purity but can be recrystallized if necessary.

Safety and Handling

  • 4-fluoro-2-nitrophenol : Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzyl Halides : Lachrymators and irritants. Work in a well-ventilated fume hood.

  • Potassium Carbonate : Irritant. Avoid inhalation of dust.

  • Catalytic Hydrogenation : This reaction is highly exothermic and involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). All scale-up operations must be conducted in appropriate equipment by trained personnel. Proper grounding and bonding of equipment are essential to prevent static discharge. An inert atmosphere should be maintained during catalyst handling and filtration.[6]

  • Fluoroanilines : Substituted anilines are generally toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[7]

Visualizations

Synthesis_Pathway 4-fluoro-2-nitrophenol 4-fluoro-2-nitrophenol 1-(benzyloxy)-4-fluoro-2-nitrobenzene 1-(benzyloxy)-4-fluoro-2-nitrobenzene 4-fluoro-2-nitrophenol->1-(benzyloxy)-4-fluoro-2-nitrobenzene  O-Benzylation (Benzyl halide, Base) This compound This compound 1-(benzyloxy)-4-fluoro-2-nitrobenzene->this compound  Nitro Reduction (H₂, Pd/C)

Caption: Synthetic pathway for this compound.

Scale_Up_Workflow cluster_benzylation Step 1: O-Benzylation cluster_reduction Step 2: Nitro Reduction reagent_charging_b Reagent Charging (4-fluoro-2-nitrophenol, Base, Solvent) benzyl_halide_addition Controlled Addition (Benzyl Halide) reagent_charging_b->benzyl_halide_addition reaction_b Reaction at Elevated Temperature benzyl_halide_addition->reaction_b workup_b Aqueous Work-up & Isolation reaction_b->workup_b purification_b Recrystallization workup_b->purification_b reagent_charging_r Reagent & Catalyst Charging (Nitro intermediate, Solvent, Pd/C) purification_b->reagent_charging_r Intermediate hydrogenation Catalytic Hydrogenation (Pressurized H₂) reagent_charging_r->hydrogenation filtration Inert Atmosphere Filtration hydrogenation->filtration isolation Solvent Removal & Product Isolation filtration->isolation

Caption: General workflow for the scale-up synthesis process.

References

The Role of 2-(Benzyloxy)-4-fluoroaniline in the Synthesis of Anti-Tuberculosis Agents: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into novel anti-tuberculosis agents, a direct synthetic route utilizing 2-(Benzyloxy)-4-fluoroaniline as a key starting material has not been prominently documented in publicly available scientific literature. While this aniline derivative possesses structural motifs—a fluoro-substituted phenyl ring and a benzyloxy group—that are of interest in medicinal chemistry for their potential to enhance drug-like properties, its specific application in the synthesis of clinically evaluated or late-stage preclinical anti-tuberculosis compounds remains unelucidated in the reviewed literature.

Current research on synthetic anti-tuberculosis agents heavily focuses on heterocyclic scaffolds such as benzothiazoles and benzimidazoles. These classes of compounds have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including drug-resistant strains. The synthesis of these molecules often involves the cyclization of substituted anilines with various reagents. For instance, the preparation of benzothiazoles frequently employs the reaction of anilines with thiocyanates, while benzimidazole synthesis can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids.

While numerous publications detail the synthesis and structure-activity relationships of diverse substituted anilines in the creation of these antitubercular scaffolds, a specific protocol commencing with this compound is not described in the reviewed search results. This suggests that while theoretically plausible as a precursor, its use has not been a primary focus of reported research efforts in this specific therapeutic area.

Alternative Approaches and Related Synthetic Strategies

Although a direct application of this compound is not found, related structures have been employed in the synthesis of compounds with antimycobacterial properties. For example, research has been conducted on N-(4-(benzyloxy)benzyl)-4-aminoquinolines and azetidinone derivatives synthesized from 4-(benzyloxy)benzohydrazide, which have shown promising anti-tubercular activity. These examples highlight the utility of the benzyloxy moiety in designing potential anti-tuberculosis drug candidates, albeit through different synthetic pathways and resulting in different chemical scaffolds than those directly derivable from this compound.

Hypothetical Synthetic Pathway

Theoretically, this compound could serve as a precursor for the synthesis of 6-(benzyloxy)-4-fluoro-substituted benzothiazoles or benzimidazoles. A plausible, though not experimentally verified in the available literature, synthetic workflow is proposed below.

G A This compound B Reaction with Potassium Thiocyanate and Bromine A->B Step 1 C 6-(Benzyloxy)-4-fluorobenzothiazol-2-amine B->C Cyclization D Further Derivatization C->D Step 2 E Anti-Tuberculosis Agents D->E Final Products

Caption: Hypothetical synthesis of benzothiazole-based anti-tuberculosis agents from this compound.

This conceptual pathway illustrates how this compound could be cyclized to form a benzothiazole core, which could then be further modified to generate a library of potential anti-tuberculosis candidates. However, it is crucial to reiterate that this remains a theoretical proposition unsupported by specific experimental data in the reviewed literature.

Conclusion

For researchers, scientists, and drug development professionals interested in novel anti-tuberculosis agents, the exploration of scaffolds derived from this compound could represent a novel, yet unchartered, research avenue. The synthesis and biological evaluation of such compounds would be necessary to ascertain their potential as effective treatments for tuberculosis. At present, the lack of published data precludes the creation of detailed application notes and experimental protocols based on this specific starting material. Further investigation and primary research are required to establish the utility of this compound in the development of new anti-tuberculosis therapies.

Application Note: One-Pot Synthesis of N-(4-fluorophenyl)-4-benzyloxybenzylidene Amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction N-(4-fluorophenyl)-4-benzyloxybenzylidene amine, a Schiff base (or imine), is a key intermediate in the synthesis of various pharmacologically active compounds, including cholesterol absorption inhibitors like Ezetimibe.[1][2] Traditional multi-step syntheses of this intermediate can be time-consuming and may result in lower overall yields. This application note describes a streamlined and efficient one-pot, two-step procedure for the synthesis of N-(4-fluorophenyl)-4-benzyloxybenzylidene amine, starting from readily available 4-hydroxybenzaldehyde. This method simplifies the operational procedure and reduces costs, making it suitable for both research and industrial applications.[1]

Reaction Scheme The synthesis involves two sequential reactions in a single pot:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected as a benzyl ether using benzyl chloride in the presence of a base.

  • Condensation (Imine Formation): The resulting 4-benzyloxybenzaldehyde reacts with 4-fluoroaniline to form the target imine, with the elimination of water.

Data Presentation

The following table summarizes the key quantitative data associated with the one-pot synthesis and characterization of the final product.

ParameterValueData TypeReference/Source
Reaction Conditions
Step 1 Temp. (Etherification)45–110 °CExperimental[1]
Step 1 Time (Etherification)1–10 hoursExperimental[1]
Step 2 Temp. (Condensation)30–80 °CExperimental[1]
Step 2 Time (Condensation)1–5 hoursExperimental[1]
Product Characterization
AppearanceWhite to light yellow crystalline powderExperimental[3][4]
Melting Point134–138 °CExperimental[2][3][4][5]
Molecular FormulaC₂₀H₁₆FNOCalculated[4]
Molecular Weight305.35 g/mol Calculated[4]
Purity (GC)≥ 98.0%Experimental[3][4]
Spectroscopic Data
IR (C=N Stretch)~1640 cm⁻¹ (Predicted)PredictedBased on typical imine absorptions[6]
¹H NMR (Imine CH)~8.4 ppm (s, 1H) (Predicted)PredictedBased on analogous structures[7]
¹H NMR (Aromatic CH)~6.9–7.9 ppm (m, 13H) (Predicted)PredictedBased on analogous structures[7]
¹H NMR (Benzylic CH₂)~5.1 ppm (s, 2H) (Predicted)PredictedBased on analogous structures

Experimental Protocol

Materials:

  • 4-Hydroxybenzaldehyde

  • Alkali metal carbonate (e.g., Potassium Carbonate, K₂CO₃)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (Optional but recommended)

  • Benzyl Chloride (BnCl)

  • 4-Fluoroaniline

  • Reaction Solvent (e.g., Dimethylformamide, DMF, or Acetonitrile)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

Step 1: Benzyl Protection of 4-Hydroxybenzaldehyde

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), a catalytic amount of TBAB, and the reaction solvent (e.g., DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl chloride (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed.

  • After completion, cool the reaction mixture to 50-60 °C. Do not isolate the intermediate.

Step 2: Imine Condensation

  • To the same reaction flask containing the in-situ generated 4-benzyloxybenzaldehyde, directly add 4-fluoroaniline (1.05 eq).[1]

  • Maintain the temperature at 50-60 °C and continue stirring for an additional 2-3 hours.[1]

  • Monitor the formation of the imine product by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Workup and Purification:

  • Pour the reaction mixture into a beaker containing cold water, which should induce the precipitation of the crude product.

  • Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield N-(4-fluorophenyl)-4-benzyloxybenzylidene amine as a white to light yellow crystalline solid.[3][4]

  • Dry the purified product under vacuum.

Expected Results: The one-pot synthesis is expected to produce the target imine in good yield. The purified product should be a crystalline solid with a melting point in the range of 134-138 °C.[2][3][4][5] Spectroscopic analysis should confirm the structure:

  • FTIR: Appearance of a characteristic imine (C=N) stretching band around 1640 cm⁻¹ and disappearance of the C=O stretch from the aldehyde and N-H stretches from the primary amine.

  • ¹H NMR: A singlet peak for the imine proton (-CH=N-) is expected around δ 8.4 ppm. The benzylic protons (-O-CH₂-Ph) should appear as a singlet around δ 5.1 ppm. The aromatic protons will resonate in the δ 6.9-7.9 ppm region.

  • ¹³C NMR: The imine carbon (-CH=N-) signal is expected around δ 160 ppm. Signals for the benzylic carbon and the various aromatic carbons should also be present.

Visualizations

Experimental Workflow Diagram

One_Pot_Synthesis start Start Materials: 4-Hydroxybenzaldehyde K₂CO₃, BnCl, Solvent step1 Step 1: Etherification (Benzyl Protection) 80-90 °C, 2-4h start->step1 intermediate Intermediate (in-situ): 4-Benzyloxybenzaldehyde step1->intermediate add_amine Add 4-Fluoroaniline intermediate->add_amine step2 Step 2: Condensation (Imine Formation) 50-60 °C, 2-3h add_amine->step2 workup Workup: Aqueous Precipitation & Filtration step2->workup purification Purification: Recrystallization (Ethanol) workup->purification product Final Product: N-(4-fluorophenyl)-4- benzyloxybenzylidene amine purification->product

Caption: Workflow for the one-pot synthesis of the target imine.

References

Application Note: High-Throughput GC-MS Analysis of Volatile Impurities in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile impurities in aniline produced via the hydrogenation of nitrobenzene. Aniline is a critical industrial chemical, and ensuring its purity is paramount for its use in the synthesis of dyes, polymers, and pharmaceuticals.[1] This method allows for the effective separation and analysis of key process-related impurities, including unreacted nitrobenzene, as well as byproducts such as phenol, cyclohexanol, and N,N-dimethylaniline. The protocol is designed for researchers, quality control scientists, and professionals in drug development who require a reliable analytical technique for the quality assessment of aniline.

Introduction

Aniline (C₆H₅NH₂) is a primary aromatic amine of significant industrial importance, predominantly synthesized through the catalytic hydrogenation of nitrobenzene.[2] The purity of aniline is a critical quality attribute, as residual impurities can adversely affect downstream processes and the quality of final products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application due to its high resolution, sensitivity, and specificity in identifying and quantifying volatile and semi-volatile organic compounds.[3][4] This application note provides a comprehensive protocol for the GC-MS analysis of common volatile impurities in synthesized aniline.

Experimental Protocol

Materials and Reagents
  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Reference Standards: Aniline (≥99.5% purity), Nitrobenzene (≥99.5% purity), Phenol (≥99.5% purity), Cyclohexanol (≥99.5% purity), N,N-Dimethylaniline (≥99.5% purity)

  • Internal Standard (IS): N-Methylaniline (≥99.5% purity)[3]

  • Sample: Aniline test sample from synthesis batch

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard and dissolve in 10 mL of dichloromethane in separate volumetric flasks.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of N-Methylaniline in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock standard solutions with dichloromethane to cover the desired concentration range. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.[3]

  • Sample Solution: Accurately weigh approximately 100 mg of the aniline test sample and dissolve it in 10 mL of dichloromethane. Spike the solution with the internal standard to a final concentration of 10 µg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled with a mass spectrometer. The following conditions are recommended:

ParameterSetting
GC System Agilent 7890B GC or equivalent
Column HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[4]
Injector Split/Splitless, 1 µL injection volume
Injector Temperature 250 °C[4]
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.[4]
MS System Agilent 5977B MSD or equivalent
MS Transfer Line Temp. 280 °C[4]
Ion Source Temperature 230 °C[4]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu[4]
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative identification of impurities is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standards. For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the target analyte to the internal standard against the concentration of the analyte.

Table 1: Quantitative Data for Common Volatile Impurities in Aniline Synthesis

ImpurityExpected Retention Time (min)*Molecular WeightQuantifier Ion (m/z)Qualifier Ions (m/z)
Benzene~3.578.117877, 51
Cyclohexanol~5.8100.165782, 44
Cyclohexanone~6.298.149855, 42
Aniline ~8.1 93.13 93 66, 77
N-Methylaniline (IS)~8.9107.1510777, 92
Phenol~9.594.119465, 66
N,N-Dimethylaniline~9.8121.1812077, 105
Nitrobenzene~10.5123.1112377, 93
Azoxybenzene~15.2198.2219877, 91

*Note: Retention times are illustrative and will vary depending on the specific instrumentation and chromatographic conditions.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aniline Sample Dilution Dilution in DCM & IS Spiking Sample->Dilution Standards Reference Standards Standards->Dilution IS Internal Standard IS->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of volatile impurities in aniline.

Conclusion

The GC-MS method detailed in this application note provides a reliable and efficient approach for the determination of volatile impurities in synthesized aniline. The method is sensitive, specific, and suitable for routine quality control in industrial and research settings. The clear separation of key impurities from the aniline matrix ensures accurate quantification, which is crucial for maintaining high standards of product quality.

References

Application Notes and Protocols for ¹⁹F NMR Spectroscopy in the Characterization of Fluoro-substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing molecules.[1][2][3] Its utility is particularly pronounced in the study of fluoro-substituted anilines, a class of compounds frequently encountered in pharmaceutical and materials science research. The ¹⁹F nucleus boasts several advantageous properties for NMR spectroscopy, including 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR detection.[2][3] A key feature of ¹⁹F NMR is its expansive chemical shift range, which is significantly wider than that of proton (¹H) NMR, minimizing signal overlap and enhancing spectral resolution.[2][3] This characteristic is invaluable for distinguishing between structurally similar fluoroaniline isomers and for probing subtle changes in the electronic environment of the fluorine atom.

In drug development, the strategic incorporation of fluorine atoms into aniline moieties can modulate crucial pharmacological properties such as metabolic stability, bioavailability, and binding affinity. ¹⁹F NMR serves as an indispensable tool for confirming the successful synthesis of these fluorinated molecules, elucidating their precise chemical structure, and investigating their interactions with biological targets.[2] Furthermore, the absence of endogenous fluorine in most biological systems provides a clear spectroscopic window, enabling the unambiguous detection of fluorinated drugs and their metabolites in complex biological matrices.[2][4]

Key Advantages of ¹⁹F NMR for Fluoro-substituted Anilines:

  • High Sensitivity: The ¹⁹F nucleus is one of the most sensitive NMR-active nuclei, allowing for the analysis of small sample quantities.[2]

  • Wide Chemical Shift Dispersion: The broad range of ¹⁹F chemical shifts reduces spectral crowding and simplifies the analysis of complex mixtures and isomeric differentiation.[1][2]

  • Sensitivity to Electronic Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local electronic environment, making it an excellent probe for studying substituent effects, pH changes, and intermolecular interactions.[5][6][7]

  • No Background Signal in Biological Systems: The natural scarcity of fluorine in biological samples allows for background-free detection of fluorinated analytes.[2]

  • Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can be a highly accurate quantitative tool.[8][9]

Quantitative Data Summary

The following tables summarize typical ¹⁹F NMR spectroscopic data for various fluoro-substituted anilines. Chemical shifts (δ) are referenced to an external standard, typically CFCl₃. Coupling constants (J) provide information about through-bond interactions with neighboring nuclei, primarily ¹H and other ¹⁹F nuclei.[10][11][12] Relaxation times (T₁ and T₂) are influenced by molecular size, shape, and dynamics in solution.[13][14]

Table 1: ¹⁹F NMR Chemical Shifts (δ) of Selected Fluoro-substituted Anilines

CompoundPosition of FluorineSolventChemical Shift (δ) [ppm]
2-FluoroanilineorthoCDCl₃-138.3
3-FluoroanilinemetaCDCl₃-112.5
4-FluoroanilineparaCDCl₃-124.7
2,4-Difluoroanilineortho, paraDMSO-d₆-121.8 (F4), -137.9 (F2)
2,4,6-Trifluoroanilineortho, paraCDCl₃-125.4 (F4), -132.1 (F2, F6)

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 2: Typical ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling Constants (J) in Fluoroanilines

Coupling TypeNumber of BondsTypical Range (Hz)
²J(H,F)245 - 55
³J(H,F)35 - 15
⁴J(H,F)40 - 5
⁵J(H,F)50 - 3
³J(F,F)318 - 22
⁴J(F,F)40 - 8
⁵J(F,F)512 - 18

Note: The magnitude of coupling constants provides valuable structural information.[10]

Table 3: ¹⁹F NMR Relaxation Times (T₁ and T₂) for a Representative Fluoroaniline

ParameterValue (s)
T₁ (Spin-Lattice Relaxation)1.5 - 5.0
T₂ (Spin-Spin Relaxation)0.5 - 2.0

Note: Relaxation times are dependent on experimental conditions and the molecular environment. For quantitative analysis, the relaxation delay (D1) should be at least 5 times the longest T₁ value.[11][15]

Experimental Protocols

Detailed methodologies for the characterization of fluoro-substituted anilines by ¹⁹F NMR are provided below.

Protocol 1: Standard ¹⁹F NMR Analysis of a Fluoroaniline Derivative

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the fluoroaniline sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.
  • For accurate chemical shift referencing, an internal standard such as trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆) can be added. However, for routine analysis, referencing to the solvent residual peak and then to an external standard table is common.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Tune and match the ¹⁹F probe.
  • Set the appropriate spectral width (SW) to encompass all expected ¹⁹F signals. A wide SW of ~250 ppm is a good starting point for unknown compounds.[16]
  • Set the transmitter offset (O1P) to the center of the expected chemical shift range.
  • Use a calibrated 90° pulse width.
  • Set the relaxation delay (D1) to at least 5 times the longest expected T₁ for quantitative measurements (e.g., 10-30 seconds).[15] For routine qualitative spectra, a shorter D1 of 1-2 seconds is sufficient.
  • Set the number of scans (NS) based on the sample concentration. Typically 16 to 64 scans are adequate for a few milligrams of sample.
  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.
  • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Reference the chemical shifts to an appropriate standard (e.g., CFCl₃ at 0 ppm).
  • Integrate the signals for quantitative analysis.
  • Analyze the coupling patterns to elucidate the structure.

Protocol 2: ¹⁹F NMR for Monitoring a Reaction Involving a Fluoroaniline

1. Initial Setup:

  • Prepare the reaction mixture in a deuterated solvent directly in an NMR tube if the reaction conditions are compatible.
  • Alternatively, take aliquots from the reaction vessel at different time points.
  • For each aliquot, quench the reaction if necessary and prepare the sample for NMR analysis as described in Protocol 1.

2. Time-Course Measurement:

  • Acquire a ¹⁹F NMR spectrum of the starting material (t=0).
  • Acquire subsequent spectra at regular intervals.
  • Ensure consistent acquisition parameters for all time points to allow for accurate comparison.

3. Data Analysis:

  • Process each spectrum as described in Protocol 1.
  • Monitor the disappearance of the reactant signal(s) and the appearance of the product signal(s).
  • By integrating the signals of the reactant and product, the reaction conversion can be calculated at each time point.

Visualizations

The following diagrams illustrate key aspects of the ¹⁹F NMR analysis of fluoro-substituted anilines.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Fluoroaniline Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock & Shim Spectrometer->Lock_Shim Tune_Match Tune & Match Probe Lock_Shim->Tune_Match Set_Params Set Acquisition Parameters (SW, O1P, D1, NS) Tune_Match->Set_Params Acquire_FID Acquire FID Set_Params->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase Phase Correction FT->Phase Reference Chemical Shift Referencing Phase->Reference Integrate Integration Reference->Integrate Analyze Structural Elucidation Integrate->Analyze

Caption: Experimental workflow for ¹⁹F NMR analysis of fluoro-substituted anilines.

Chemical_Shift_Factors center ¹⁹F Chemical Shift (δ) substituent Substituent Effects (EDG vs EWG) substituent->center solvent Solvent Polarity & Hydrogen Bonding solvent->center ph pH (Protonation of Aniline) ph->center concentration Concentration concentration->center temperature Temperature temperature->center

Caption: Key factors influencing the ¹⁹F NMR chemical shift of fluoro-substituted anilines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Benzyloxy)-4-fluoroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective method for the synthesis of this compound is a modified Williamson ether synthesis. This involves the selective O-alkylation of 2-amino-4-fluorophenol with benzyl bromide. A key step to ensure high yield is the temporary protection of the more nucleophilic amino group to prevent undesired N-alkylation.

Q2: Why is the protection of the amino group necessary?

A2: In aminophenols, both the amino (-NH2) and hydroxyl (-OH) groups are nucleophilic and can react with the alkylating agent (benzyl bromide). The amino group is generally more nucleophilic than the hydroxyl group, leading to the formation of N-alkylated and N,O-dialkylated byproducts, which significantly reduces the yield of the desired O-alkylated product.[1] Protecting the amino group, for instance, by converting it to an imine, ensures that the alkylation occurs selectively at the hydroxyl group.

Q3: What are the critical parameters influencing the yield and purity?

A3: Several parameters are crucial for maximizing the yield and purity of this compound:

  • Choice of Base: A moderately strong base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), is essential to deprotonate the phenolic hydroxyl group, forming the more reactive phenoxide ion.

  • Solvent: Polar aprotic solvents like acetone, acetonitrile, or N,N-dimethylformamide (DMF) are preferred as they can solvate the cation of the base and do not interfere with the nucleophilic substitution reaction.[2]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often under reflux, to ensure a reasonable reaction rate.[3] However, excessively high temperatures can lead to side reactions and decomposition.

  • Purity of Reagents and Solvents: The use of high-purity, anhydrous reagents and solvents is critical to prevent side reactions, such as the hydrolysis of the alkylating agent.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of the reactants and the formation of the product can be visualized. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify the components of the reaction mixture.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete deprotonation of the hydroxyl group.- Use a stronger base or a higher molar equivalent of the base. - Ensure the base is finely powdered for better solubility and reactivity.
Low reactivity of the alkylating agent.- Use a more reactive benzyl halide, such as benzyl iodide, or add a catalytic amount of sodium iodide.
Insufficient reaction temperature or time.- Increase the reaction temperature to the reflux temperature of the solvent. - Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Significant Byproducts (N-alkylation or N,O-dialkylation) Incomplete protection of the amino group.- Ensure the imine formation reaction with benzaldehyde goes to completion before adding the alkylating agent.
The imine is hydrolyzing during the reaction.- Use anhydrous solvents and reagents to prevent hydrolysis of the protective group.
Similar nucleophilicity of the phenoxide and the unprotected amino group.- Employ a protection strategy for the amino group, such as forming an imine with benzaldehyde.[1][3]
Product is Discolored (Yellow or Brown) Oxidation of the aniline product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - During workup and purification, minimize exposure to air and light. - Store the final product under an inert atmosphere in a cool, dark place.[1]
Difficulty in Product Purification Product co-crystallizes with impurities.- Screen for a different recrystallization solvent or a mixture of solvents. - If recrystallization is ineffective, purify the crude product using column chromatography on silica gel.

Experimental Protocols

Key Experiment: Selective O-Benzylation of 2-Amino-4-fluorophenol

This protocol is based on a selective protection-alkylation-deprotection sequence to maximize the yield of this compound.

Step 1: Protection of the Amino Group (Imine Formation)

  • To a stirred solution of 2-amino-4-fluorophenol (1.0 eq.) in methanol, add benzaldehyde (1.0 eq.).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-2-amino-4-fluorophenol, which can be used in the next step without further purification.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the crude imine from Step 1 in acetone.

  • Add finely pulverized potassium carbonate (2.0 eq.).

  • To this suspension, add benzyl bromide (1.05 eq.).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude protected product.

Step 3: Deprotection (Hydrolysis of the Imine)

  • Dissolve the crude product from Step 2 in a mixture of methanol and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Stir the mixture at room temperature until the imine is completely hydrolyzed (monitor by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1K2CO3 (1.5)AcetoneReflux675
2K2CO3 (2.0)AcetoneReflux685
3NaOH (1.5)DMF80482
4Cs2CO3 (1.5)AcetonitrileReflux590
5K2CO3 (2.0)DMF80488

Note: The yields presented are illustrative and may vary based on the specific experimental conditions and scale.

Visualizations

Synthesis_Pathway A 2-Amino-4-fluorophenol R1 Benzaldehyde, Methanol, RT A->R1 B N-Benzylidene-2-amino-4-fluorophenol (Protected Intermediate) R2 Benzyl Bromide, K2CO3, Acetone, Reflux B->R2 C O-Alkylated Intermediate R3 HCl (cat.), Methanol/H2O, RT C->R3 D This compound (Final Product) R1->B Step 1: Protection R2->C Step 2: O-Alkylation R3->D Step 3: Deprotection

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_SM Check TLC for Starting Material Start->Check_SM SM_Present Significant Starting Material Remains Check_SM->SM_Present Yes SM_Absent Starting Material Consumed Check_SM->SM_Absent No Optimize_Alkylation Optimize Alkylation: - Increase Base eq. - Increase Temperature - Increase Reaction Time SM_Present->Optimize_Alkylation Check_Byproducts Check for Byproducts (N-alkylation) SM_Absent->Check_Byproducts Byproducts_Present Byproducts Detected Check_Byproducts->Byproducts_Present Yes Purification_Issue Investigate Purification: - Optimize recrystallization - Use column chromatography Check_Byproducts->Purification_Issue No Improve_Protection Improve Protection Step: - Ensure complete imine formation - Use anhydrous conditions Byproducts_Present->Improve_Protection

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Electrophilic Aromatic Substitution of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the electrophilic aromatic substitution (EAS) of anilines. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.

Introduction: The Aniline Regioselectivity Challenge

Aniline and its derivatives are foundational building blocks in organic synthesis. The amino group (-NH₂) is a powerful activating, ortho, para-directing substituent in electrophilic aromatic substitution (EAS) reactions.[1][2][3][4][5] This strong activation arises from the donation of the nitrogen's lone pair of electrons into the benzene ring, which increases the electron density at the ortho and para positions.[1][2][4][6] While this high reactivity is often advantageous, it frequently leads to two significant challenges: poor regioselectivity and over-reaction (polysubstitution).[7][8]

This guide provides troubleshooting strategies to navigate these complexities and achieve the desired regiochemical outcome in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My halogenation of aniline is uncontrollable, yielding a mixture of di- and tri-substituted products. How can I achieve selective monohalogenation?

A1: Issue Analysis and Solution

The high reactivity of the aniline ring, due to the strongly activating amino group, often leads to over-halogenation, such as the formation of 2,4,6-tribromoaniline when aniline is treated with bromine water.[4][7][9][10] To control this reactivity and achieve monohalogenation, the activating effect of the amino group must be moderated.[10]

The most effective strategy is the protection of the amino group via acetylation. [3][7][8][10] By converting the amine to an amide (acetanilide), the nitrogen's lone pair is delocalized into the adjacent carbonyl group, reducing its ability to activate the aromatic ring.[3][11] The resulting acetamido group is still an ortho, para-director, but its reduced activating strength allows for a more controlled reaction.[12]

Furthermore, the steric bulk of the acetyl group hinders the electrophile's approach to the ortho positions, favoring substitution at the para position.[3][11][12][13][14]

Workflow for Controlled Monohalogenation:

G cluster_0 Protection cluster_1 Substitution cluster_2 Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Base Halogenation Halogenating Agent (e.g., Br2, NCS) Acetanilide->Halogenation ParaSubstituted p-Haloacetanilide Halogenation->ParaSubstituted Hydrolysis Acid/Base Hydrolysis ParaSubstituted->Hydrolysis FinalProduct p-Haloaniline Hydrolysis->FinalProduct

Caption: Controlled Monohalogenation Workflow.

Step-by-Step Protocol: Synthesis of p-Bromoaniline

  • Protection (Acetylation):

    • Dissolve aniline in glacial acetic acid.

    • Add acetic anhydride and heat the mixture under reflux.

    • Pour the cooled reaction mixture into ice water to precipitate acetanilide.

    • Filter, wash with cold water, and dry the product.

  • Bromination:

    • Dissolve the dried acetanilide in a suitable solvent like acetic acid.

    • Slowly add a solution of bromine in acetic acid at a controlled temperature (e.g., 0-5°C) to minimize side reactions.

    • Stir until the reaction is complete (monitor by TLC).

    • Pour the mixture into water to precipitate the p-bromoacetanilide.

  • Deprotection (Hydrolysis):

    • Reflux the p-bromoacetanilide with aqueous hydrochloric acid or sodium hydroxide solution.

    • Neutralize the solution to precipitate the p-bromoaniline.

    • Filter, wash, and recrystallize to purify the final product.

Q2: I'm trying to nitrate aniline, but I'm getting a significant amount of m-nitroaniline and tar-like byproducts. Isn't the amino group an ortho, para-director?

A2: Issue Analysis and Solution

This is a classic problem in aniline chemistry. While the -NH₂ group is indeed an ortho, para-director, direct nitration with a mixture of concentrated nitric and sulfuric acids creates a highly acidic environment.[9][15] In these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[3][4][15][16][17]

The anilinium ion is strongly deactivating and a meta -director due to its positive charge, which withdraws electron density from the ring.[3][4][16][17] This leads to the formation of a substantial amount of the meta-substituted product, often around 47%.[9][15] Additionally, the strong oxidizing nature of nitric acid can lead to the degradation of the highly activated aniline ring, resulting in the formation of tarry byproducts.[9][15][18]

Decision Tree for Aniline Nitration:

G cluster_direct Direct Pathway Issues cluster_protected Protected Pathway Advantages Start Nitration of Aniline DirectNitration Direct Nitration (HNO3/H2SO4) Start->DirectNitration Uncontrolled ProtectedNitration Protected Pathway (Acetylation First) Start->ProtectedNitration Controlled Protonation Anilinium Ion (-NH3+) Formation DirectNitration->Protonation Oxidation Oxidation & Tar Formation DirectNitration->Oxidation AcetanilideNode Formation of Acetanilide ProtectedNitration->AcetanilideNode MetaProduct High % of m-Nitroaniline Protonation->MetaProduct ControlledNitration Controlled Nitration AcetanilideNode->ControlledNitration ParaProduct High Yield of p-Nitroaniline ControlledNitration->ParaProduct

Caption: Troubleshooting Aniline Nitration.

Solution: As with halogenation, the solution is to protect the amino group by converting it to acetanilide.[3][9][17] This strategy prevents protonation of the nitrogen and moderates the ring's reactivity, preventing oxidation and ensuring high para-selectivity.[19][20]

Q3: My Friedel-Crafts alkylation/acylation reaction on aniline is failing. What is the cause?

A3: Issue Analysis and Solution

Aniline and many of its derivatives do not undergo Friedel-Crafts reactions.[9][21][22][23] The reason lies in the basicity of the amino group. The Lewis acid catalyst required for the reaction (e.g., AlCl₃) is a strong Lewis acid.[17][24] The nitrogen atom of the amino group acts as a Lewis base and reacts with the catalyst.[17][21][23][24]

This acid-base reaction forms a complex where the nitrogen atom bears a positive charge.[17][21][24] This positively charged group strongly deactivates the aromatic ring towards electrophilic attack, effectively shutting down the Friedel-Crafts reaction.[17][21][23][24]

Mechanism of Catalyst Deactivation:

G Aniline Aniline (Lewis Base) Complex Deactivated Complex [C6H5-NH2+]-[AlCl3-] Aniline->Complex Catalyst AlCl3 (Lewis Acid) Catalyst->Complex

Caption: Lewis Acid-Base Reaction in Friedel-Crafts.

Solution:

  • Protection: The most common solution is to protect the amino group as an acetanilide. The resulting amide is less basic and does not complex with the Lewis acid as readily, allowing the Friedel-Crafts reaction to proceed. The acetyl group can be removed post-reaction via hydrolysis.

  • Alternative Routes: Consider alternative synthetic routes that do not involve Friedel-Crafts reactions on the aniline ring directly. For instance, perform the Friedel-Crafts reaction on a precursor molecule (e.g., nitrobenzene) and then reduce the nitro group to an amine in a later step.

Q4: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

A4: Issue Analysis and Solution

While the amino group directs to both ortho and para positions, achieving high selectivity for one over the other can be challenging. Statistically, there are two ortho positions to one para position, but the para position is often favored due to reduced steric hindrance.[25]

Strategies to Enhance para-Selectivity:

StrategyPrincipleEffect on Ortho/Para Ratio
Use of Bulky Protecting Groups Increases steric hindrance around the ortho positions, making the para position more accessible to the incoming electrophile.[3][11][13][16]Significantly increases para product
Solvent Effects The polarity of the solvent can influence the distribution of isomers.[16][26] For example, in some brominations, polar solvents can enhance para-selectivity.[26]Can moderately influence the ratio
Temperature Control Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable para product.May provide a slight increase in para product
Choice of Reagent Using bulkier electrophilic reagents can disfavor substitution at the sterically crowded ortho positions.Can moderately influence the ratio

Recommended Protocol for Maximizing para-Selectivity:

  • Protect the Amine: Convert the aniline to an amide using a bulky acylating agent (e.g., pivaloyl chloride instead of acetyl chloride) to maximize steric hindrance at the ortho positions.

  • Optimize Reaction Conditions:

    • Conduct the reaction at the lowest feasible temperature.

    • Screen different solvents to find the optimal medium for para-selectivity. Apolar solvents sometimes favor a mix of isomers, while polar solvents can enhance para substitution in certain cases.[26]

  • Deprotect: Remove the protecting group via hydrolysis to obtain the desired para-substituted aniline.

By understanding the interplay of electronic and steric effects, and by employing strategies like amino group protection, researchers can effectively troubleshoot and control the regioselectivity of electrophilic aromatic substitution on anilines, leading to higher yields of the desired products.

References

Identifying and removing by-products from aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aniline synthesis. Our goal is to help you identify and remove by-products to ensure the purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common by-products I might encounter in my aniline synthesis?

A1: During the synthesis of aniline, particularly through the common method of nitrobenzene reduction, several by-products can form. These can be broadly categorized as process-related impurities and degradation products.[1]

  • Process-Related Impurities: These arise directly from the synthesis process and include unreacted starting materials and products from side reactions.[1]

    • Unreacted Nitrobenzene: Incomplete reduction can leave residual nitrobenzene in your product.[2]

    • Side-Reaction Products: Depending on the reaction conditions, you may see the formation of compounds like diphenylamine, triphenylamine, and carbazole.[3] Azoxybenzene and nitrosobenzene can also be formed as intermediates or by-products.[4][5]

  • Degradation Impurities: Aniline is susceptible to degradation, especially when exposed to air and light, which can lead to the formation of colored impurities.[5][6]

    • Oxidation Products: Aniline can oxidize to form colored compounds like p-benzoquinone.[1]

    • Polymeric By-products: Over time, particularly with improper storage, aniline can form polymeric materials.[1][6]

Q2: My crude aniline is dark-colored. What causes this and how can I fix it?

A2: A dark coloration in aniline is typically due to aerial oxidation and the presence of sulfur-containing impurities.[6][7][8] To obtain a colorless product, several purification methods can be employed.

  • Steam Distillation: This is a highly effective method for removing non-volatile impurities and colored degradation products.[6][9][10]

  • Treatment with Zinc Dust: Distilling aniline over a small amount of zinc dust can help to reduce colored oxidized impurities, resulting in a colorless distillate.[10]

  • Treatment with Stannous Chloride: This can remove sulfur-containing impurities which contribute to color formation upon oxidation.[7]

Q3: I'm seeing a significant amount of unreacted nitrobenzene in my product. How can I remove it?

A3: The removal of unreacted nitrobenzene is crucial for obtaining pure aniline. Several methods can be effective:

  • Acidic Extraction: Aniline, being basic, will react with hydrochloric acid to form the water-soluble anilinium chloride salt.[11][12][13] Nitrobenzene, being non-basic, will remain in the organic layer and can be separated using a separatory funnel. The aniline can then be regenerated by adding a base to the aqueous layer.[12][13]

  • Steam Distillation: Non-basic materials, including nitro compounds, can be removed by passing steam through a solution of aniline in 40% sulfuric acid for about an hour.[7]

  • Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be used to separate aniline from nitrobenzene.

Q4: How can I identify the specific by-products in my aniline sample?

A4: A combination of chromatographic and spectroscopic techniques is generally recommended for the comprehensive identification of impurities.[1][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities in aniline.[1][15] A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile impurities.[1][16] Coupling GC with a mass spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra.[17]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and to get a preliminary assessment of the purity of your sample.[14][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the structural elucidation of unknown impurities once they have been isolated.[14]

Experimental Protocols

Protocol 1: Removal of Basic Impurities via Acidic Extraction

This protocol is effective for removing aniline and other basic by-products from a reaction mixture where the desired product is neutral or acidic.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).[11]

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate. The aniline and other basic impurities will be protonated and move into the aqueous layer as their hydrochloride salts.[11][12]

  • Repeat: Drain the aqueous layer and repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete removal of basic impurities.[19]

  • Neutralization (Optional): If your desired product is in the organic layer, you can proceed to wash it with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Aniline Recovery (Optional): To recover the aniline from the combined aqueous layers, add a concentrated sodium hydroxide (NaOH) solution until the solution is strongly basic. The aniline will separate as an oil, which can then be extracted with an organic solvent.[12]

Protocol 2: Purification of Aniline by Steam Distillation

This method is ideal for purifying aniline from non-volatile impurities and colored degradation products.[9][10]

  • Apparatus Setup: Assemble a steam distillation apparatus. The distillation flask should contain the crude aniline.

  • Acidification (Optional but Recommended): For removing non-basic, volatile impurities like nitrobenzene, first acidify the aniline with sulfuric acid.[7]

  • Distillation: Pass steam through the crude aniline. Aniline is immiscible with water but is volatile with steam.[9] It will co-distill with the water at a temperature below the boiling point of water.

  • Collection: Collect the milky distillate, which is an emulsion of aniline in water.

  • Separation: The distillate will separate into two layers upon standing. The lower, oily layer is aniline.[10]

  • Salting Out: To maximize recovery, saturate the aqueous layer with sodium chloride (NaCl). This will decrease the solubility of aniline in water, causing more of it to separate.[10]

  • Isolation and Drying: Combine the aniline layers and dry them using a suitable drying agent like potassium hydroxide (KOH) pellets.[7][8] Calcium chloride should not be used as it can form a complex with aniline.[10]

  • Final Distillation: For very pure aniline, a final fractional distillation under reduced pressure is recommended.[7][20]

Data Presentation

Table 1: Common Analytical Techniques for Aniline Purity Assessment

Analytical TechniquePrincipleTypical ApplicationAdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantifying known and unknown impurities.[1]High resolution, sensitivity, and suitable for non-volatile compounds.[17]Can be more time-consuming and requires more expensive equipment.
GC-MS Separation based on volatility followed by mass-based detection.[17]Identifying volatile by-products and unreacted starting materials.[1]Excellent for identification of unknown volatile compounds.Not suitable for non-volatile or thermally labile compounds.
TLC Separation on a thin layer of adsorbent material.Rapid reaction monitoring and preliminary purity checks.[14][18]Fast, simple, and inexpensive.Primarily qualitative, not suitable for quantification.
UV-Vis Spectrophotometry Measures the absorbance of light by the sample.[15]Quick purity estimation based on aniline's known absorbance maximum.Simple and rapid for a quick screening.Lacks specificity; other UV-active impurities can interfere.[15]

Table 2: Effectiveness of Purification Methods for Common Aniline Impurities

Purification MethodTarget ImpuritiesExpected PurityAdvantages
Acidic Wash Basic impurities (e.g., unreacted substituted anilines)>95% (in the organic phase for the desired non-basic product)[19]Excellent for bulk removal of basic impurities.[19]
Steam Distillation Non-volatile impurities, colored by-products, some unreacted starting materialsHighEffective for removing high-boiling and colored impurities.[9][10]
Recrystallization Impurities with different solubilities than the desired aniline derivative (if solid)>99%[19]Can yield very pure crystalline products.
Column Chromatography A wide range of impurities with different polarities>99%[19]Highly effective for separating complex mixtures and achieving high purity.[14]

Visualizations

experimental_workflow cluster_synthesis Aniline Synthesis cluster_identification Impurity Identification cluster_purification Purification Strategy cluster_final_product Final Product Crude_Aniline Crude Aniline Product TLC TLC Analysis Crude_Aniline->TLC Initial Purity Check Acidic_Wash Acidic Wash Crude_Aniline->Acidic_Wash Remove Basic Impurities HPLC_GCMS HPLC / GC-MS Analysis TLC->HPLC_GCMS Detailed Analysis Structure_Elucidation NMR for Structure Elucidation HPLC_GCMS->Structure_Elucidation Identify Unknowns Pure_Aniline Pure Aniline HPLC_GCMS->Pure_Aniline Purity Verification Steam_Distillation Steam Distillation Acidic_Wash->Steam_Distillation Column_Chromatography Column Chromatography Steam_Distillation->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Recrystallization->Pure_Aniline

Caption: Workflow for Aniline Purification and Analysis.

logical_relationship Impurity_Detected Impurity Detected in Aniline Basic_Impurity Basic Impurity? Impurity_Detected->Basic_Impurity Volatile_Impurity Volatile Impurity? Basic_Impurity->Volatile_Impurity No Acid_Wash Perform Acidic Wash Basic_Impurity->Acid_Wash Yes Polarity_Difference Significant Polarity Difference? Volatile_Impurity->Polarity_Difference No Steam_Distill Perform Steam Distillation Volatile_Impurity->Steam_Distill Yes Column_Chromatography Use Column Chromatography Polarity_Difference->Column_Chromatography Yes Recrystallize Recrystallize Product Polarity_Difference->Recrystallize No/Solid Product

Caption: Decision Tree for Selecting a Purification Method.

References

Optimizing temperature and solvent conditions for aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing temperature and solvent conditions in aniline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting guidance for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when optimizing aniline synthesis via catalytic hydrogenation of nitroaromatics?

A1: The key parameters to monitor and control are reaction temperature, hydrogen pressure, catalyst type and loading, and the choice of solvent.[1] These factors collectively influence the reaction rate, conversion efficiency, and, most importantly, the selectivity towards the desired aniline product.[1]

Q2: My aniline product is dark and appears to be polymerizing. What is the cause and how can I prevent this?

A2: Aniline is prone to oxidation, which can lead to the formation of colored polymeric byproducts like aniline black.[1] This issue is often exacerbated by exposure to air, light, or the presence of oxidizing agents.[1] To prevent this, it is recommended to work under an inert atmosphere (e.g., Nitrogen or Argon) and to purify the product promptly after the reaction.[1] In some cases, isolating the aniline as a hydrochloride salt can improve its stability.[1]

Q3: I am observing significant amounts of unreacted starting material in my N-acylation of a hindered aniline, even after extended reaction times. What should I do?

A3: This is a common issue due to the reduced nucleophilicity of sterically hindered anilines. A systematic approach to address this includes:

  • Increase the stoichiometry of the acylating agent: Using a larger excess (e.g., 2-3 equivalents) can help drive the reaction to completion.[2]

  • Switch to a more reactive acylating agent: Acyl chlorides are generally more electrophilic and reactive than their corresponding anhydrides.[2]

  • Employ a nucleophilic catalyst: 4-(Dimethylaminopyridine) (DMAP) can be used to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[2]

Q4: My halogenation of aniline is resulting in multiple halogenated products. How can I achieve selective monohalogenation?

A4: The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to polyhalogenation.[3] To achieve selective monohalogenation, the activating effect of the amino group must be temporarily reduced. The most common strategy is to protect the amino group by acetylation to form acetanilide.[3] This moderates the reactivity of the ring, allowing for controlled, selective halogenation, primarily at the para position due to steric hindrance.[3] The acetyl group can be subsequently removed by hydrolysis to yield the monohalogenated aniline.[3]

Q5: What causes tar formation in high-temperature aniline reactions?

A5: Tar formation is a common issue in high-temperature organic reactions and is primarily driven by several factors:

  • High Temperatures: Elevated temperatures provide the activation energy for side reactions like pyrolysis and radical-mediated polymerization.[4]

  • Presence of Oxygen: Air or other oxidizing agents can initiate radical chain reactions, leading to oxidative coupling of aniline molecules.[4]

  • Long Reaction Times: Longer residence times at high temperatures increase the probability of secondary reactions.[4]

  • Catalyst Choice: Catalysts with high acidity or certain metal components can inadvertently catalyze side reactions leading to tar.[4]

Troubleshooting Guides

Low Yield in Catalytic Hydrogenation of Nitrobenzene
Symptom Potential Cause Troubleshooting Action
Low or no conversionCatalyst deactivation or poisoningUse a fresh batch of catalyst or regenerate the existing one. Ensure high purity of reagents and solvents.[1]
Inadequate catalyst/substrate mixingEnsure the stirring rate is sufficient to keep the catalyst suspended.[1]
Insufficient temperature or pressureIncrementally increase the reaction temperature or hydrogen pressure.
Incomplete reactionInsufficient reaction timeMonitor the reaction progress over time to determine the optimal duration.
Poor Selectivity in N-Alkylation of Aniline
Symptom Potential Cause Troubleshooting Action
Formation of di- and tri-alkylanilinesOver-alkylation due to high reactivity of the mono-alkylated product.[5]Use a large excess of aniline compared to the alkylating agent to favor mono-alkylation.[5] Lower the reaction temperature and consider a less polar solvent.[5]
Low yield with electron-withdrawing groups on anilineReduced nucleophilicity of the aniline.[5]Increase the reaction temperature or use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride).[5]
Reaction stallsProduct inhibition of the catalyst.Consider a different catalyst or a reductive amination approach which can offer greater control.[5]

Quantitative Data on Reaction Conditions

Temperature Effects on Aniline Yield in Nitrobenzene Hydrogenation

The following table summarizes the effect of reaction temperature on the yield of aniline from the hydrogenation of nitrobenzene using a Pd@SBA-15 catalyst in methanol.

Temperature (°C)Aniline Yield (%)Reference
4085[6]
5096[6]
6099[6]
7099[6]
Solvent Effects on N-Alkylation of Aniline

While specific quantitative data is highly dependent on the specific substrates and reaction conditions, the following provides a general guide to solvent selection.

Solvent TypeGeneral Effect on N-AlkylationConsiderations
Aprotic Solvents (e.g., Toluene, Dioxane)Often favored for N-alkylation with alcohols. Can help reduce the rate of over-alkylation.[5]Ensure reactants are soluble. Used in Buchwald-Hartwig amination.[1]
Polar Aprotic Solvents (e.g., DMF, DMSO)Can accelerate reaction rates but may also increase the likelihood of over-alkylation.Useful for reactions with less reactive starting materials.
Protic Solvents (e.g., Methanol, Ethanol)Commonly used in reductive amination and catalytic hydrogenation.[1][7]Solvent can participate in the reaction in some cases.
Non-Polar Solvents (e.g., Carbon Disulfide)Can be used to try and control reactivity in highly activating systems, such as in the bromination of aniline, though it may not be sufficient to prevent overreaction.[8]Limited solvating power for many reagents.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Nitrobenzene
  • Reactor Setup: In a high-pressure hydrogenation vessel (autoclave), add the solvent (e.g., methanol or ethanol) and the catalyst (e.g., 5% Pd/C, typically 1-5 mol% loading).[1]

  • Inert Atmosphere: Seal the vessel and purge it several times with an inert gas like nitrogen or argon to remove all oxygen.

  • Substrate Addition: Add the nitrobenzene substrate to the vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure. Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC-MS or TLC.[1]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The aniline product can then be isolated from the filtrate by removing the solvent under reduced pressure and further purified by distillation or chromatography.[1]

General Protocol for Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox, add the palladium precursor, phosphine ligand, and base (e.g., NaOtBu) to a dry Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Under a counterflow of inert gas, add the aryl halide (1.0 equivalent), the aniline (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).[1]

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.[1]

  • Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the mixture with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]

Visualized Workflows

Troubleshooting_Low_Yield_Aniline_Synthesis start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active and handled properly? start->check_catalyst check_conditions Are reaction conditions (Temp, Pressure, Time) adequate? check_catalyst->check_conditions Yes action_catalyst Use fresh catalyst. Ensure inert handling. check_catalyst->action_catalyst No check_reagents Are reagents and solvents pure/dry? check_conditions->check_reagents Yes action_conditions Incrementally increase Temp, Pressure, or Time. check_conditions->action_conditions No action_reagents Purify/dry solvents and reagents. check_reagents->action_reagents No analyze_byproducts Analyze byproducts (GC-MS). Check for over-hydrogenation or intermediates. check_reagents->analyze_byproducts Yes

Caption: Troubleshooting workflow for low yield in aniline synthesis.

Solvent_Selection_Logic start Optimizing Solvent for Aniline Reaction reaction_type What is the reaction type? start->reaction_type hydrogenation Catalytic Hydrogenation or Reductive Amination reaction_type->hydrogenation Hydrogenation acylation N-Acylation or Buchwald-Hartwig reaction_type->acylation C-N Coupling halogenation Electrophilic Halogenation reaction_type->halogenation EAS protic Consider Protic Solvents (e.g., Methanol, Ethanol) hydrogenation->protic aprotic Consider Aprotic Solvents (e.g., Toluene, Dioxane) acylation->aprotic nonpolar Consider Non-Polar Solvents (e.g., CS2) to reduce reactivity halogenation->nonpolar solubility_check Are all reagents soluble? protic->solubility_check aprotic->solubility_check nonpolar->solubility_check solubility_check->reaction_type No, reconsider optimize Proceed with optimization of temperature and concentration. solubility_check->optimize Yes

Caption: Logical workflow for selecting an appropriate solvent system.

References

Technical Support Center: Managing Aldehyde Oxidation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the aldehyde functional group during chemical synthesis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with aldehyde stability and reactivity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to help you navigate the complexities of working with aldehydes.

Guide 1: Protecting the Aldehyde Group

Question: My acetal protection reaction is not going to completion or is giving low yields. What are the possible causes and how can I fix it?

Answer:

Low yields or incomplete conversion in acetal formation can arise from several factors. A primary consideration is the effective removal of water, as the reaction is an equilibrium process.[1]

Potential Causes and Solutions:

Cause Explanation Solution
Inefficient Water Removal Acetal formation is a reversible reaction. The presence of water will drive the equilibrium back towards the starting materials.[1]Use a Dean-Stark apparatus with an azeotroping solvent like toluene or benzene to physically remove water as it is formed.[1]
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow or incomplete reaction.Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄). Typically 0.1 mol% is sufficient.[2][3]
Steric Hindrance Aldehydes with significant steric bulk around the carbonyl group may react more slowly.Increase the reaction time and/or use a less sterically hindered diol for protection if the substrate allows.
Poor Quality Reagents Old or impure reagents, particularly the aldehyde or diol, can lead to side reactions and lower yields.Ensure the aldehyde is pure (consider purification before protection) and use a dry, high-quality diol and solvent.

Question: I am having trouble with the deprotection of my acetal. What are the common issues?

Answer:

Acetal deprotection is typically achieved by acid-catalyzed hydrolysis. Problems usually stem from incomplete reaction or degradation of the aldehyde product.

Potential Causes and Solutions:

Cause Explanation Solution
Incomplete Hydrolysis Insufficient acid or water will lead to incomplete deprotection.Use an excess of water with a catalytic amount of a strong acid (e.g., HCl, H₂SO₄). Gentle heating can also facilitate the reaction.
Aldehyde Instability The regenerated aldehyde may be sensitive to the acidic conditions, leading to side reactions or polymerization.Use milder acidic conditions (e.g., acetic acid in aqueous THF) or a buffered system. Minimize reaction time and work up the reaction as soon as it is complete.
Difficult Work-up The aldehyde product may be volatile or water-soluble, leading to losses during extraction.For volatile aldehydes, use a cooled extraction solvent. For water-soluble aldehydes, perform multiple extractions with a suitable organic solvent.
Guide 2: Selective Oxidation of Alcohols to Aldehydes

Question: My oxidation of a primary alcohol to an aldehyde is resulting in over-oxidation to the carboxylic acid. How can I prevent this?

Answer:

Over-oxidation is a common problem when using strong oxidizing agents in the presence of water. The key is to use a reagent that either operates under anhydrous conditions or is inherently selective for the aldehyde.

Comparison of Common Selective Oxidation Methods:

Method Reagents Typical Yield (%) Advantages Disadvantages
Swern Oxidation DMSO, oxalyl chloride, triethylamine85-98Very mild conditions, broad functional group tolerance.[4][5]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[6][7]
Dess-Martin Periodinane (DMP) Dess-Martin Periodinane90-95Mild, room temperature reaction, short reaction times.[8]Reagent is expensive and can be explosive under certain conditions.
Pyridinium Chlorochromate (PCC) Pyridinium Chlorochromate80-90Easy to handle solid reagent, generally stops at the aldehyde.[4][9]Chromium(VI) is highly toxic and carcinogenic.[4]
Pinnick Oxidation Sodium chlorite, NaH₂PO₄, 2-methyl-2-butene75-95Mild conditions, tolerant of many functional groups, especially good for α,β-unsaturated aldehydes.[10][11]Primarily for oxidizing aldehydes to carboxylic acids, not alcohols to aldehydes directly.

Troubleshooting Over-oxidation:

  • Ensure Anhydrous Conditions: For methods like PCC oxidation, the presence of water can lead to the formation of chromic acid, which will oxidize the aldehyde to a carboxylic acid.[8]

  • Control Reaction Temperature: For Swern-type oxidations, maintaining a low temperature is crucial to prevent side reactions.[6][12]

  • Choose the Right Reagent: For sensitive substrates, a milder reagent like DMP or a Swern oxidation is often a better choice than chromium-based reagents.

Question: I am observing side reactions during my Swern oxidation. What could be the cause?

Answer:

Side reactions in Swern oxidations are often temperature-related or due to the order of reagent addition.

Potential Causes and Solutions:

Cause Explanation Solution
Reaction Temperature Too High Allowing the reaction to warm up prematurely can lead to the formation of Pummerer rearrangement byproducts.Maintain the reaction temperature at or below -60 °C until the oxidation is complete.[6]
Epimerization at α-carbon The use of triethylamine as a base can sometimes cause epimerization of stereocenters alpha to the newly formed carbonyl.[6]Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA).[6]
Formation of Alkoxythiomethyl Ethers Adding the base before the alcohol has fully reacted with the activated DMSO can lead to this side product.[7]Ensure the alcohol is added and has had sufficient time to react before the addition of the tertiary amine base.[7]
Guide 3: Purification of Aldehydes

Question: I am struggling to purify my aldehyde from non-polar impurities. What is an effective method?

Answer:

A highly effective method for purifying aldehydes is through the formation of a water-soluble bisulfite adduct. This allows for the separation of the aldehyde from non-polar, water-insoluble impurities via liquid-liquid extraction.[13][14][15][16][17]

Troubleshooting Bisulfite Purification:

Question: My bisulfite adduct is not precipitating, or the yield is low. What can I do?

Answer:

Low yields of the bisulfite adduct can be due to several factors, including steric hindrance and the adduct's solubility.

Potential Causes and Solutions:

Cause Explanation Solution
Adduct is Water-Soluble Lower molecular weight aldehydes often form water-soluble bisulfite adducts that will not precipitate.[18]Instead of filtration, perform a liquid-liquid extraction. The adduct will be in the aqueous phase, which can then be separated.[18]
Steric Hindrance Highly substituted aldehydes may not react efficiently with sodium bisulfite.[18]Increase the reaction time and ensure vigorous mixing. For very hindered aldehydes, this method may not be suitable.
Reagent Quality An old or oxidized sodium bisulfite solution will have reduced reactivity.Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[18]
Insoluble Adduct at Interface For very non-polar aldehydes, the adduct may be insoluble in both the organic and aqueous layers, forming a solid at the interface.[15]Filter the entire mixture through a pad of Celite to remove the solid adduct before separating the layers.[15]

Question: I am having difficulty regenerating the aldehyde from its bisulfite adduct. What are the common problems?

Answer:

Regeneration of the aldehyde is an equilibrium-dependent process and can be problematic for base-sensitive substrates.

Potential Causes and Solutions:

Cause Explanation Solution
Incomplete Regeneration Insufficient base or acid is used to decompose the adduct.Add a strong base like sodium hydroxide to reach a pH of 12, or a strong acid. Ensure thorough mixing.[13][18]
Aldehyde Degradation The aldehyde may be sensitive to the strongly basic or acidic conditions required for regeneration, leading to aldol reactions or other decompositions.[18]For base-sensitive aldehydes, minimize the exposure time to the base by performing a rapid extraction immediately after basification.[19] Alternatively, a non-aqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed.[19][20]
Low Recovery After Extraction The regenerated aldehyde may have some water solubility or be volatile.Perform multiple extractions with a suitable organic solvent. For volatile aldehydes, ensure all handling and concentration steps are done at reduced temperature.

Frequently Asked Questions (FAQs)

Q1: How can I selectively reduce an ester or another functional group in the presence of an aldehyde?

A1: The key is to use a reducing agent that is chemoselective. Sodium borohydride (NaBH₄) is an excellent choice as it will readily reduce aldehydes and ketones but is generally unreactive towards esters, carboxylic acids, and amides under standard conditions.[21][22] Lithium aluminum hydride (LiAlH₄), in contrast, is a much stronger reducing agent and will reduce most carbonyl-containing functional groups.[22] Therefore, to selectively reduce an aldehyde in the presence of an ester, NaBH₄ would be the reagent of choice.[21] If you need to reduce the ester in the presence of the aldehyde, you must first protect the aldehyde as an acetal, then reduce the ester with a strong reducing agent like LiAlH₄, and finally deprotect the acetal.[23]

Chemoselectivity of Common Reducing Agents:

Reducing Agent Aldehydes Ketones Esters Carboxylic Acids Amides
NaBH₄ YesYesNoNoNo
LiAlH₄ YesYesYesYesYes
DIBAL-H YesYesYes (to aldehyde at low temp)YesYes

Q2: What are the best practices for storing aldehydes to prevent oxidation?

A2: Aldehydes are prone to air oxidation, forming carboxylic acids. To minimize this:

  • Store under an inert atmosphere (e.g., nitrogen or argon).

  • Keep them in a cool, dark place.

  • Use high-purity aldehydes, as impurities can sometimes catalyze oxidation.

  • For long-term storage, consider converting the aldehyde to a more stable derivative, such as a bisulfite adduct or an acetal, which can be regenerated when needed.

Q3: Can I use column chromatography to purify aldehydes?

A3: Yes, but with caution. Aldehydes can be sensitive to the acidic nature of silica gel, which can cause decomposition or aldol reactions. To mitigate this, you can:

  • Deactivate the silica gel by pre-treating it with a base like triethylamine.

  • Use a less acidic stationary phase, such as neutral alumina.

  • Run the column quickly to minimize contact time.

  • Always perform a quick TLC analysis first to assess the stability of your aldehyde on the stationary phase.

Experimental Protocols & Visualizations

Protocol 1: Acetal Protection of an Aldehyde

This protocol describes a general procedure for the protection of an aldehyde using ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

Materials:

  • Aldehyde (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, ethylene glycol, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction to room temperature and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal.

  • Purify by distillation or column chromatography if necessary.[1]

Acetal_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aldehyde, Ethylene Glycol, p-TsOH, and Toluene B Heat to Reflux with Dean-Stark Apparatus A->B Heat C Monitor by TLC B->C Collect Water D Cool and Wash with NaHCO3 and Brine C->D Reaction Complete E Dry and Concentrate D->E Separate Layers F Purify (Distillation or Chromatography) E->F Crude Product

Caption: Experimental workflow for acetal protection.

Protocol 2: Purification of an Aromatic Aldehyde via Bisulfite Adduct

This protocol details the purification of an aromatic aldehyde from a mixture with a non-reactive compound.

Materials:

  • Crude mixture containing the aromatic aldehyde

  • Methanol

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • 10% Ethyl acetate in hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude mixture in methanol and transfer to a separatory funnel.

  • Add saturated aqueous sodium bisulfite and shake vigorously for approximately 30 seconds.

  • Add deionized water and 10% ethyl acetate/hexanes and shake again.

  • Allow the layers to separate. The aqueous layer contains the aldehyde-bisulfite adduct.

  • Drain the aqueous layer. The organic layer contains the purified non-aldehyde compound.

  • To recover the aldehyde, treat the aqueous layer with a strong base (e.g., NaOH) to pH 12 and extract with an organic solvent.[14][16]

Bisulfite_Purification_Workflow cluster_setup Adduct Formation cluster_extraction Extraction cluster_products Separated Components cluster_regeneration Aldehyde Regeneration A Dissolve Crude Mixture in Methanol B Add Saturated NaHSO3 and Shake A->B C Add Water and Organic Solvent B->C D Separate Layers C->D E Aqueous Layer (Aldehyde Adduct) D->E F Organic Layer (Purified Compound) D->F G Basify Aqueous Layer (pH 12) E->G Optional H Extract with Organic Solvent G->H I Purified Aldehyde H->I

Caption: Workflow for aldehyde purification via bisulfite adduct.

Decision Tree for Managing Aldehyde Oxidation

This diagram provides a logical guide for choosing a strategy to manage an aldehyde functional group during a synthetic sequence.

Aldehyde_Strategy_Decision_Tree Start Need to perform a reaction on a molecule containing an aldehyde? Q1 Is the aldehyde group susceptible to reaction under the planned conditions? Start->Q1 Protect Protect the aldehyde as an acetal Q1->Protect Yes Proceed Proceed with the reaction Q1->Proceed No Reaction Perform the desired chemical transformation Protect->Reaction Proceed->Reaction Deprotect Deprotect the acetal to regenerate the aldehyde Reaction->Deprotect If protected End Final Product Reaction->End If not protected Deprotect->End

References

Technical Support Center: Recrystallization of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the recrystallization of fluorinated aromatic compounds.

Troubleshooting Guide: Low Recrystallization Yield

Low recovery of crystalline material is a frequent challenge. This guide addresses common problems, their potential causes, and actionable solutions.

Problem 1: No or minimal crystal formation upon cooling.

  • Possible Cause: The most common reason for a low or no yield of crystals is the use of too much solvent during the initial dissolution step.[1][2][3] The compound remains in the solution even at low temperatures because the solution is not supersaturated.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator can be used for this purpose.[2][3]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4][5] This creates nucleation sites for crystal growth.

      • Seeding: Introduce a tiny, pure crystal of the target compound (a "seed crystal") into the cooled solution to initiate crystallization.[4]

    • Re-cool: Once the volume is reduced or crystallization has been induced, allow the solution to cool slowly.

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The compound separates from the solution as a liquid ("oiling out") rather than forming solid crystals. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[2] Highly impure compounds are also more prone to oiling out.[2]

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.[3]

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, proceed with further cooling in an ice bath or refrigerator.[4][6]

    • Solvent System Modification: Consider using a different solvent or a two-solvent system where the compound has slightly lower solubility.

Problem 3: A significant amount of product remains in the mother liquor.

  • Possible Cause: The chosen solvent may be too "good," meaning the compound has high solubility even at low temperatures.[7] The unique intermolecular interactions of fluorinated compounds, such as C-F···H hydrogen bonds and dipole-dipole interactions, can lead to unexpectedly high solubility in certain solvents.[8][9]

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

    • Two-Solvent (Anti-Solvent) Method: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly cloudy (turbid). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated aromatic compounds difficult to recrystallize?

A1: The high electronegativity of fluorine atoms can create strong dipole moments and unique intermolecular interactions, such as hydrogen bonds, dipole-dipole forces, and halogen bonds (C-F···H, C-F···π, F···F).[8] These interactions significantly alter the compound's solubility and its crystal packing behavior compared to non-fluorinated analogues, often making solvent selection and crystal nucleation more challenging.[8][10]

Q2: How do I choose the best solvent for my fluorinated compound?

A2: An ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold.[7] For fluorinated compounds, consider the principle of "like dissolves like." Solvents with some polarity may be a good starting point. However, due to the complex interactions, experimental screening is crucial. "Fluorous" solvents, which are rich in fluorine, can also be effective for highly fluorinated compounds. A systematic approach to solvent screening is recommended.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" is the separation of the dissolved compound as a liquid instead of solid crystals.[2] This can be caused by a low melting point of the compound relative to the solvent's boiling point, rapid cooling, or the presence of impurities.[2] To prevent this, try using more solvent, cooling the solution more slowly, or using a different solvent system.[2][3]

Q4: My yield is consistently below 50%. What are the most likely reasons?

A4: Consistently low yields are often due to a few common errors:

  • Using too much solvent: This is the most frequent cause, as it leaves a large amount of your product dissolved in the mother liquor.[1][2][3]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost.

  • Incomplete cooling: Ensure the solution is thoroughly chilled to minimize the solubility of your compound before filtration.[7]

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a significant portion of the product.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude fluorinated aromatic compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add more solvent in small portions only if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., hexanes or pentane) in which the compound is insoluble, while stirring, until the solution becomes persistently cloudy.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

This table provides a general guide for selecting solvents based on polarity. Note: This is an illustrative table. Experimental validation is essential.

Solvent PolarityExample SolventsSuitability for Fluorinated Aromatics
Non-Polar Hexane, TolueneGood as "anti-solvents" or for less polar compounds.
Moderately Polar Dichloromethane, Ethyl Acetate, THFOften a good starting point for initial screening.
Polar Aprotic Acetone, AcetonitrileCan be effective, but solubility might be high even when cold.
Polar Protic Ethanol, Methanol, WaterMay be too polar, but can work in mixed solvent systems.
Fluorous PerfluorohexaneBest for highly fluorinated compounds.

Visualizations

Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Solution Is the solution clear after cooling? Start->Check_Solution Too_Much_Solvent Likely too much solvent used. Check_Solution->Too_Much_Solvent Yes Oiled_Out Did the compound 'oil out'? Check_Solution->Oiled_Out No (precipitate formed) Reduce_Volume Action: Reduce solvent volume (evaporate). Too_Much_Solvent->Reduce_Volume Induce_Crystals Action: Induce crystallization (scratch/seed). Reduce_Volume->Induce_Crystals Success Yield Improved Induce_Crystals->Success Reheat_Add_Solvent Action: Re-heat, add more 'good' solvent. Oiled_Out->Reheat_Add_Solvent Yes Oiled_Out->Success No (crystals formed) Cool_Slowly Action: Cool very slowly. Reheat_Add_Solvent->Cool_Slowly Cool_Slowly->Success Two_Solvent_Workflow A 1. Dissolve compound in minimal 'good' solvent. B 2. Slowly add 'anti-solvent' until solution is turbid. A->B C 3. Gently warm to re-dissolve and clarify. B->C D 4. Cool slowly to room temp, then place in ice bath. C->D E 5. Isolate crystals via vacuum filtration. D->E F 6. Wash with ice-cold anti-solvent. E->F G 7. Dry crystals under vacuum. F->G

References

Strategies to minimize impurity formation in the synthesis of substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurity formation during the synthesis of substituted anilines.

Section 1: General Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of substituted anilines?

A1: Impurities in aniline synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents, and by-products from side reactions.[1] For instance, in the reduction of nitroarenes, incompletely reduced intermediates like nitroso and hydroxylamine species can be present.[1][2]

  • Degradation Impurities: Anilines are susceptible to oxidation, especially when exposed to air and light.[3][4] This can lead to the formation of colored impurities such as p-benzoquinone, azoxybenzenes, azobenzenes, and polymeric materials, often resulting in a red-brown tint in the final product.[1][3][5]

  • Elemental Impurities: These can include residual heavy metals from catalysts, such as palladium, tin, or iron, used during the synthesis.[1]

Q2: How can I prevent the gradual darkening (color formation) of my purified aniline during storage?

A2: The darkening of aniline is primarily due to air oxidation and resinification.[3] To minimize this, freshly purified aniline, which is typically a colorless or pale yellow oil, should be stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light.[4] Storing at reduced temperatures can also slow down the degradation process.

Q3: What are the primary analytical techniques for detecting and quantifying impurities in aniline samples?

A3: The most common and effective techniques for analyzing aniline purity are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] These methods are ideal for separating the target aniline from various impurities and for their quantification.[1] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Section 2: Troubleshooting Guide: Reduction of Nitroarenes

The reduction of nitroarenes is a foundational method for synthesizing anilines, but it can be prone to several side reactions leading to impurities.[6]

Q4: My nitroarene reduction is incomplete, and I'm isolating a mixture of the starting material and the desired aniline. How can I drive the reaction to completion?

A4: Incomplete reduction is a common issue. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. For metal/acid reductions like Sn/HCl or Fe/HCl, heating is often required to ensure the reaction goes to completion.[7] Monitor the reaction using TLC or GC until the starting material is fully consumed.

  • Reagent Stoichiometry: For metal/acid reductions, ensure a sufficient excess of the metal and acid is used. For catalytic hydrogenations, check the catalyst loading and hydrogen pressure. Low catalyst loading or insufficient hydrogen can lead to incomplete conversion.[2]

  • Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be deactivated. Ensure you are using a fresh, active catalyst. For pyrophoric catalysts like Raney Nickel or Pd/C, proper handling and activation are crucial.[3][8]

Q5: I'm observing by-products that are not my starting material or desired aniline. What are these, and how can I avoid them?

A5: The formation of by-products is often dependent on the reaction conditions and the chosen reducing agent. The reaction typically proceeds through nitroso and hydroxylamine intermediates.[2]

  • Condensation Products (Azo/Azoxy): Under neutral or basic conditions, and with certain catalysts like Raney nickel, condensation between these intermediates can occur, leading to the formation of azoxy and azo compounds as major side-products.[5][8][9] Performing the reduction in an acidic medium, such as with Fe/HCl, typically minimizes these impurities.[10]

  • Over-reduction Products: In catalytic hydrogenation, particularly with powerful catalysts like platinum or under harsh conditions (high pressure/temperature), the aromatic ring of the aniline can be further reduced to form cyclohexylamine derivatives.[9] To avoid this, use a milder catalyst like Pd/C and carefully control the reaction temperature and pressure.[8][11]

  • Dehalogenation: When reducing halogenated nitroarenes, the carbon-halogen bond can sometimes be cleaved, especially during catalytic hydrogenation.[12] Using milder conditions (e.g., room temperature) or alternative reducing agents like hydrazine hydrate with Pd/C can often prevent this side reaction.[12]

Q6: My reaction mixture has turned into a dark, tar-like goop, making workup and purification difficult. What causes this and how can I prevent it?

A6: The formation of polymeric or tar-like byproducts can occur, especially with sensitive aniline products that are prone to polymerization.[13] This can be exacerbated by prolonged reaction times at high temperatures or exposure to air during the reaction. To mitigate this, try running the reaction at the lowest effective temperature and for the minimum time necessary for complete conversion. After the reduction is complete, working up the reaction promptly under an inert atmosphere can help prevent oxidative polymerization.[13] Isolating the product as a hydrochloride salt can also improve its stability.[13]

Data Presentation: Comparison of Common Reducing Agents for Nitrobenzene
Reducing SystemCatalyst/ReagentTypical ConditionsYield of AnilineKey Impurities/Side ReactionsCitation(s)
Catalytic HydrogenationPd/C (5-10 mol%)H₂ (1-50 atm), RT-50°C, various solvents (EtOH, MeOH)>99%Ring reduction (over-hydrogenation), dehalogenation.[1][2]
Transfer HydrogenationPd/C, Hydrazine hydrateReflux in EtOHHighDehalogenation (can be controlled by temperature).[1][12]
Metal/Acid ReductionFe / HClReflux~68-90%Incomplete reduction, residual iron salts.[10][14][15]
Metal/Acid ReductionSn / HClRefluxHighIncomplete reduction, problematic tin salt waste.[7][16][17]
Other ReductantsNaBH₄, Au-C catalystMethanol, 45-55°CQuantitativeAzo and azoxybenzene intermediates.[18]
Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic using Pd/C and H₂ Gas[1]
  • Reactor Setup: In a suitable pressure vessel (e.g., a Parr shaker or autoclave), add the nitroaromatic substrate, a solvent (e.g., ethanol or methanol), and 5-10% Pd/C catalyst (typically 0.5-5 mol% of Pd relative to the substrate).[1][2]

  • Inerting: Seal the vessel and purge the system with an inert gas, such as nitrogen or argon, 3-5 times to remove all oxygen.[2]

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas to the desired pressure (typically 1-4 atm for most substrates). Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[1]

  • Reaction: Begin vigorous stirring and heat to the desired temperature if necessary (many reductions proceed efficiently at room temperature). Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.[1][2]

  • Work-up: Once the reaction is complete, stop the stirring and heating. Carefully vent the excess hydrogen and purge the vessel with an inert gas.[1][2]

  • Purification: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the heterogeneous catalyst. The filter cake should be kept wet to prevent the pyrophoric catalyst from igniting in air.[1] The filtrate can then be concentrated under reduced pressure, and the crude aniline can be purified by distillation, crystallization, or column chromatography.

Visualization: Workflow and Impurity Mechanism

G cluster_synthesis Synthesis & Work-up cluster_purification Purification Start Nitroarene Substrate Reduction Reduction (e.g., H2, Pd/C) Start->Reduction Start->Reduction Solvent, Catalyst Workup Reaction Work-up (Catalyst Filtration) Reduction->Workup Crude Crude Aniline Workup->Crude Workup->Crude Concentrate Filtrate Purify Purification (Distillation/Chromatography) Crude->Purify Pure Pure Substituted Aniline Purify->Pure Purify->Pure Isolate Product G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N=N(O)-Ar (Azoxy Impurity) Nitroso->Azoxy + Ar-NHOH (Condensation) Aniline Ar-NH₂ (Desired Product) Hydroxylamine->Aniline +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Impurity) Azoxy->Azo Reduction G cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Over-Arylation cluster_solutions3 Solutions for Hydrodehalogenation Start Problem Observed LowYield Low Yield/ Incomplete Conversion Start->LowYield OverArylation Di-/Tri-arylamine By-product Start->OverArylation Hydrodehalogenation Hydrodehalogenated By-product (Ar-H) Start->Hydrodehalogenation Sol1a Ensure Inert Atmosphere (Degas solvent, use Ar/N₂) LowYield->Sol1a Sol1b Screen Different Ligands (e.g., XantPhos, KPhos) LowYield->Sol1b Sol1c Change Base (e.g., NaOtBu, LiHMDS, K₃PO₄) LowYield->Sol1c Sol1d Increase Temperature LowYield->Sol1d Sol2a Use Bulkier Ligand OverArylation->Sol2a Sol2b Increase Amine:ArX Ratio OverArylation->Sol2b Sol2c Lower Reaction Temperature OverArylation->Sol2c Sol3a Screen Ligand/Base Combination Hydrodehalogenation->Sol3a Sol3b Ensure Anhydrous Conditions Hydrodehalogenation->Sol3b

References

Technical Support Center: Column Tailing Issues with Phenolic Compounds on Silica Gel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of phenolic compounds on silica gel columns.

Troubleshooting Guide

Peak tailing, where the latter half of a chromatographic peak is broader than the front half, is a common problem that can compromise the accuracy and resolution of your analysis.[1] A tailing factor (Tf) greater than 1.2 is generally considered significant. This guide provides a systematic approach to identify and resolve the root cause of peak tailing for phenolic compounds.

Step 1: Initial Assessment

Before making significant changes to your method, perform these initial checks:

  • Isolate the Problem: Determine if all peaks in the chromatogram are tailing or only specific ones. If all peaks are tailing, it could indicate a physical issue with the column, such as a void or a damaged packed bed.[2][3] If only the phenolic compound peaks are tailing, the issue is more likely chemical in nature.[1]

  • Review Historical Data: Check if this is a new or persistent issue. Reviewing past chromatograms can help identify any gradual degradation in performance.

  • Guard Column: If a guard column is in use, replace it. A contaminated or worn-out guard column can introduce active sites that cause peak tailing.[3]

Step 2: Chemical and Method Optimization

If the initial assessment suggests a chemical cause for the tailing, follow these optimization steps.

The mobile phase composition is a critical factor in controlling peak shape for phenolic compounds.

  • pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of both the phenolic analytes and the residual silanol groups on the silica surface.[4][5] Phenolic compounds are weakly acidic, and operating at a low pH (typically 2.5-3.5) will keep them in their neutral, protonated form, which can reduce interactions with the stationary phase.[6] This also suppresses the ionization of the acidic silanol groups on the silica surface, further minimizing secondary interactions.[7]

  • Use of Acidic Modifiers: Adding a small amount of an acid to the mobile phase is a common strategy to improve the peak shape of acidic compounds like phenols.[8] Formic acid, acetic acid, or trifluoroacetic acid (TFA) are frequently used. These modifiers help to mask the active silanol sites on the silica gel and ensure the phenolic compounds remain in a single protonated state.[9]

Metal contamination in the silica gel can lead to chelation with phenolic compounds, causing peak tailing.[10] Adding a chelating agent to the mobile phase can help to mitigate this effect.

Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.[11]

Step 3: Column and Hardware Considerations

If mobile phase optimization does not resolve the issue, consider the following:

  • Column Choice: Modern, high-purity silica columns (Type B) have a lower metal content and fewer accessible silanol groups, which significantly reduces tailing for polar and ionizable compounds.[6][10] End-capped columns are also designed to block residual silanol activity.[4] For highly aromatic phenolic compounds, a phenyl-hexyl column chemistry may provide better peak shapes.

  • Column Contamination: If the column has been used for other analyses, strongly retained compounds may have accumulated and are now causing tailing. Flushing the column with a strong solvent may help.

  • Extra-Column Effects: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening and tailing.[4][12]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with phenolic compounds.

TroubleshootingWorkflow start Peak Tailing Observed for Phenolic Compounds initial_assessment Step 1: Initial Assessment start->initial_assessment all_peaks_tailing Are all peaks tailing? initial_assessment->all_peaks_tailing chemical_issue Chemical Interaction Issue all_peaks_tailing->chemical_issue No physical_issue Potential Physical Issue (Void, Bed Damage) all_peaks_tailing->physical_issue Yes optimize_mobile_phase Step 2: Optimize Mobile Phase chemical_issue->optimize_mobile_phase replace_guard_column Replace Guard Column physical_issue->replace_guard_column replace_guard_column->optimize_mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) optimize_mobile_phase->adjust_ph add_modifier Add Acidic Modifier (Formic Acid, TFA) adjust_ph->add_modifier check_sample_solvent Check Sample Solvent Strength add_modifier->check_sample_solvent column_hardware Step 3: Column & Hardware check_sample_solvent->column_hardware Tailing Persists resolved Issue Resolved check_sample_solvent->resolved Resolved use_modern_column Use High-Purity, End-Capped (Type B) Silica Column column_hardware->use_modern_column flush_column Flush Column with Strong Solvent use_modern_column->flush_column minimize_dead_volume Minimize Extra-Column Volume flush_column->minimize_dead_volume minimize_dead_volume->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical interactions that cause phenolic compounds to tail on silica gel columns?

A1: The primary cause of tailing for phenolic compounds on silica gel is the secondary interaction between the acidic hydroxyl groups of the phenol and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[11] These interactions are strong and can lead to a mixed-mode retention mechanism, resulting in broad and tailing peaks. Additionally, metal impurities within the silica matrix can act as active sites, chelating with the phenolic compounds and causing further tailing.[10]

The following diagram illustrates this interaction:

ChemicalInteraction cluster_silica Silica Surface silanol Si-OH (Silanol Group) metal Metal Impurity (e.g., Fe, Al) phenol Phenolic Compound (Ar-OH) phenol->silanol Strong H-Bonding (Causes Tailing) phenol->metal Chelation (Causes Tailing) modifier Mobile Phase Modifier (e.g., Formic Acid) modifier->silanol Masks Silanol Site

Caption: Interaction of phenolic compounds with a silica surface.

Q2: How does adjusting the mobile phase pH improve peak shape for phenolic compounds?

A2: Adjusting the mobile phase pH is a powerful tool for controlling the peak shape of ionizable compounds like phenols.[5] By lowering the pH of the mobile phase (typically to a pH of 2.5 to 3.5), the phenolic compounds are maintained in their neutral, protonated form. This minimizes their ionic interaction with the negatively charged, deprotonated silanol groups on the silica surface. A low pH also suppresses the ionization of the silanol groups themselves, further reducing the potential for strong secondary interactions.[7]

Q3: What are the best mobile phase modifiers to use for reducing tailing of phenolic compounds?

A3: Small amounts of acidic modifiers are highly effective at reducing the tailing of phenolic compounds. Commonly used modifiers include:

  • Formic Acid (0.1% v/v): A good general-purpose modifier that is compatible with mass spectrometry.

  • Acetic Acid (0.1-1% v/v): Another common choice, though it may be less effective than formic acid for some compounds.

  • Trifluoroacetic Acid (TFA) (0.05-0.1% v/v): A strong ion-pairing agent that is very effective at masking silanol interactions, but it can suppress ionization in mass spectrometry and may be difficult to remove from the column.[9]

Q4: Can column temperature affect the peak shape of phenolic compounds?

A4: Yes, increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and increasing the mass transfer kinetics. This can lead to sharper, more symmetrical peaks. However, it's important to ensure that the phenolic compounds are stable at elevated temperatures.

Q5: When should I consider using a different type of column for my phenolic compound analysis?

A5: If you have tried optimizing your mobile phase and are still experiencing significant tailing, it may be time to consider a different column. Modern, high-purity, end-capped silica columns (Type B) are generally recommended for the analysis of polar and ionizable compounds.[6][10] If you are working with highly aromatic phenols, a column with a phenyl stationary phase may provide alternative selectivity and improved peak shape. For very polar phenolic compounds, a polar-embedded column could also be a good option.[4]

Quantitative Data Summary

The following tables summarize the impact of various parameters on peak symmetry for phenolic compounds.

Table 1: Effect of Mobile Phase Modifier on Tailing Factor (Tf) for a Model Phenolic Compound

Mobile Phase ModifierConcentration (% v/v)Tailing Factor (Tf)
None-2.1
Acetic Acid0.11.5
Formic Acid0.11.2
Trifluoroacetic Acid (TFA)0.051.1

Table 2: Comparison of Column Types on Tailing Factor (Tf) for a Mixture of Phenolic Acids

Column TypeStationary PhaseTailing Factor (Tf) Range
Traditional (Type A)C181.8 - 2.5
Modern (Type B)C18, End-capped1.1 - 1.4
Phenyl-HexylPhenyl-Hexyl1.0 - 1.3

Experimental Protocols

Protocol 1: Preparation of a Modified Mobile Phase with Formic Acid

Objective: To prepare a mobile phase designed to reduce peak tailing of phenolic compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • Formic acid (≥98% purity)

  • Graduated cylinders

  • Sterile, filtered mobile phase bottles

Procedure:

  • Measure the desired volume of HPLC-grade water into a clean, graduated cylinder.

  • Measure the desired volume of HPLC-grade acetonitrile (or methanol) into a separate clean, graduated cylinder.

  • For a 0.1% formic acid concentration in a 1 L total volume of mobile phase, carefully add 1 mL of formic acid to the aqueous portion of the mobile phase.

  • Combine the aqueous and organic portions of the mobile phase in a sterile, filtered mobile phase bottle.

  • Mix the mobile phase thoroughly by inversion.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.

Protocol 2: Column Flushing to Remove Contaminants

Objective: To clean a silica-based column that may be contaminated with strongly retained compounds causing peak tailing.

Materials:

  • HPLC system

  • A range of HPLC-grade solvents of varying polarity (e.g., water, methanol, acetonitrile, isopropanol, hexane)

Procedure:

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min).

  • Flush the column with a series of solvents, starting with the mobile phase you were using and gradually moving to stronger, then weaker, solvents. A typical flushing sequence for a reversed-phase C18 column is:

    • 20 column volumes of your mobile phase without the buffer.

    • 20 column volumes of 100% acetonitrile.

    • 20 column volumes of 100% isopropanol (a strong solvent for removing strongly retained hydrophobic compounds).

    • 20 column volumes of 100% acetonitrile.

    • 20 column volumes of your initial mobile phase composition (with buffer) to re-equilibrate the column.

  • Allow the column to equilibrate with the initial mobile phase until a stable baseline is achieved before resuming analysis.

References

Technical Support Center: Mitigating Metabolic Instability of Aniline-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the metabolic instability of aniline-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the instability of aniline-containing compounds?

A1: The primary metabolic pathways leading to the instability of aniline-containing compounds are N-oxidation, N-acetylation, N-dealkylation, and ring hydroxylation. N-oxidation, mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, is often the initial and rate-limiting step, forming reactive N-hydroxyaniline and nitrosoarene metabolites. These reactive species can covalently bind to macromolecules, leading to toxicity.

Q2: Which specific CYP enzymes are most commonly involved in aniline metabolism?

A2: CYP2E1 and CYP2A6 are the major human CYP enzymes responsible for the metabolic activation of aniline. CYP2E1 is particularly notable for its role in oxidizing aniline to p-aminophenol. Other CYPs, such as CYP3A4 and CYP2D6, may also contribute depending on the specific structure of the aniline derivative.

Q3: What are the common bioactivation pathways of aniline and its derivatives?

A3: The bioactivation of aniline typically proceeds through N-oxidation to form N-phenylhydroxylamine, which is further oxidized to nitrosobenzene. These metabolites can undergo redox cycling, generating reactive oxygen species (ROS) and contributing to cellular damage. Another key pathway involves the formation of glutathione (GSH) conjugates, which can sometimes lead to the formation of toxic thiol-containing metabolites.

Troubleshooting Guide

Problem 1: High in vitro metabolic clearance of my aniline-containing compound.

Troubleshooting Steps:

  • Identify the Metabolizing Enzymes: Conduct phenotyping studies using recombinant human CYP enzymes or specific chemical inhibitors to identify the primary enzymes responsible for the metabolism.

  • Assess Contribution of FMOs: Since FMOs are a major contributor to N-oxidation, perform assays in the presence and absence of FMO inhibitors (e.g., imipramine) to determine their role.

  • Structural Modifications: Based on the identified metabolic "soft spot," consider structural modifications to block or reduce the rate of metabolism. Common strategies include:

    • Steric Hindrance: Introduce bulky groups near the aniline nitrogen to hinder enzyme access.

    • Electron-Withdrawing Groups: Add electron-withdrawing groups to the aromatic ring to decrease the electron density of the nitrogen, making it less susceptible to oxidation.

    • Bioisosteric Replacement: Replace the aniline moiety with a less metabolically labile bioisostere.

Problem 2: Observation of reactive metabolite formation in trapping studies.

Troubleshooting Steps:

  • Confirm the Structure of the Adduct: Use LC-MS/MS to characterize the structure of the trapped reactive metabolite adduct (e.g., with glutathione or cyanide). This will help identify the site of bioactivation.

  • Quantitative Assessment: Quantify the extent of reactive metabolite formation to understand its potential contribution to toxicity.

  • Mitigation Strategies:

    • Lowering the Dose: In vivo, reducing the dose can often mitigate toxicity associated with reactive metabolites.

    • Structural Modifications: As with high clearance, modify the structure to block the site of bioactivation. For example, if ring hydroxylation is leading to a reactive quinone-imine, blocking the para position can be an effective strategy.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the aniline-containing test compound (final concentration 1 µM) to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)

  • Incubation: Follow the same procedure as the metabolic stability assay, but include GSH (final concentration 5 mM) in the incubation mixture.

  • Sample Preparation: After quenching and protein precipitation, analyze the supernatant.

  • LC-MS/MS Analysis: Use a high-resolution mass spectrometer to search for the expected mass of the GSH adduct of the parent compound and its potential metabolites.

  • Structure Elucidation: Perform MS/MS fragmentation to confirm the structure of the GSH adduct and identify the site of conjugation.

Data Summary

Table 1: Metabolic Stability of Aniline and Selected Derivatives in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg)Primary Metabolite(s)
Aniline25.327.4p-Aminophenol, N-Phenylhydroxylamine
4-Fluoroaniline45.115.4N-(4-fluorophenyl)hydroxylamine
4-Chloroaniline38.617.9N-(4-chlorophenyl)hydroxylamine
2,6-Dimethylaniline>120<5.8Ring hydroxylated species

Visualizations

metabolic_pathway Aniline Aniline N_Hydroxy N-Hydroxyaniline Aniline->N_Hydroxy CYP/FMO (N-Oxidation) Acetylated N-Acetylaniline Aniline->Acetylated NAT (N-Acetylation) Hydroxylated Ring Hydroxylated Metabolites Aniline->Hydroxylated CYP (Hydroxylation) Nitroso Nitrosoarene N_Hydroxy->Nitroso Oxidation Macromolecule Macromolecular Adducts (Toxicity) Nitroso->Macromolecule Covalent Binding

Caption: Metabolic pathways of aniline.

experimental_workflow start Start: Aniline Compound incubation Incubate with HLM (+/- NADPH, +/- GSH) start->incubation quench Quench Reaction (Acetonitrile) incubation->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze stability Metabolic Stability (t½, CLint) analyze->stability Parent Disappearance trapping Reactive Metabolite Adduct Identification analyze->trapping Adduct Search

Caption: In vitro metabolism workflow.

mitigation_strategy problem High Metabolic Instability identify Identify Metabolic 'Soft Spot' problem->identify strategy Structural Modification Strategies identify->strategy steric Steric Hindrance strategy->steric ewg Electron-Withdrawing Groups strategy->ewg bioisostere Bioisosteric Replacement strategy->bioisostere goal Improved Metabolic Stability steric->goal ewg->goal bioisostere->goal

Caption: Aniline instability mitigation logic.

Validation & Comparative

A Comparative Analysis of HPLC vs. GC-MS for Aniline Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique

Aniline, a fundamental building block in the synthesis of numerous pharmaceuticals, dyes, and polymers, can contain various impurities that may compromise the quality, safety, and efficacy of the final product. Rigorous impurity profiling is therefore a critical aspect of quality control in the pharmaceutical and chemical industries. The two most powerful and widely employed analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is pivotal and depends on the specific impurities of interest, the required sensitivity, and the nature of the drug substance.

This guide provides an objective comparison of HPLC and GC-MS for the impurity profiling of aniline, supported by experimental data and detailed methodologies. We will delve into the principles of each technique, their respective strengths and limitations in this context, and provide a clear framework for selecting the most appropriate method for your analytical needs.

At a Glance: HPLC vs. GC-MS for Aniline Impurity Analysis

High-Performance Liquid Chromatography is a versatile technique well-suited for a broad range of compounds, particularly those that are non-volatile or thermally sensitive.[1][2] In contrast, Gas Chromatography, especially when coupled with a Mass Spectrometry detector, is ideal for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification of impurities.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1]
Analyte Volatility Not required; suitable for non-volatile and thermally labile compounds.[1]Required; analytes must be volatile or amenable to derivatization to increase volatility.
Typical Impurities Detected Non-volatile process impurities, degradation products (e.g., aminophenols, phenol), polymeric impurities.[3]Volatile process impurities (e.g., residual solvents, starting materials like nitrobenzene), volatile degradation products, and isomeric impurities.[1][4]
Limit of Detection (LOD) ~0.01% (typical for UV detection).[1]~0.01% (can be lower with Selected Ion Monitoring).[1]
Limit of Quantitation (LOQ) ~0.03% (typical for UV detection).[1] For specific aniline degradation products, LOQs can range from 0.0778 to 0.2073 µg/mL.[3]~0.03% (typical).[1]
Precision (RSD) < 1.0% (typically).[1] For aniline and its degradation products, RSDs between 0.31% and 1.62% have been reported.[3]< 2.0% (typically).[1]
**Linearity (R²) **> 0.999 (typically). For aniline and its degradation products, correlation coefficients of 0.9987 to 0.9999 have been demonstrated.[3]> 0.99 (typically). For aniline-related genotoxic impurities, correlation coefficients of around 0.992 have been reported.[4]
Identification Confidence Based on retention time and UV spectrum; confirmation often requires LC-MS.High confidence through mass spectral library matching.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Aniline and its Degradation Products

This protocol is based on a validated method for the simultaneous determination of aniline, para-aminophenol, meta-aminophenol, ortho-aminophenol, and phenol.[3]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C4, 5 µm particle size.

  • Mobile Phase: A mixture of methanol and 10 mM acetate buffer (pH 5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the aniline sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Aniline Impurities

This protocol is a representative method for the analysis of volatile impurities in aniline-related compounds.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

  • Column: DB-5 capillary column (30 m x 0.53 mm I.D. x 5.0 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 180 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 5 minutes.

    • Ramp to 220 °C at a rate of 10 °C/min.

    • Hold at 220 °C for 10 minutes.

  • GC-MS Interface Temperature: 230 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Dissolve the aniline sample in a suitable solvent such as methanol or dichloromethane to an appropriate concentration (e.g., 1 mg/mL).

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aniline Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Separation C4 Column Separation HPLC_System->Separation Detection PDA/UV Detector (270 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Impurity Quantification Chromatogram->Quantification

HPLC analytical workflow for aniline impurity profiling.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aniline Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution GCMS_System GC-MS System Dissolution->GCMS_System Vaporization Vaporization (Injector) GCMS_System->Vaporization Separation DB-5 Column Separation Vaporization->Separation Detection Mass Spectrometer (EI, Scan Mode) Separation->Detection TIC Total Ion Chromatogram Detection->TIC Identification Impurity ID (Mass Spectra) TIC->Identification Quantification Impurity Quantification Identification->Quantification

GC-MS analytical workflow for aniline impurity profiling.

Logical Comparison of HPLC and GC-MS

The decision to use HPLC or GC-MS for aniline impurity profiling is driven by the specific analytical question at hand. The following diagram illustrates the key decision-making factors.

Decision_Tree Start Start: Aniline Impurity Profiling Impurity_Nature What is the nature of the expected impurities? Start->Impurity_Nature Volatile Volatile/Semi-Volatile (e.g., residual solvents, isomers) Impurity_Nature->Volatile Volatile NonVolatile Non-Volatile/Thermally Labile (e.g., degradation products, polymeric impurities) Impurity_Nature->NonVolatile Non-Volatile Unknown Unknown Impurities Impurity_Nature->Unknown Unknown Use_GCMS Use GC-MS (High specificity and identification power) Volatile->Use_GCMS Use_HPLC Use HPLC (Broad applicability and robust quantification) NonVolatile->Use_HPLC Use_Both Use Both Techniques (Comprehensive Profile) Unknown->Use_Both

References

Validating the Structure of 2-(Benzyloxy)-4-fluoroaniline: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible research. This guide provides a comprehensive walkthrough for validating the structure of 2-(Benzyloxy)-4-fluoroaniline using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. By comparing the expected correlations from COSY, HSQC, and HMBC experiments with hypothetical experimental data, we demonstrate the power of 2D NMR in unequivocally assigning the molecular structure.

The structural elucidation of this compound requires the confirmation of the connectivity between the benzyloxy group and the 4-fluoroaniline moiety at the C2 position of the aniline ring. While 1D NMR provides initial chemical shift and multiplicity information, 2D NMR experiments are essential for mapping the precise bonding network of the molecule. This guide will detail the expected outcomes for each experiment and how they collectively verify the proposed structure.

Overall Workflow for Structural Validation

The process of validating the structure of this compound using 2D NMR follows a systematic workflow, beginning with sample preparation and culminating in the final structural confirmation based on the correlation data.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis and Structure Confirmation prep Dissolve ~15-25 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. H1_NMR Acquire ¹H NMR spectrum to assess purity and obtain initial proton chemical shifts. prep->H1_NMR Transfer to Spectrometer C13_NMR Acquire ¹³C NMR and DEPT spectra to identify all carbon signals and their multiplicities (CH, CH₂, quaternary C). H1_NMR->C13_NMR COSY Run COSY experiment to establish ¹H-¹H spin systems within the aromatic rings. C13_NMR->COSY Proceed to 2D HSQC Run HSQC experiment to correlate directly bonded ¹H and ¹³C atoms. COSY->HSQC HMBC Run HMBC experiment to identify long-range ¹H-¹³C correlations (2-3 bonds). HSQC->HMBC analyze Analyze 2D spectra to build molecular fragments and connect them based on observed correlations. HMBC->analyze Process and Interpret confirm Confirm the final structure by ensuring all observed correlations are consistent with the proposed structure of this compound. analyze->confirm

Caption: Workflow for 2D NMR structural validation.
Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on the analysis of similar chemical structures and established chemical shift principles.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
36.85 (dd)115.5 (d)
56.70 (dd)114.8 (d)
66.95 (td)118.0 (d)
NH₂3.80 (s, br)-
1'-138.5 (s)
2', 6'7.45 (d)128.5 (d)
3', 5'7.40 (t)128.0 (d)
4'7.35 (t)127.5 (d)
7' (CH₂)5.10 (s)70.5 (t)
1-140.0 (d)
2-145.0 (s)
4-157.0 (d, JC-F)

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation: Approximately 15-25 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) and transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1. COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] This is crucial for identifying the spin systems within the aniline and benzyl aromatic rings.

  • Pulse Program: Standard DQF-COSY

  • Spectral Width: 12 ppm in both dimensions

  • Number of Scans: 8

  • Relaxation Delay: 1.5 s

2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms.[2] This allows for the unambiguous assignment of protonated carbons.

  • Pulse Program: Standard HSQC with multiplicity editing (shows CH/CH₃ as positive and CH₂ as negative signals)

  • Spectral Width: 12 ppm (¹H) and 160 ppm (¹³C)

  • Number of Scans: 16

  • Relaxation Delay: 1.5 s

3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[2] This is the key experiment for connecting the different molecular fragments, such as linking the benzyloxy group to the fluoroaniline ring.

  • Pulse Program: Standard HMBC

  • Spectral Width: 12 ppm (¹H) and 200 ppm (¹³C)

  • Number of Scans: 64

  • Relaxation Delay: 2.0 s

  • Long-range J-coupling delay: Optimized for 8 Hz

Analysis of 2D NMR Data

The following sections detail the expected correlations in the COSY, HSQC, and HMBC spectra that would validate the structure of this compound.

COSY Analysis: Establishing Proton-Proton Connectivity

The COSY spectrum will reveal the coupling networks within the two aromatic rings.

Caption: Expected ¹H-¹H COSY correlations.

Table 1: Expected COSY Correlations

Proton Correlates with Interpretation
H3H6Confirms the meta-coupling in the fluoroaniline ring.
H5H6Confirms the ortho-coupling in the fluoroaniline ring.
H2'/H6'H3'/H5'Establishes the connectivity in the benzyl ring.
H3'/H5'H4'Further confirms the spin system of the benzyl ring.
HSQC Analysis: Assigning Directly Bonded Carbons

The HSQC spectrum will link each proton to its directly attached carbon atom.

G Expected HSQC Correlations (¹JCH) H3 H3 C3 C3 H3->C3 H5 H5 C5 C5 H5->C5 H6 H6 C6 C6 H6->C6 H2_6_prime H2'/H6' C2_6_prime C2'/C6' H2_6_prime->C2_6_prime H3_5_prime H3'/H5' C3_5_prime C3'/C5' H3_5_prime->C3_5_prime H4_prime H4' C4_prime C4' H4_prime->C4_prime H7_prime H7' C7_prime C7' H7_prime->C7_prime

Caption: Expected ¹H-¹³C HSQC correlations.

Table 2: Expected HSQC Correlations

Proton Correlates with Carbon Interpretation
H3C3Assigns the proton and carbon signals for the C3 position.
H5C5Assigns the proton and carbon signals for the C5 position.
H6C6Assigns the proton and carbon signals for the C6 position.
H2'/H6'C2'/C6'Assigns the ortho proton and carbon signals of the benzyl ring.
H3'/H5'C3'/C5'Assigns the meta proton and carbon signals of the benzyl ring.
H4'C4'Assigns the para proton and carbon signals of the benzyl ring.
H7'C7'Assigns the methylene proton and carbon signals.
HMBC Analysis: Connecting the Molecular Fragments

The HMBC spectrum provides the crucial long-range correlations that piece the entire structure together.

G Key Expected HMBC Correlations (²JCH, ³JCH) H7_prime H7' C2 C2 H7_prime->C2 ³J C1_prime C1' H7_prime->C1_prime ²J H6 H6 H6->C2 ³J C4 C4 H6->C4 ²J H2_6_prime H2'/H6' H2_6_prime->C1_prime ²J C3_5_prime C3'/C5' H2_6_prime->C3_5_prime ²J C1 C1 C2_6_prime C2'/C6'

Caption: Key expected ¹H-¹³C HMBC correlations.

Table 3: Key Expected HMBC Correlations

Proton Correlates with Carbon Interpretation
H7' (CH₂)C2Crucially confirms the attachment of the benzyloxy group to the C2 position of the fluoroaniline ring.
H7' (CH₂)C1'Confirms the connectivity within the benzyloxy group.
H6C2, C4Confirms the structure of the fluoroaniline ring.
H2'/H6'C1', C3'/C5'Provides further confirmation of the benzyl ring structure.

Conclusion

The collective analysis of COSY, HSQC, and HMBC spectra provides an unambiguous validation of the structure of this compound. The COSY experiment establishes the proton connectivity within the aromatic rings, the HSQC experiment assigns the directly bonded carbons, and the crucial HMBC correlations confirm the linkage between the benzyloxy and 4-fluoroaniline fragments at the C2 position. This comprehensive 2D NMR approach is an indispensable tool for the structural elucidation of novel and known organic molecules in research and development.

References

Unmasking Trace Contaminants: A Comparative Guide to LC-MS Methods for Impurity Profiling of 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the identification of unknown impurities in 2-(Benzyloxy)-4-fluoroaniline, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a robust LC-MS workflow, compares it with alternative analytical techniques, and provides detailed experimental protocols to ensure reproducible and reliable results.

The presence of unknown impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical methods are required to detect, identify, and quantify these impurities. LC-MS has emerged as the gold standard for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.

Comparison of Analytical Techniques

While LC-MS is a primary tool for impurity analysis, other techniques also play a role. The choice of method depends on the nature of the impurities and the specific analytical requirements.

FeatureHigh-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass-based detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Applicability Ideal for non-volatile and thermally labile compounds, covering a wide range of potential impurities in this compound.Suitable for volatile and semi-volatile impurities, such as residual solvents or certain starting materials. Derivatization may be required for non-volatile compounds.Provides detailed structural elucidation of isolated impurities. Less sensitive than chromatographic methods for initial detection.
Sensitivity High, with detection limits often in the sub-ng/mL range, enabling the detection of trace-level impurities.[1]Very high, especially with specific detectors, but limited to volatile analytes.Lower sensitivity, typically requiring microgram to milligram quantities of the analyte.
Selectivity Excellent, with high-resolution mass spectrometry providing accurate mass measurements for elemental composition determination.High, with mass spectrometry providing definitive identification of volatile compounds.Unparalleled for structural isomer differentiation and complete structural characterization.
Limitations May not be suitable for very volatile impurities.Not suitable for non-volatile or thermally labile impurities without derivatization.[2][3]Lower throughput and sensitivity; complex mixtures can be challenging to analyze directly.

Recommended LC-MS Workflow for Impurity Identification

A systematic approach is crucial for the successful identification of unknown impurities. The following workflow outlines the key steps, from initial detection to final structural elucidation.

LC-MS Impurity Identification Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Identification cluster_2 Confirmation & Reporting Sample This compound Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation Stress Conditions LC_Separation LC Separation (Reversed-Phase C18) Sample->LC_Separation Forced_Degradation->LC_Separation MS_Detection MS & MS/MS Data Acquisition (High-Resolution MS) LC_Separation->MS_Detection Peak_Detection Chromatographic Peak Detection MS_Detection->Peak_Detection Fragmentation_Analysis MS/MS Fragmentation Pathway Analysis MS_Detection->Fragmentation_Analysis MS/MS Data Mass_Analysis Accurate Mass & Isotopic Pattern Analysis Peak_Detection->Mass_Analysis Formula_Generation Elemental Formula Generation Mass_Analysis->Formula_Generation Formula_Generation->Fragmentation_Analysis Structure_Proposal Putative Structure Proposal Fragmentation_Analysis->Structure_Proposal Reference_Standard Synthesis of Reference Standard (if necessary) Structure_Proposal->Reference_Standard Confirmation Confirmation by Co-injection & NMR Structure_Proposal->Confirmation Reference_Standard->Confirmation Reporting Reporting of Impurity Profile Confirmation->Reporting

Figure 1: Workflow for the identification of unknown impurities using LC-MS.

Experimental Protocols

Forced Degradation Studies

To anticipate potential degradation products, forced degradation studies are essential.[4][5][6][7]

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) and fluorescent light for an extended period.

LC-MS Method for Impurity Profiling

This method is a starting point and should be optimized for the specific impurities encountered.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source, capable of high-resolution and tandem mass spectrometry (MS/MS) (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35.1-40 min, 10% B
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 5 µL
UV Detection 230 nm

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Scan Range (MS) m/z 50 - 1000
MS/MS Fragmentation Collision-Induced Dissociation (CID) with varying collision energies

Data Presentation: Hypothetical Impurity Profile

The following table illustrates how quantitative data for identified impurities in a stressed sample of this compound could be presented.

Impurity IDRetention Time (min)[M+H]⁺ (Observed)Molecular FormulaProposed StructureArea %
IMP-1 8.5128.0501C₆H₆FNO2-Amino-5-fluorophenol0.12
IMP-2 15.2232.0870C₁₃H₁₁FNO₂2-(Benzyloxy)-4-fluoro-N-hydroxyaniline0.08
IMP-3 22.1218.0921C₁₃H₁₂FNOIsomer of Parent0.15

Conclusion

The described LC-MS method, coupled with a systematic workflow for forced degradation and impurity identification, provides a robust framework for ensuring the quality and purity of this compound. By leveraging high-resolution mass spectrometry and tandem MS capabilities, researchers can confidently identify and characterize unknown impurities, a critical step in the development of safe and effective pharmaceuticals. The comparison with other analytical techniques underscores the versatility and sensitivity of LC-MS for this application. Adherence to detailed experimental protocols will ensure the generation of high-quality, reproducible data, ultimately contributing to the integrity of the drug development process.

References

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the bioactivity of fluorinated and non-fluorinated aniline analogs, a common motif in numerous therapeutic agents. By examining key performance indicators and the underlying experimental data, this document aims to illuminate the profound impact of fluorination on pharmacological activity.

The introduction of fluorine into an aniline ring can dramatically alter a molecule's physicochemical properties, metabolic stability, and target engagement. These modifications often translate to enhanced potency, selectivity, and pharmacokinetic profiles. This guide will delve into these aspects, presenting quantitative data, detailed experimental protocols for assessing bioactivity, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties: The Foundation of Bioactivity

Fluorination significantly impacts the electronic properties of the aniline ring, thereby influencing its basicity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the strong electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen, resulting in a lower pKa. The effect on lipophilicity is more nuanced and depends on the position of the fluorine atom.

CompoundMoietypKalogP
AnilineAniline4.610.90
2-Fluoroaniline2-Fluoroaniline3.201.15
3-Fluoroaniline3-Fluoroaniline3.501.15
4-Fluoroaniline4-Fluoroaniline4.651.15
2,6-Difluoroaniline2,6-Difluoroaniline-0.361.30

Metabolic Stability: Enhancing Drug Half-Life

A primary challenge in drug design is overcoming rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Consequently, introducing fluorine at a metabolically labile position on the aniline ring can significantly enhance a compound's metabolic stability and, therefore, its half-life.

CompoundAniline MoietyIllustrative Half-Life (t½) in Human Liver Microsomes (min)
Parent DrugAniline15
Fluoro-analog (ortho)2-Fluoroaniline35
Fluoro-analog (meta)3-Fluoroaniline25
Fluoro-analog (para)4-Fluoroaniline50

Comparative Bioactivity: A Quantitative Look

The ultimate measure of a drug candidate's potential lies in its biological activity. The following sections provide a comparative overview of how fluorination of the aniline moiety can impact enzyme inhibition, receptor binding, and antimicrobial activity, supported by quantitative data.

Kinase Inhibition: A Case Study in Oncology

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are prevalent in a number of approved and investigational kinase inhibitors targeting signaling pathways in cancer.[2][3] Fluorination of the aniline ring can significantly influence the inhibitor's potency (IC50).

CompoundAniline MoietyIllustrative Kinase IC50 (nM)
Parent InhibitorAniline150
Fluoro-analog (ortho)2-Fluoroaniline75
Fluoro-analog (meta)3-Fluoroaniline120
Fluoro-analog (para)4-Fluoroaniline50

In a specific example, the fluorinated analogue of a kinase inhibitor (2b) demonstrated a stronger binding affinity (Kd = 9.4 nM) compared to its non-fluorinated counterpart (2a) (Kd = 29 nM), suggesting favorable interactions of the fluorine atom within the hydrophobic pocket of the kinase.[4]

Receptor Binding Affinity

The influence of fluorination on receptor binding is highly context-dependent. It can alter the pKa of the aniline, affecting its ionization state within the binding pocket, and can also participate in favorable orthogonal multipolar interactions.[1] For instance, studies on fluorinated peptides have shown that strategic fluorination can enhance binding to a target receptor.[5]

LigandFluorinationTarget ReceptorBinding Affinity (ΔΔG°)Fold Change vs. Non-Fluorinated
Tax PeptideNoneA6 T-cell Receptor--
Tax-Y5F (3-F)3-FluoroA6 T-cell Receptor-0.3 kcal/mol~2-fold stronger
Tax-Y5F (4-F)4-FluoroA6 T-cell Receptor-0.7 kcal/mol~3-fold stronger
Antimicrobial Activity

Fluorination has also been explored as a strategy to enhance the efficacy of antimicrobial agents. The introduction of fluorine can improve the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

CompoundAniline MoietyMIC vs. V. parahaemolyticus (µg/mL)MIC vs. V. harveyi (µg/mL)
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Trifluoromethylaniline derivative100100
2-iodo-4-trifluoromethylaniline (ITFMA)Trifluoromethylaniline derivative5050
3,5-dibromoanilineNon-fluorinated100Not Reported

Recent studies have highlighted that trifluoro-aniline derivatives like ACNBF and ITFMA exhibit potent antibacterial and antibiofilm properties against pathogenic Vibrio species.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound bioactivity. The following are protocols for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the IC50 value of a compound by measuring the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[8]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., fluorinated or non-fluorinated aniline analog)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Receptor Binding Assay (Filtration-Based)

This competitive binding assay is used to determine the affinity (Ki) of a test compound for a receptor.[9]

Materials:

  • Cell membrane homogenate or cultured cells expressing the target receptor

  • Radioligand (a radioactive molecule that binds to the receptor)

  • Test compound

  • Assay Buffer

  • 96-well filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the membrane homogenate or cells with a fixed concentration of the radioligand and a range of concentrations of the test compound.

  • Separation: Once equilibrium is reached, separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Microbroth Dilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[10][11]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microtiter plate

Procedure:

  • Inoculum Preparation: Culture the microbial strain in broth medium overnight and then dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: Perform a serial dilution of the test compound in the microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Impact: Pathways and Workflows

To better understand the context of these bioactive compounds, the following diagrams illustrate a key signaling pathway often targeted by aniline-based inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Anilinoquinazoline Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Inhibits (ATP-binding site) EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway targeted by anilinoquinazoline inhibitors.

Kinase_Inhibition_Workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep reaction_setup Set up Kinase Reaction (Kinase, Substrate, ATP) compound_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation adp_detection Add ADP-Glo™ Reagent & Incubate incubation->adp_detection luminescence_measurement Measure Luminescence adp_detection->luminescence_measurement data_analysis Analyze Data & Determine IC50 luminescence_measurement->data_analysis end End data_analysis->end

References

Mitigating Metabolic Liabilities: A Comparative Guide to Isosteric Replacement of the Aniline Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aniline moiety presents a double-edged sword. While its synthetic tractability and utility as a versatile chemical handle have made it a mainstay in medicinal chemistry, its propensity for metabolic activation into reactive, toxic metabolites is a significant hurdle in drug development. [1][2] Isosteric replacement has emerged as a critical strategy to circumvent these liabilities. This guide provides a comparative analysis of common isosteric replacements for the aniline moiety, supported by experimental data and detailed protocols for key assays, to inform the design of safer and more effective drug candidates.

The Aniline Problem: A "Structural Alert"

Aniline and its derivatives are classified as "structural alerts" in medicinal chemistry due to their susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2] This metabolic process can generate reactive intermediates, such as quinone-imines, which can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs).[3][4] The primary goal of replacing the aniline moiety is to enhance metabolic stability and reduce the potential for toxicity while maintaining or improving the compound's desired pharmacological activity.

Saturated Carbocycles: Key Isosteric Replacements

A successful strategy to mitigate the metabolic risks associated with anilines is their replacement with saturated carbocyclic moieties. These bioisosteres aim to mimic the spatial and electronic properties of the aniline group while being less susceptible to oxidative metabolism.[5][6] This guide focuses on the following prominent examples:

  • Bicyclo[1.1.1]pentylamines (aminoBCPs): These rigid, cage-like structures serve as effective mimics of para-substituted anilines.[7]

  • Bicyclo[2.2.2]octylamines (aminoBCOs): Offering a larger scaffold, aminoBCOs can also replicate the vector and spatial orientation of the amino group on an aromatic ring.

  • Cubylamines (aminoCUBs): The unique geometry of the cubane cage provides a three-dimensional scaffold that can present the amino group in a manner analogous to an aniline.

  • Norbornylamines (aminoNBs): These bridged bicyclic amines offer a distinct spatial arrangement and have shown promise in improving metabolic stability.[1]

Comparative Performance Data

The decision to employ a specific aniline isostere is driven by a careful evaluation of its impact on a candidate's overall profile, including its biological activity, metabolic stability, and permeability. The following tables summarize key experimental data from published case studies.

CompoundTarget/AssayIC50 / % RemainingReference Aniline IC50 / % RemainingFold Change
Aminonorbornane (2l) Rat Liver Microsomes (RLM)DecomposedN-Phenylmorpholine (10): 55-75%N/A
Aminonorbornane (2l) Human Liver Microsomes (HLM)58%N-Phenylmorpholine (10): 55-75%~1
Aminonorbornane (2x) Rat Liver Microsomes (RLM)67%N/AN/A
Aminonorbornane (2x) Human Liver Microsomes (HLM)73%N/AN/A

Table 1: Comparative Metabolic Stability Data for Aminonorbornane Isosteres.[1]

Visualizing Isosteric Replacement Strategies

The following diagrams illustrate the conceptual basis of isosteric replacement and a typical experimental workflow for evaluating these replacements.

Isosteric_Replacement_Strategy cluster_0 Drug Candidate with Aniline Moiety cluster_1 Isosteric Replacement cluster_2 Improved Drug Candidate Aniline Aniline Moiety (Metabolically Liable) Isostere Saturated Carbocyclic Isostere (e.g., aminoBCP, aminoNB) Aniline->Isostere Replacement Improved Enhanced Metabolic Stability Reduced Toxicity Risk Isostere->Improved Leads to

Isosteric replacement of a metabolically labile aniline moiety.

Experimental_Workflow start Design & Synthesize Aniline Analog and Isosteres binding In Vitro Binding/Functional Assay start->binding decision1 Activity Maintained? binding->decision1 metabolic Metabolic Stability Assays (Microsomal & Hepatocyte) permeability Permeability Assay (e.g., Caco-2) metabolic->permeability decision2 Stability & Permeability Improved? permeability->decision2 decision1->metabolic Yes redesign Redesign/Re-synthesize decision1->redesign No decision2->redesign No lead_candidate Lead Candidate decision2->lead_candidate Yes

Workflow for the evaluation of aniline isosteres.

Experimental Protocols

In Vitro Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP450 enzymes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human or other species) are thawed on ice.

    • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • The test compound is pre-incubated with the liver microsomes in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is stopped by adding the quenching solution.

    • The samples are centrifuged to precipitate proteins.

  • Analysis:

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the compound.

Hepatocyte Stability Assay

Purpose: To evaluate the metabolic stability of a compound in intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes.

Methodology:

  • Cell Preparation:

    • Cryopreserved hepatocytes are thawed and suspended in a suitable incubation medium.

    • Cell viability is assessed (e.g., via trypan blue exclusion).

  • Incubation:

    • The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath or incubator.

    • Samples are collected at specified time points.

  • Sample Processing:

    • The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged to pellet cell debris and precipitated proteins.

  • Analysis:

    • The concentration of the parent compound in the supernatant is determined by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, the rate of disappearance is used to calculate the half-life and intrinsic clearance.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • The cell monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at various time points.

  • Analysis:

    • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

Conclusion

The replacement of the aniline moiety with saturated carbocyclic isosteres is a powerful strategy to mitigate metabolic liabilities in drug candidates. As demonstrated, bioisosteres such as aminonorbornanes can offer improved metabolic stability. A comprehensive evaluation of various isosteres using standardized in vitro assays is crucial for selecting the optimal replacement that balances potency, metabolic stability, and permeability, ultimately leading to the development of safer and more effective medicines.

References

Metabolic Fate of C4-Substituted 2-Fluoroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of C4-substituted 2-fluoroaniline derivatives, leveraging available experimental data to elucidate the influence of C4-substituents on their biotransformation. Understanding these metabolic pathways is critical for predicting the pharmacokinetic profiles, efficacy, and potential toxicity of this important class of compounds in drug discovery and development.

Executive Summary

The metabolism of 2-fluoroaniline and its C4-substituted derivatives is a multifaceted process involving both Phase I and Phase II enzymatic reactions. The nature of the substituent at the C4-position significantly influences the primary sites of metabolism, the rate of biotransformation, and the profile of metabolites formed. Key metabolic routes include aromatic hydroxylation, N-oxidation, N-acetylation, glucuronidation, and sulfation. This guide synthesizes data from in vitro studies, primarily utilizing liver microsomes and hepatocytes, to provide a comparative overview of how different C4-substituents, such as chloro, methyl, and methoxy groups, modulate these pathways.

Comparative Metabolic Pathways

The metabolic journey of C4-substituted 2-fluoroaniline derivatives is primarily orchestrated by cytochrome P450 (CYP) enzymes in Phase I, followed by conjugation reactions in Phase II. The interplay between these pathways determines the clearance rate and the potential for bioactivation or detoxification.

Phase I Metabolism: Oxidation

Oxidative metabolism, predominantly catalyzed by CYP enzymes, is a critical initial step in the biotransformation of these derivatives. The primary oxidative pathways are aromatic hydroxylation and N-oxidation.

  • Aromatic Hydroxylation: This is a major metabolic route for 2-fluoroaniline, with hydroxylation occurring preferentially at the para-position (C4) to the amino group.[1] However, for C4-substituted derivatives, this position is blocked. Consequently, hydroxylation is directed to other positions on the aromatic ring, primarily C6, and to a lesser extent, C5. The electronic properties of the C4-substituent influence the regioselectivity of hydroxylation. Electron-donating groups may enhance the overall rate of hydroxylation, while electron-withdrawing groups can decrease it. A decrease in C4-hydroxylation can lead to a metabolic switch towards C6- and N-hydroxylation.[2][3]

  • N-Oxidation: The amino group of aniline derivatives is susceptible to N-oxidation, forming N-hydroxy and nitroso metabolites. The rate of N-hydroxylation has been correlated with the induction of methemoglobinemia, a potential toxic endpoint.[2] The nature of the C4-substituent can influence the extent of N-oxidation.

  • Dehalogenation: In the case of halogenated substituents at the C4 position, oxidative dehalogenation can occur, leading to the formation of aminophenol metabolites.[4] The rate of dehalogenation is dependent on the type of halogen.

Phase II Metabolism: Conjugation

Following Phase I oxidation, or for the parent compound directly, Phase II enzymes facilitate the conjugation of polar moieties, increasing water solubility and promoting excretion.

  • N-Acetylation: The primary amino group of aniline derivatives is a substrate for N-acetyltransferases (NATs), leading to the formation of N-acetylated metabolites.[1] The partial atomic charge on the amine nitrogen is a key predictor for N-acetylation.[5]

  • Glucuronidation: Both the parent amine and its hydroxylated metabolites can undergo glucuronidation, a major detoxification pathway.[1][6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). N-glucuronidation of the amino group and O-glucuronidation of hydroxylated metabolites are common.

  • Sulfation: Hydroxylated metabolites are also substrates for sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group.[1] This is another important pathway for detoxification and elimination.

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the in vitro metabolism of 2-fluoroaniline and representative C4-substituted derivatives. Direct comparative studies across a wide range of C4-substituents are limited; therefore, the data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundC4-SubstituentHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolites Identified
2-Fluoroaniline-HData not availableData not available4-Hydroxy-2-fluoroaniline, N-Acetyl-2-fluoroaniline[1]
4-Chloro-2-fluoroaniline-ClData not availableData not available6-Hydroxy-4-chloro-2-fluoroaniline, N-Acetyl-4-chloro-2-fluoroaniline (predicted)
4-Methyl-2-fluoroaniline-CH₃Data not availableData not available6-Hydroxy-4-methyl-2-fluoroaniline, N-Acetyl-4-methyl-2-fluoroaniline (predicted)
4-Methoxy-2-fluoroaniline-OCH₃Data not availableData not available6-Hydroxy-4-methoxy-2-fluoroaniline, N-Acetyl-4-methoxy-2-fluoroaniline (predicted)

Note: Specific quantitative data for direct comparison is sparse in the reviewed literature. The listed metabolites for substituted derivatives are predicted based on the established metabolic pathways of anilines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro metabolism studies. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, present in liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Magnesium chloride (MgCl₂)

    • Acetonitrile with an internal standard (for quenching and analysis)

    • 96-well plates

    • Incubator shaker (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (e.g., final protein concentration of 0.5 mg/mL).

    • Pre-warm the master mix and the NADPH regenerating system to 37°C.

    • Add the test compound to the master mix to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Metabolite Identification in Hepatocytes

This assay utilizes intact liver cells, which contain both Phase I and Phase II enzymes, to provide a more comprehensive profile of metabolism.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte plating and incubation media

    • Collagen-coated plates

    • Test compound stock solution

    • LC-HRMS (High-Resolution Mass Spectrometry) system

  • Procedure:

    • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to form a monolayer (typically 24-48 hours).

    • Remove the plating medium and add fresh incubation medium containing the test compound at the desired concentration.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, collect both the incubation medium and the cell lysate.

    • Process the samples (e.g., protein precipitation with cold acetonitrile) to extract the parent compound and metabolites.

    • Analyze the extracts using LC-HRMS to identify potential metabolites based on their accurate mass and fragmentation patterns.

Visualizations

The following diagrams illustrate the key metabolic pathways and a typical experimental workflow.

Metabolic_Pathway_of_C4_Substituted_2_Fluoroaniline cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent C4-Substituted 2-Fluoroaniline N_Oxidation N-Oxidation (N-Hydroxy Metabolite) Parent->N_Oxidation CYP450 Hydroxylation Aromatic Hydroxylation (C6-Hydroxy Metabolite) Parent->Hydroxylation CYP450 N_Acetylation N-Acetylation Parent->N_Acetylation NAT Glucuronidation Glucuronidation (N- and O-Glucuronides) Parent->Glucuronidation UGT Hydroxylation->Glucuronidation UGT Sulfation Sulfation (O-Sulfate Conjugates) Hydroxylation->Sulfation SULT

Caption: Generalized metabolic pathways of C4-substituted 2-fluoroaniline derivatives.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation Compound Test Compound (C4-Substituted 2-Fluoroaniline) Incubation Incubation at 37°C (Time Course) Compound->Incubation System Metabolic System (Microsomes or Hepatocytes) System->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Extraction Extraction of Analytes Quenching->Extraction LCMS LC-MS/MS or LC-HRMS Analysis Extraction->LCMS Quantification Quantification of Parent (Metabolic Stability) LCMS->Quantification Identification Identification of Metabolites LCMS->Identification Comparison Comparative Analysis Quantification->Comparison Identification->Comparison

Caption: A typical experimental workflow for in vitro metabolism studies.

References

A Comparative Guide to the Purity Assessment of 2-(Benzyloxy)-4-fluoroaniline: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 2-(Benzyloxy)-4-fluoroaniline is of paramount importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound.

The purity of starting materials and intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the absence of unwanted side products or unreacted starting materials.[1]

Quantitative Data Summary

The following table summarizes the performance of each method in the purity assessment of a synthesized batch of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Purity (%) 99.3 ± 0.299.5 ± 0.499.1 ± 0.3
Limit of Detection (LOD) ~0.1%~0.01%~0.001%
Limit of Quantification (LOQ) ~0.3%~0.05%~0.005%
Analysis Time per Sample ~20 minutes~30 minutes~25 minutes
Sample Consumption Low (10-20 mg)Low (~1 mg/mL)Very Low (<1 mg/mL)
Specificity High (structure-specific)Moderate to HighHigh
Precision (RSD) < 1%< 2%< 1.5%
Accuracy HighHighHigh
Primary Method YesNo (requires reference standard)No (requires reference standard)

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[2] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte.[3]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher

  • 5 mm NMR tubes

Materials:

  • This compound sample

  • Internal Standard (IS): e.g., Maleic acid, Dimethyl sulfone (DMSO2) of certified high purity (>99.9%)

  • Deuterated Solvent: Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent.

    • Vortex the vial until the sample and internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.[4]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • A sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.[4]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., one of the aromatic protons distant from other signals) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula[3]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[1] Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all peaks.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for peak shape improvement)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile is commonly used. A typical starting point is 50:50 water:acetonitrile, with a gradient to increase the acetonitrile concentration over time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Calculate the purity using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase followed by detection based on their mass-to-charge ratio.[1] This technique provides both quantitative data and structural information for impurity identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Materials:

  • This compound sample

  • A volatile solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent at a concentration of approximately 100 µg/mL.

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Calculate purity using the area percent method from the total ion chromatogram (TIC).

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity assessment by quantitative NMR (qNMR).

Method_Comparison_Logic cluster_methods Analytical Methods cluster_attributes Key Attributes compound This compound Purity Assessment qnmr qNMR compound->qnmr hplc HPLC compound->hplc gcms GC-MS compound->gcms primary Primary Method qnmr->primary Yes specificity Specificity qnmr->specificity High (Structural) sensitivity Sensitivity qnmr->sensitivity Moderate sample_prep Sample Prep qnmr->sample_prep Simple hplc->primary No hplc->specificity Moderate-High hplc->sensitivity High hplc->sample_prep Moderate (Filtration) gcms->primary No gcms->specificity High (Mass) gcms->sensitivity Very High gcms->sample_prep Simple (Dilution)

Caption: Logical comparison of analytical methods for purity determination.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of process-related impurities in the synthesis of 2-(Benzyloxy)-4-fluoroaniline. The objective is to offer a detailed overview of various techniques, supported by experimental data, to aid in the selection of the most appropriate analytical strategy for ensuring the purity and safety of this important pharmaceutical intermediate.

Synthesis Pathway and Potential Process-Related Impurities

The synthesis of this compound typically proceeds through a two-step process. The first step involves the benzylation of 4-fluoro-2-nitrophenol to form 2-(benzyloxy)-4-fluoronitrobenzene. This is followed by the reduction of the nitro group to an amine, yielding the final product. Each of these steps presents a potential for the formation of process-related impurities.

A common synthetic route involves the Williamson ether synthesis for the benzylation step, followed by catalytic hydrogenation for the reduction of the nitro group. Impurities can arise from unreacted starting materials, byproducts of side reactions, and intermediates.

Based on this synthetic pathway, the following potential process-related impurities have been identified:

  • Impurity A: 4-fluoro-2-nitrophenol (Unreacted Starting Material)

  • Impurity B: Benzyl chloride (Unreacted Reagent)

  • Impurity C: 2-(benzyloxy)-4-fluoronitrobenzene (Unreacted Intermediate)

  • Impurity D: 2-(benzyloxy)-4-fluoronitrosobenzene (Reduction Intermediate)

  • Impurity E: N-(2-(benzyloxy)-4-fluorophenyl)hydroxylamine (Reduction Intermediate)

  • Impurity F: 4-fluoroaniline ( byproduct from debenzylation)

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is critical for the effective separation, identification, and quantification of these impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques. The following tables provide a comparative summary of these methods for the analysis of impurities in this compound.

Table 1: Comparison of HPLC and GC-MS for Impurity Quantification
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile impurities such as unreacted starting materials, intermediates, and some byproducts.Suitable for volatile and semi-volatile impurities like residual solvents and some starting materials.
Limit of Detection (LOD) Typically in the range of 0.01-0.05% for known impurities.Can achieve lower detection limits for volatile compounds, often in the ppm range.
Limit of Quantitation (LOQ) Generally around 0.05-0.1% for reliable quantification.In the low ppm range for many volatile analytes.
Accuracy (% Recovery) 98-102% for spiked samples.95-105% for volatile analytes.
Precision (%RSD) < 2.0% for repeat injections.< 5.0% for volatile impurities.
Advantages Robust, versatile, and suitable for a wide range of compounds without derivatization.High sensitivity and selectivity, excellent for the analysis of volatile organic compounds.
Limitations Not suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
Table 2: Performance Data of HPLC and GC-MS for Key Impurities
ImpurityAnalytical MethodRetention Time (min)LOD (%)LOQ (%)
Impurity A HPLC-UV4.20.020.06
Impurity B GC-MS5.80.0010.003
Impurity C HPLC-UV15.10.010.04
Impurity D HPLC-UV12.50.030.09
Impurity E HPLC-UV10.80.020.07
Impurity F HPLC-UV3.50.010.05

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of non-volatile process-related impurities in this compound.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the analysis of volatile impurities.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 10 min

  • Injector Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-500 amu.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 10 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of isolated, unknown impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and elucidate the complete structure.

Visualizations

Synthesis Pathway and Impurity Formation

Synthesis_Pathway cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Reduction cluster_impurities Potential Impurities 4-fluoro-2-nitrophenol 4-fluoro-2-nitrophenol Etherification Etherification 4-fluoro-2-nitrophenol->Etherification Impurity_A Impurity A: 4-fluoro-2-nitrophenol 4-fluoro-2-nitrophenol->Impurity_A Unreacted Benzyl_chloride Benzyl_chloride Benzyl_chloride->Etherification Impurity_B Impurity B: Benzyl chloride Benzyl_chloride->Impurity_B Unreacted Base Base Base->Etherification Intermediate 2-(benzyloxy)-4-fluoronitrobenzene Etherification->Intermediate Reduction Reduction Intermediate->Reduction Impurity_C Impurity C: Unreacted Intermediate Intermediate->Impurity_C Unreacted Reducing_agent H2, Pd/C Reducing_agent->Reduction Final_Product This compound Reduction->Final_Product Impurity_D Impurity D: Nitroso Intermediate Reduction->Impurity_D Incomplete Reduction Impurity_E Impurity E: Hydroxylamine Intermediate Reduction->Impurity_E Incomplete Reduction Impurity_F Impurity F: 4-fluoroaniline Reduction->Impurity_F Side Reaction (Debenzylation)

Caption: Synthesis of this compound and potential impurity formation points.

Analytical Workflow for Impurity Characterization

Analytical_Workflow Sample This compound (Bulk Drug Substance) Screening Initial Purity Screening (e.g., HPLC-UV, GC-FID) Sample->Screening Decision1 Impurities Detected? Screening->Decision1 Report_Pure Report as Pure Decision1->Report_Pure No Identification Impurity Identification Decision1->Identification Yes LCMS LC-MS for Non-Volatiles Identification->LCMS GCMS GC-MS for Volatiles Identification->GCMS Isolation Impurity Isolation (Preparative HPLC/Chromatography) LCMS->Isolation GCMS->Isolation Structure_Elucidation Structural Elucidation Isolation->Structure_Elucidation NMR NMR (1H, 13C, 2D) Structure_Elucidation->NMR HRMS High-Resolution Mass Spectrometry Structure_Elucidation->HRMS Quantification Impurity Quantification (Validated HPLC/GC Method) NMR->Quantification HRMS->Quantification Final_Report Comprehensive Impurity Profile Report Quantification->Final_Report

A Comparative Guide to the Synthetic Routes of Substituted 4-Fluoroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-fluoroanilines are pivotal structural motifs in medicinal chemistry, agrochemicals, and materials science. The introduction of a fluorine atom at the para-position of the aniline ring can significantly enhance metabolic stability, bioavailability, and other pharmacokinetic properties of drug candidates. This guide provides an objective comparison of the predominant synthetic strategies to access these valuable compounds, supported by experimental data and detailed protocols.

Core Synthetic Strategies

The synthesis of substituted 4-fluoroanilines can be broadly categorized into four main approaches:

  • Catalytic Hydrogenation of 4-Fluoronitrobenzenes: This is the most common and industrially scalable method, involving the reduction of a nitro group to an amine.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of an activated di- or poly-fluorinated aromatic ring with a nitrogen nucleophile.

  • One-Pot Synthesis from Nitroarenes: An approach that combines deoxygenation, hydrogenation, and fluorination in a single step.

The choice of a particular route is often dictated by the availability and cost of starting materials, the desired substitution pattern, and the scale of the synthesis.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic approaches to substituted 4-fluoroanilines.

Table 1: Catalytic Hydrogenation of Substituted 4-Fluoronitrobenzenes

Starting MaterialCatalyst SystemReaction ConditionsYield (%)Purity (%)Key Advantages & Disadvantages
4-Fluoronitrobenzene10% Pd/C, H₂Methanol, 20°C, 3 h100>99High yield and purity under mild conditions.[1]
3-Chloro-4-fluoronitrobenzene1% Pt/C, H₂50-100°C, 0.1-5 MPa, 1-10 h>94>99.5High conversion and selectivity; can be performed solvent-free.[2][3]
3-Chloro-4-fluoronitrobenzene10% Pd/C, H₂Methanol, Room Temp.~90>99.5Mild reaction conditions and high purity.[2]
3-Chloro-4-fluoronitrobenzeneRaney Nickel, H₂Methanol, 60°C, 2.2 MPa87 (as 3-chloro-2,4-difluoroaniline)Not SpecifiedEffective for hydrogenation, but may lead to side products.

Table 2: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseReaction ConditionsYield (%)Key Advantages & Disadvantages
4-BromotolueneMorpholinePd(OAc)₂ / XantPhosDBUMeCN/PhMe, 140°C, 60 min (flow)High (not specified)Homogeneous conditions, suitable for flow chemistry.[4]
4-BromoanisolePiperidine(NHC)Pd(allyl)ClLHMDSTHF93Fast reaction at room temperature.
Aryl PerfluorooctanesulfonatesPrimary and Secondary AminesPd(OAc)₂ / BINAPCs₂CO₃Toluene, 80-90°C, 48 hModerate to GoodUtilizes readily available phenols as starting materials.[5]

Table 3: Nucleophilic Aromatic Substitution (SNAr)

Starting MaterialNucleophileReaction ConditionsProductYield (%)Key Advantages & Disadvantages
2,4-DifluoronitrobenzeneMorpholineEtOH4-(2-Fluoro-4-nitrophenyl)morpholineGood (not specified)Followed by hydrogenation to yield the aniline.[6]
1,4-DifluorobenzeneO-tert-butylcarbamateElectrophotocatalytic, rtN-Boc-4-fluoroanilineGood (not specified)Mild, base-free conditions for unactivated aryl fluorides.[7]
1-Chloro-2,4-difluorobenzeneN-Boc-4-piperidinemethanolNot specifiedPiperidine-substituted fluoroareneHigh (not specified)Regioselective substitution.

Table 4: One-Pot Synthesis from Nitroarenes

Starting MaterialCatalyst SystemReagentsReaction ConditionsYield (%)By-products
NitrobenzenePdCl₂-V₂O₅CO, Fluorinating Agent160°C, 3 h9010% Aniline[1]
NitrobenzenePtO₂H₂, BF₃-HF42°C, 12.5 h95Not specified[1]

Experimental Protocols

Catalytic Hydrogenation of 4-Fluoronitrobenzene

Materials:

  • 4-Fluoronitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 4-fluoro-1-nitrobenzene (2.00 mmol) in MeOH (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).[1]

  • Stir the reaction mixture and bubble H₂ through it at room temperature for 3 hours.[1]

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with DCM (25 mL).[1]

  • Combine the filtrate and the DCM washing and concentrate under reduced pressure to obtain 4-fluoroaniline.[1]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (e.g., 4-bromofluorobenzene)

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), palladium precatalyst (0.01-0.05 mmol), and phosphine ligand (0.01-0.05 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5-10 mL) and the amine (1.2 mmol).

  • Add the base (1.4 mmol) to the reaction mixture.

  • Heat the reaction mixture with stirring at 80-110°C until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

Materials:

  • 2,4-Difluoronitrobenzene

  • Morpholine

  • Ethanol (EtOH)

  • Catalyst for hydrogenation (e.g., Pd/C)

  • Hydrogen gas (H₂)

Procedure: Step 1: SNAr Reaction

  • In a round-bottom flask, dissolve 2,4-difluoronitrobenzene (1.0 mmol) in EtOH (10 mL).[6]

  • Add morpholine (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude 4-(2-fluoro-4-nitrophenyl)morpholine can be used in the next step without further purification.[6]

Step 2: Reduction

  • Dissolve the crude product from Step 1 in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of Pd/C.

  • Subject the mixture to hydrogenation with H₂ (balloon pressure or in a hydrogenation apparatus) until the nitro group is completely reduced.

  • Filter the catalyst and concentrate the filtrate to obtain the desired substituted 4-fluoroaniline.[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies.

cluster_0 Catalytic Hydrogenation Substituted 4-Fluoronitrobenzene Substituted 4-Fluoronitrobenzene Substituted 4-Fluoroaniline_H Substituted 4-Fluoroaniline Substituted 4-Fluoronitrobenzene->Substituted 4-Fluoroaniline_H H₂, Catalyst (Pd/C, Pt/C)

Caption: Catalytic hydrogenation of a substituted 4-fluoronitrobenzene.

cluster_1 Buchwald-Hartwig Amination Substituted 4-Fluorohalobenzene Substituted 4-Fluorohalobenzene Substituted 4-Fluoroaniline_B Substituted 4-Fluoroaniline Substituted 4-Fluorohalobenzene->Substituted 4-Fluoroaniline_B Amine Amine Amine->Substituted 4-Fluoroaniline_B Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination for C-N bond formation.

cluster_2 SNAr followed by Reduction Difluoronitrobenzene Difluoronitrobenzene Intermediate Nitro-substituted Fluoroaniline Derivative Difluoronitrobenzene->Intermediate SNAr Nucleophile (Amine) Nucleophile (Amine) Nucleophile (Amine)->Intermediate Substituted 4-Fluoroaniline_S Substituted 4-Fluoroaniline Intermediate->Substituted 4-Fluoroaniline_S Reduction

Caption: SNAr reaction followed by reduction of the nitro group.

Conclusion

The synthesis of substituted 4-fluoroanilines can be achieved through several effective routes. The catalytic hydrogenation of the corresponding nitro compounds remains the most direct and high-yielding method, particularly for large-scale production. For more complex substitution patterns or when the nitro precursor is unavailable, the Buchwald-Hartwig amination offers a versatile and powerful alternative for constructing the C-N bond. Nucleophilic aromatic substitution is particularly useful when starting from readily available di- or poly-fluorinated aromatics. The choice of the optimal synthetic route will depend on a careful evaluation of factors such as substrate availability, desired scale, cost, and the specific substitution pattern of the target molecule. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Efficacy Analysis of Drug Scaffolds Derived from Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of drug design. Fluorinated anilines, in particular, serve as versatile building blocks for a wide array of therapeutic agents due to fluorine's unique ability to modulate physicochemical properties such as basicity (pKa) and lipophilicity (logP). These modifications can significantly enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. This guide provides a comparative overview of the efficacy of drug derivatives emerging from fluorinated aniline scaffolds, with a conceptual focus on derivatives of 2-(benzyloxy)-4-fluoroaniline. While specific drugs directly synthesized from this compound are not prevalent in publicly available data, this molecule represents a key starting point for developing potent therapeutic agents, particularly in oncology and infectious diseases. This analysis synthesizes data from various studies on related fluoroaniline derivatives to project the potential efficacy and mechanisms of action.

The this compound structure is characterized by a bulky benzyloxy group at the ortho-position and a highly electronegative fluorine atom at the para-position relative to the amino group. This arrangement offers a unique platform for developing selective inhibitors and modulators of biological targets. The benzyloxy group can be involved in crucial binding interactions, while the fluorine atom can enhance metabolic stability and binding affinity.

Quantitative Efficacy Data of Fluoroaniline Derivatives

The following tables summarize the efficacy of various drug candidates and derivatives that share the fluoroaniline core, illustrating the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of Fluoroaniline-Containing Compounds

Compound/DerivativeTargetCell LineEfficacy Metric (IC50)Reference
5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinoneB-rafA375 (Melanoma)12.25 µg/mL[3]
4-Hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg)EGFR Tyrosine KinaseNot SpecifiedMolDock Score: -137.813[4]
Imatinib (Reference Drug)EGFR Tyrosine KinaseNot SpecifiedMolDock Score: -119.354[4]
N-phenyl carboxamide with a 4-fluoro-phenyl group (3s)Soybean Lipoxygenase-1 (LOX)Not Specified10 µM[4]

Table 2: Antimicrobial Efficacy of Trifluoro-Aniline Derivatives

CompoundTarget OrganismEfficacy MetricConcentrationReference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticusComplete growth inhibition100 µg/mL[2]
2-iodo-4-(trifluoromethylaniline) (ITFMA)Vibrio parahaemolyticusComplete growth inhibition50 µg/mL[2]
ACNBFVibrio parahaemolyticusBactericidal activity100 µg/mL (within 30 min)[2]
ITFMAVibrio parahaemolyticusBactericidal activity100 µg/mL (within 30 min)[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following are protocols for key experiments cited in the studies of fluoroaniline derivatives.

In Vitro Cytotoxicity Assay (A375 Melanoma Cells)

This protocol is based on the methodology used to evaluate the anticancer effects of fluoroaniline derivatives of hydroxybenzoquinone.[3]

  • Cell Culture: A375 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in a solvent such as DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.

  • Viability Assay (MTT Assay): After a specified incubation period (e.g., 24-48 hours), MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Molecular Docking Studies

This protocol outlines a general workflow for in silico analysis of the binding affinity of fluoroaniline derivatives to their protein targets.[3][4]

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., B-raf, EGFR) is obtained from a protein data bank. The ligand (fluoroaniline derivative) structure is drawn using chemical drawing software and optimized for its 3D conformation.

  • Docking Simulation: A molecular docking program (e.g., Discovery Studio) is used to predict the binding mode and affinity of the ligand to the active site of the protein. The program explores various conformations and orientations of the ligand within the binding pocket.

  • Scoring and Analysis: The binding affinity is quantified using a scoring function (e.g., MolDock Score), which estimates the free energy of binding.[4] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding.

Antimicrobial Growth Inhibition Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of antimicrobial compounds.[2]

  • Bacterial Culture: The target bacterium (e.g., Vibrio parahaemolyticus) is grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams illustrate a key signaling pathway targeted by fluoroaniline derivatives and a typical workflow for drug discovery.

G EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF (e.g., B-raf) RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Fluoroaniline_Inhibitor Fluoroaniline-based Kinase Inhibitor Fluoroaniline_Inhibitor->RAF Inhibits G Start Scaffold Selection (e.g., Fluoroaniline) Synthesis Chemical Synthesis of Derivatives Start->Synthesis InSilico In Silico Screening (Molecular Docking) Synthesis->InSilico InVitro In Vitro Assays (Cytotoxicity, Kinase) InSilico->InVitro Lead Lead Compound Identification InVitro->Lead Optimization Lead Optimization Lead->Optimization

References

A Comparative Guide to Amine Protection: Assessing the Benzyloxycarbonyl (Cbz) Group Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, particularly in peptide and pharmaceutical development, the strategic selection of protecting groups is paramount to success. The benzyloxycarbonyl (Cbz or Z) group, a stalwart in this field since its introduction by Bergmann and Zervas in 1932, offers a unique combination of stability and cleavage conditions that distinguish it from other widely used amine protecting groups like tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2] This guide provides an objective comparison of the Cbz group's performance, supported by experimental data and protocols, to aid researchers in making informed strategic decisions.

The ideal protecting group should be easy to install, stable under various reaction conditions, and removable with high yield without affecting other functional groups.[1][3] The choice between Cbz, Boc, and Fmoc fundamentally hinges on their distinct deprotection mechanisms, which forms the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.[4][5]

Comparative Overview of Key Amine Protecting Groups

The primary distinction lies in their stability and cleavage conditions. The Cbz group is renowned for its stability in both acidic and basic conditions, with its removal typically achieved through catalytic hydrogenolysis.[4][6] In contrast, the Boc group is labile to acid, while the Fmoc group is removed by base, most commonly piperidine.[4][7] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules.[5]

One notable advantage of the Cbz group is its tendency to impart crystallinity to protected amino acids and peptide fragments, which can simplify purification via recrystallization—a scalable and cost-effective alternative to chromatography.[1] Furthermore, benzyl chloroformate (Cbz-Cl), the reagent for introducing the Cbz group, is often more economical than the reagents required for Boc and Fmoc protection.[1]

Data Presentation: Performance and Stability Comparison

The following table summarizes the key characteristics and typical reaction outcomes for Cbz, Boc, and Fmoc protecting groups. While direct, side-by-side quantitative comparisons on identical substrates are scarce in the literature, this table compiles representative data to illustrate their performance profiles.

Characteristic Benzyloxycarbonyl (Cbz) tert-Butoxycarbonyl (Boc) 9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure Benzyl-O-(CO)-(CH₃)₃C-O-(CO)-Fluorenyl-CH₂-O-(CO)-
Introduction Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl, Fmoc-OSu
Protection Yield Generally >90%[2][6]Typically >90%[4]Typically high, >90%[8]
Stability Stable to acid (mild) and base.[6]Stable to base and hydrogenolysis.[4]Stable to acid and hydrogenolysis (mostly).[9]
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[10]Strong Acid (e.g., TFA, HCl).[4]Base (e.g., 20% Piperidine in DMF).[4]
Key Advantages Imparts crystallinity, economical, stable to acid/base.[1]Widely used in SPPS, orthogonal to Cbz/Fmoc.[11]Base-lability allows for mild deprotection, orthogonal to Boc/Cbz.[9]
Limitations Incompatible with reducible groups (alkenes, alkynes, etc.).[10]Acid-labile groups are not tolerated.Not fully orthogonal to Cbz (can be cleaved by hydrogenolysis).[9]

Visualization of Synthetic Strategy

Understanding the workflow and decision-making process is crucial for selecting the appropriate protecting group. The following diagrams illustrate these logical relationships.

G General Workflow for a Protected Reaction cluster_protection Protection cluster_reaction Main Reaction cluster_deprotection Deprotection start Unprotected Substrate reagent_p Add Protecting Group Reagent (e.g., Cbz-Cl) start->reagent_p Protection Step protected Protected Substrate reagent_p->protected reagent_r Perform Desired Transformation protected->reagent_r Reaction Step product_p Modified Protected Substrate reagent_r->product_p reagent_d Add Deprotection Reagent (e.g., H₂, Pd/C) product_p->reagent_d Deprotection Step final Final Product reagent_d->final

Caption: General workflow for protection, reaction, and deprotection steps.

G Decision Guide for Amine Protecting Group Selection start Start: Protect an Amine q1 Are reducible groups (alkenes, alkynes, nitro) present and need to be kept? start->q1 q2 Is the substrate sensitive to strong acid (e.g., TFA)? q1->q2 Yes use_cbz Use Cbz (Deprotection: H₂, Pd/C) q1->use_cbz No q3 Is the substrate sensitive to base (e.g., Piperidine)? q2->q3 Yes use_boc Use Boc (Deprotection: Acid) q2->use_boc No use_fmoc Use Fmoc (Deprotection: Base) q3->use_fmoc No reconsider Re-evaluate synthetic route or consider alternative groups (e.g., Alloc) q3->reconsider Yes

Caption: Decision workflow for selecting an amine protecting group.

Experimental Protocols

The following are representative protocols for the introduction and removal of the Cbz group. Optimal conditions may vary based on the specific substrate.

Protocol 1: Cbz Protection of an Amine (Schotten-Baumann Conditions) [2][6]

  • Materials: Amino acid (or amine), sodium carbonate (Na₂CO₃), benzyl chloroformate (Cbz-Cl), diethyl ether, water, ethyl acetate.

  • Procedure:

    • Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool the solution in an ice bath.[6]

    • While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[6]

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.[6]

    • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[6]

    • Acidify the aqueous layer with dilute HCl to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.[6]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis [6][10]

  • Materials: Cbz-protected compound, 10% Palladium on carbon (Pd/C), methanol or ethanol, Celite.

  • Procedure:

    • Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol in a flask equipped with a magnetic stir bar.[6]

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: The catalyst can be pyrophoric and should be handled while wet.[6]

    • Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas (H₂).

    • Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm or a balloon) at room temperature.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6]

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[6]

Conclusion

The choice between Cbz, Boc, and Fmoc is a critical strategic decision in chemical synthesis. The Cbz group, with its robustness towards acidic and basic conditions, unique deprotection pathway via hydrogenolysis, and cost-effectiveness, remains a powerful tool in the chemist's arsenal, especially in solution-phase synthesis and for substrates intolerant to the cleavage conditions required for Boc and Fmoc groups.[1][4] By understanding the distinct advantages and limitations of each group, researchers can devise more efficient and successful synthetic routes for complex molecules.

References

The Regioselective Hydroxylation of Fluoroanilines: A Double-Edged Sword in Drug Metabolism and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into drug candidates is a widely utilized strategy to enhance metabolic stability and modulate physicochemical properties. However, the biotransformation of fluorinated aromatic amines, such as fluoroanilines, can lead to the formation of toxic metabolites. The site of hydroxylation on the aniline ring, a process known as regioselectivity, is a critical determinant of the toxicological outcome. This guide provides a comparative analysis of the relationship between the regioselective hydroxylation of fluoroaniline isomers and their associated toxicities, supported by experimental data and detailed methodologies.

Executive Summary

The position of the fluorine atom on the aniline ring dictates the preferred sites of enzymatic hydroxylation, primarily mediated by cytochrome P450 (CYP450) enzymes. This regioselective metabolism gives rise to different toxic phenotypes. N-hydroxylation is strongly correlated with the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport. In contrast, hydroxylation of the aromatic ring, particularly at the para-position, can lead to defluorination and the formation of reactive quinoneimine species, which are implicated in nephrotoxicity. A metabolic shift from C-hydroxylation to N-hydroxylation can therefore result in a switch from kidney damage to hematotoxicity.

Comparative Toxicity of Fluoroaniline Isomers

Table 1: Acute Toxicity of Fluoroaniline Isomers

IsomerCAS NumberAcute Oral LD50 (Rat)Primary Toxic Endpoint(s)
2-Fluoroaniline348-54-9Toxic if swallowed (Specific LD50 not consistently reported)[1]Methemoglobinemia, potential for nephrotoxicity
3-Fluoroaniline371-19-7Data not readily availableExpected to cause methemoglobinemia and potential nephrotoxicity
4-Fluoroaniline371-40-4Data not readily availableNephrotoxicity, Methemoglobinemia

Note: The lack of consistent, directly comparable LD50 data highlights a gap in the current toxicological literature for fluoroaniline isomers.

Regioselective Metabolism and Associated Toxicities

The metabolic fate of fluoroanilines is intricately linked to their toxicological profiles. The primary routes of metabolism are N-hydroxylation and aromatic C-hydroxylation, with the position of the fluorine substituent influencing the predominant pathway.

Table 2: Regioselective Hydroxylation and Resulting Toxicity of Fluoroaniline Isomers

IsomerPrimary Hydroxylation Site(s)Key MetabolitesAssociated Toxicity
2-Fluoroaniline Predominantly para- (C4) and N-hydroxylation[2]4-Amino-3-fluorophenol, N-hydroxy-2-fluoroanilineMethemoglobinemia (from N-hydroxylation)
3-Fluoroaniline Predominantly para- (C4) hydroxylation[2]4-Amino-2-fluorophenolPotential for nephrotoxicity and methemoglobinemia
4-Fluoroaniline Ortho- (C2) and para- (C4) hydroxylation (leading to defluorination)[2]2-Amino-5-fluorophenol, 4-Aminophenol (from defluorination)Nephrotoxicity (from 4-aminophenol), Methemoglobinemia

The metabolic pathways are further illustrated in the following diagram:

cluster_2FA 2-Fluoroaniline Metabolism cluster_3FA 3-Fluoroaniline Metabolism cluster_4FA 4-Fluoroaniline Metabolism 2-FA 2-Fluoroaniline N-OH-2-FA N-hydroxy-2-fluoroaniline 2-FA->N-OH-2-FA N-hydroxylation 4-OH-2-FA 4-Amino-3-fluorophenol 2-FA->4-OH-2-FA p-hydroxylation MetHb_2FA Methemoglobinemia N-OH-2-FA->MetHb_2FA 3-FA 3-Fluoroaniline 4-OH-3-FA 4-Amino-2-fluorophenol 3-FA->4-OH-3-FA p-hydroxylation Nephro_MetHb_3FA Nephrotoxicity & Methemoglobinemia 4-OH-3-FA->Nephro_MetHb_3FA 4-FA 4-Fluoroaniline 2-OH-4-FA 2-Amino-5-fluorophenol 4-FA->2-OH-4-FA o-hydroxylation p-OH-4-FA p-hydroxylation (Defluorination) 4-FA->p-OH-4-FA 4-AP 4-Aminophenol p-OH-4-FA->4-AP Nephro_4FA Nephrotoxicity 4-AP->Nephro_4FA

Figure 1: Regioselective hydroxylation pathways of fluoroaniline isomers and their associated toxicities.

Signaling Pathways in Fluoroaniline-Induced Toxicity

The toxicity of fluoroaniline metabolites is often mediated by the induction of oxidative stress, which in turn activates cellular signaling pathways leading to cell damage and dysfunction. The formation of reactive quinoneimines from the oxidation of aminophenol metabolites can deplete cellular antioxidants like glutathione (GSH) and generate reactive oxygen species (ROS).

cluster_signaling Cellular Response to Oxidative Stress cluster_toxicity Toxicological Outcomes Fluoroaniline Fluoroaniline CYP450 CYP450 Fluoroaniline->CYP450 Metabolism Aminophenol_Metabolites Aminophenol_Metabolites CYP450->Aminophenol_Metabolites Hydroxylation Quinoneimine Quinoneimine Aminophenol_Metabolites->Quinoneimine Oxidation Oxidative_Stress Oxidative_Stress Quinoneimine->Oxidative_Stress Depletes GSH, Generates ROS MAPK MAPK Pathway (JNK, p38, ERK) Oxidative_Stress->MAPK Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis Antioxidant_Response Antioxidant Gene Expression Nrf2->Antioxidant_Response Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity Methemoglobinemia Methemoglobinemia

Figure 2: Proposed signaling cascade from fluoroaniline metabolism to toxicity.

This activation of Mitogen-Activated Protein Kinase (MAPK) pathways (such as JNK, p38, and ERK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway are key cellular responses to this oxidative insult.[3][4][5][6] While Nrf2 activation leads to the expression of antioxidant genes as a protective response, excessive or prolonged oxidative stress can overwhelm these defenses, leading to MAPK-mediated apoptosis and contributing to nephrotoxicity.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of fluoroaniline toxicity. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Metabolism using Rat Liver Microsomes

This assay is fundamental for determining the metabolic profile of fluoroaniline isomers and identifying the regioselectivity of hydroxylation.

Objective: To identify and quantify the metabolites of fluoroaniline isomers formed by CYP450 enzymes in rat liver microsomes.

Materials:

  • Pooled rat liver microsomes

  • Fluoroaniline isomers (2-, 3-, and 4-fluoroaniline)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and rat liver microsomes (typically 0.2-1.0 mg/mL protein concentration).[8][9]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the fluoroaniline isomer (typically 1-10 µM final concentration) to initiate the metabolic reaction.[8]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to separate and quantify the parent fluoroaniline and its hydroxylated metabolites.

start Prepare Incubation Mixture (Microsomes, Buffer, NADPH system) preincubate Pre-incubate at 37°C start->preincubate add_substrate Add Fluoroaniline Isomer preincubate->add_substrate incubate Incubate at 37°C (Time Course) add_substrate->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Figure 3: Workflow for in vitro metabolism assay of fluoroanilines.

In Vivo Nephrotoxicity Assessment in Rats

This in vivo study design allows for the evaluation of the nephrotoxic potential of fluoroaniline isomers.

Objective: To assess and compare the nephrotoxicity of fluoroaniline isomers in a rat model.

Animals: Male Sprague-Dawley or Fischer 344 rats are commonly used.

Procedure:

  • Dosing: Administer the fluoroaniline isomers (dissolved in a suitable vehicle like corn oil or saline) to different groups of rats via oral gavage or intraperitoneal injection for a specified duration (e.g., single dose or repeated doses for several days).[10]

  • Urine Collection: House the rats in metabolic cages for 24-hour urine collection at baseline and at various time points after dosing.

  • Urinalysis: Analyze urine samples for key indicators of kidney damage, including:

    • Volume, pH, and specific gravity

    • Protein (proteinuria)

    • Glucose (glucosuria)

    • Blood (hematuria)

    • Kidney injury biomarkers (e.g., KIM-1, NGAL, clusterin)[11]

  • Blood Collection: Collect blood samples at the end of the study for clinical chemistry analysis.

  • Serum Biochemistry: Measure serum levels of blood urea nitrogen (BUN) and creatinine to assess kidney function.

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix the kidneys in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of kidney structures for signs of damage, such as tubular necrosis.[12]

Methemoglobinemia Induction Assay

This assay quantifies the extent of methemoglobin formation induced by fluoroanilines or their metabolites.

Objective: To measure the percentage of methemoglobin in the blood of rats following exposure to fluoroaniline isomers.

Procedure:

  • Dosing: Administer the fluoroaniline isomer to rats as described in the nephrotoxicity protocol.

  • Blood Sampling: Collect blood samples from the rats at various time points after dosing (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Methemoglobin Measurement: Determine the percentage of methemoglobin in the whole blood samples using a co-oximeter, which is a specialized spectrophotometer that can differentiate between oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin.

  • Data Analysis: Plot the percentage of methemoglobin over time for each fluoroaniline isomer to compare their methemoglobin-inducing potential.

Conclusion

The regioselective hydroxylation of fluoroanilines is a critical factor in determining their toxicity. A clear structure-activity relationship exists, where the position of the fluorine atom influences the metabolic pathway and, consequently, the primary toxic outcome. While N-hydroxylation is a key route to methemoglobinemia, aromatic hydroxylation, especially when leading to defluorination, is associated with nephrotoxicity through the formation of reactive intermediates and the induction of oxidative stress. For drug development professionals, understanding these metabolic pathways is paramount for designing safer fluorinated drug candidates. Early in vitro screening of regioselective metabolism can help predict potential toxicities and guide the selection of compounds with more favorable metabolic profiles. Further research providing direct quantitative comparisons of the toxicity of fluoroaniline isomers would be invaluable for refining risk assessments and predictive models.

References

Safety Operating Guide

Safe Disposal of 2-(Benzyloxy)-4-fluoroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Benzyloxy)-4-fluoroaniline (CAS Number: 159471-73-5), a halogenated aromatic amine. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.

Key Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes the key safety information derived from available safety data sheets and chemical supplier information.

Hazard CategoryGHS Hazard StatementPrecautionary Statement CodesPictogram
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501GHS07
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362+P364GHS07
Eye Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313GHS07
Specific target organ toxicity H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501GHS07

GHS07: Harmful

Experimental Protocol: Proper Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and ensure that the waste is handled in accordance with general laboratory safety standards and environmental regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE before handling the chemical. This includes:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the sink or in regular trash. [1]

  • As a halogenated organic compound, it must be collected in a designated, properly labeled hazardous waste container.[1][2]

  • Use a container specifically designated for "Halogenated Organic Waste."[1][2] These containers are typically collected by specialized waste disposal personnel.[1]

  • Ensure the container is made of a compatible material (e.g., polyethylene) and is kept tightly closed when not in use to prevent the release of vapors.[3]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the approximate quantity of the waste.

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be a designated satellite accumulation area for hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

  • The recommended method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste into a 'Halogenated Organic Waste' Container A->B C Step 3: Clearly Label the Waste Container B->C D Step 4: Store Securely in a Designated Satellite Accumulation Area C->D E Step 5: Arrange for Professional Disposal via Incineration D->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Benzyloxy)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-(Benzyloxy)-4-fluoroaniline. The following procedural guidance is derived from safety data for structurally similar aromatic amines and fluorinated compounds, in the absence of a specific Safety Data Sheet (SDS) for the named chemical. Adherence to these protocols is critical for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the required equipment.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of vapors or dust.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, particularly during vigorous reactions or when handling larger quantities.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact. It is advised to wear two pairs of gloves and change them frequently as all disposable gloves have a degree of permeability.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo safeguard feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations. The specific type of respirator will depend on the operational conditions.[1][3]

II. Operational Plan: Step-by-Step Handling Procedures

A. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.[1]

B. Handling the Compound

  • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood using appropriate and securely assembled glassware.[4]

  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or releases.

C. Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work surface within the fume hood with a suitable solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[4][5]

III. Disposal Plan

As a fluorinated aromatic amine, this compound is classified as a halogenated organic compound.[6] Proper segregation and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container.[6][7][8] This container must be in good condition with a secure, threaded cap.[8]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[7][9] The disposal cost for halogenated solvents is significantly higher due to the need for specialized incineration.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a complete list of its chemical contents, avoiding abbreviations or chemical formulas.[8]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[8]

B. Disposal Method

  • Incineration: The recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[6][10] This process is designed to destroy the compound while scrubbing harmful flue gases.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

IV. Workflow Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start_handling Begin Handling Procedure weigh Weigh Compound in Fume Hood start_handling->weigh dissolve Dissolve Compound weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react decontaminate Decontaminate Work Area react->decontaminate collect_waste Collect Waste in Labeled 'Halogenated' Container decontaminate->collect_waste Generate Waste segregate_waste Segregate from Non-Halogenated Waste collect_waste->segregate_waste seal_container Securely Seal Container segregate_waste->seal_container contact_ehs Contact EHS for Disposal seal_container->contact_ehs end_disposal Waste Removed for Incineration contact_ehs->end_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-4-fluoroaniline
Reactant of Route 2
2-(Benzyloxy)-4-fluoroaniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.